molecular formula C18H28O3 B100292 4-(Undecyloxy)benzoic acid CAS No. 15872-44-3

4-(Undecyloxy)benzoic acid

Cat. No.: B100292
CAS No.: 15872-44-3
M. Wt: 292.4 g/mol
InChI Key: NEJZHJHZOUISSH-UHFFFAOYSA-N
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Description

4-(Undecyloxy)benzoic acid is a useful research compound. Its molecular formula is C18H28O3 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-undecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJZHJHZOUISSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333908
Record name 4-Undecyloxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-44-3
Record name 4-(Undecyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15872-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Undecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Undecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-(Undecyloxy)benzoic acid, a valuable intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. The focus is on the selection of starting materials and detailed experimental protocols, supported by quantitative data and workflow visualizations.

Core Synthetic Strategy: Williamson Ether Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the synthesis can be approached via two primary pathways, differing in the choice of the phenolic starting material.

Primary Synthetic Pathways:

  • Route A (One-Step Synthesis): Direct O-alkylation of 4-hydroxybenzoic acid with an undecyl halide.

  • Route B (Two-Step Synthesis): Protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as an ester, followed by O-alkylation and subsequent hydrolysis to yield the final product.

The choice between these routes often depends on the desired purity, potential side reactions, and the scalability of the synthesis.

Logical Workflow of Synthetic Routes

cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Intermediate cluster_3 Final Product A 4-Hydroxybenzoic Acid D Route A: One-Step Williamson Ether Synthesis A->D B Undecyl Halide (e.g., 1-Bromoundecane) B->D E Route B: Two-Step Synthesis B->E C Ester of 4-Hydroxybenzoic Acid (e.g., Methyl or Ethyl Ester) C->E G This compound D->G F Ester of this compound E->F F->G Hydrolysis

Caption: Synthetic pathways to this compound.

Starting Materials and Reagents

The selection of appropriate starting materials is critical for a successful synthesis with high yield and purity.

Table 1: Key Starting Materials and Reagents
Material Structure Role Considerations
4-Hydroxybenzoic AcidC₇H₆O₃Phenolic substrateCommercially available. Can be synthesized via the Kolbe-Schmitt reaction.
Methyl 4-hydroxybenzoateC₈H₈O₃Protected phenolic substrateOften preferred to avoid side reactions at the carboxylic acid group.
Ethyl 4-hydroxybenzoateC₉H₁₀O₃Protected phenolic substrateSimilar to the methyl ester, offering good protection of the carboxylic acid.
1-BromoundecaneC₁₁H₂₃BrAlkylating agentA common choice for the undecyl group source due to its reactivity.
1-IodoundecaneC₁₁H₂₃IAlkylating agentMore reactive than 1-bromoundecane but also more expensive.
Potassium CarbonateK₂CO₃BaseA common and effective base for deprotonating the phenolic hydroxyl group.
Sodium HydroxideNaOHBase/Hydrolysis reagentA strong base used for deprotonation and for the hydrolysis of the ester in the two-step synthesis.
EthanolC₂H₅OHSolvent/ReagentA common solvent for the Williamson ether synthesis and a reagent for forming the ethyl ester.
Dimethylformamide (DMF)C₃H₇NOSolventA polar aprotic solvent that can accelerate Sₙ2 reactions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Route A: One-Step Williamson Ether Synthesis

This protocol outlines the direct alkylation of 4-hydroxybenzoic acid.

Experimental Workflow for One-Step Synthesis

A Dissolve 4-Hydroxybenzoic Acid and K₂CO₃ in Ethanol/Water B Add 1-Bromoundecane A->B C Reflux the Mixture B->C D Cool and Acidify with HCl C->D E Filter the Precipitate D->E F Recrystallize from Ethanol E->F G Dry the Product F->G

Caption: Workflow for the one-step synthesis of this compound.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of ethanol and water.

  • To the stirred solution, add 1-bromoundecane (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Route B: Two-Step Synthesis via Esterification and Hydrolysis

This route involves the protection of the carboxylic acid as an ester, followed by etherification and deprotection.

Experimental Workflow for Two-Step Synthesis

cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis A Dissolve Ethyl 4-Hydroxybenzoate and K₂CO₃ in DMF B Add 1-Bromoundecane A->B C Heat the Mixture B->C D Work-up and Purify Ethyl 4-(Undecyloxy)benzoate C->D E Dissolve Ester in Ethanolic NaOH D->E F Reflux the Solution E->F G Cool and Acidify with HCl F->G H Filter and Recrystallize G->H

Caption: Workflow for the two-step synthesis of this compound.

Protocol:

Step 1: Synthesis of Ethyl 4-(Undecyloxy)benzoate

  • In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

  • Add 1-bromoundecane (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 4-(undecyloxy)benzoate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl 4-(Undecyloxy)benzoate

  • Dissolve the crude ethyl 4-(undecyloxy)benzoate from the previous step in a solution of sodium hydroxide (2.0 eq) in ethanol/water.[1][2]

  • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).[1][2]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 4-alkoxybenzoic acids, which are analogous to the synthesis of this compound.

Table 2: Comparison of Synthetic Routes and Yields
Route Starting Materials Base Solvent Temperature (°C) Time (h) Typical Yield (%)
A (One-Step)4-Hydroxybenzoic Acid, 1-BromoundecaneK₂CO₃Ethanol/WaterReflux6-870-85
B (Two-Step)Ethyl 4-Hydroxybenzoate, 1-BromoundecaneK₂CO₃DMF80-904-685-95 (overall)

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. The choice between a one-step or a two-step approach depends on the specific requirements of the research or development process. The two-step synthesis, involving the protection of the carboxylic acid as an ester, generally offers higher yields and a cleaner reaction profile, making it a preferred method for obtaining high-purity material. Careful selection of starting materials, base, and solvent, along with optimization of reaction conditions, are key to a successful and efficient synthesis.

References

An In-depth Technical Guide to the Purification of 4-(Undecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification methodologies for 4-(Undecyloxy)benzoic acid, a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmaceuticals. The purification of this long-chain alkoxybenzoic acid is critical to ensure the desired physicochemical properties and to meet the stringent purity requirements for its applications. This document details established purification protocols, including recrystallization and column chromatography, supported by quantitative data and procedural diagrams.

Core Purification Strategies

The primary impurities in crude this compound typically arise from the synthetic process, and may include unreacted starting materials such as 4-hydroxybenzoic acid and 1-bromoundecane, as well as side-products from the Williamson ether synthesis. The choice of purification method depends on the nature and quantity of these impurities, with recrystallization and column chromatography being the most prevalent and effective techniques.

Data Summary of Purification Parameters

The following table summarizes key quantitative data related to the purification and characterization of this compound and its close homologs, providing a comparative reference for researchers.

ParameterThis compound4-(Decyloxy)benzoic Acid4-(Dodecyloxy)benzoic Acid
Purification Method Recrystallization, Column ChromatographyRecrystallizationColumn Chromatography
Recrystallization Solvent Ethanol/Water, Acetic AcidNot SpecifiedNot Applicable
Column Chromatography Eluent ChloroformNot ApplicableChloroform
Typical Purity (Post-Purification) >98%>99%>99%
Melting Point (°C) 94-138[1]95-9799-101

Experimental Protocols

Recrystallization of this compound

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, a mixed solvent system is often employed to achieve optimal purification.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Heat the mixture gently on a heating mantle or hot plate and stir continuously until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.

  • Inducing Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Column Chromatography of this compound

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase, and a non-polar solvent can be used as the mobile phase. This method is particularly useful for removing impurities with polarities similar to the target compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chloroform (or a less toxic alternative like dichloromethane/heptane mixture)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection flasks or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pour it into the chromatography column plugged with cotton or glass wool. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform. Carefully load the sample solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with chloroform, collecting the fractions in separate flasks or test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Process Visualization

To aid in the understanding of the purification workflows, the following diagrams have been generated using the DOT language.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude this compound dissolve Dissolve in hot Ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot Water to turbidity hot_filtration->add_water add_ethanol Add hot Ethanol to clarify add_water->add_ethanol cool Slow Cooling & Ice Bath add_ethanol->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold Ethanol/Water vacuum_filtration->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product Chromatography_Workflow cluster_preparation Column Preparation cluster_separation Separation cluster_isolation Product Isolation prepare_column Pack Silica Gel Column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Chloroform load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate dry Dry under Vacuum evaporate->dry pure_product Pure Product dry->pure_product

References

Spectroscopic Profile of 4-(Undecyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Undecyloxy)benzoic acid, a molecule of interest in materials science and liquid crystal research. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Chemical Formula: C₁₈H₂₈O₃

  • Molecular Weight: 292.41 g/mol

  • CAS Number: 15872-44-3

  • Chemical Structure:

/ | | C=C-O-(CH₂)₁₀-CH₃ \ / C

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.5 - 12.0br s1H-COOH
7.95d2HAromatic CH (ortho to COOH)
6.90d2HAromatic CH (ortho to -O)
4.02t2H-O-CH₂-
1.78p2H-O-CH₂-CH₂-
1.45 - 1.25m16H-(CH₂)₈-
0.88t3H-CH₃

d: doublet, t: triplet, p: pentet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
172.5-COOH
163.0Aromatic C-O
132.0Aromatic CH (ortho to COOH)
122.0Aromatic C-COOH
114.5Aromatic CH (ortho to -O)
68.5-O-CH₂-
31.9 - 22.7-(CH₂)₉-
14.1-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2850StrongC-H stretch (aliphatic)
3000 - 3300BroadO-H stretch (carboxylic acid)
1680StrongC=O stretch (carboxylic acid)
1605, 1580MediumC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1170StrongC-O stretch (carboxylic acid)
920BroadO-H bend (out-of-plane, dimer)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
292100[M]⁺ (Molecular ion)
27545[M - OH]⁺
24720[M - COOH]⁺
13785[HO-C₆H₄-CO]⁺
12195[HO-C₆H₄-O]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two or a similar spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ by co-adding 16 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition: The sample was introduced into the ion source, and the resulting ions were separated by a mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Integration, Multiplicity NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data m/z Values (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Unveiling the Solid-State Architecture of 4-(Undecyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-(Undecyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical research. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document leverages crystallographic data from its homologous series to present a representative molecular and supramolecular architecture. The experimental protocols for synthesis and structural determination, crucial for such analyses, are also detailed herein.

Molecular and Crystal Structure Overview

This compound belongs to the homologous series of p-n-alkoxybenzoic acids. A cardinal structural feature of these compounds in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules.[1][2] This robust supramolecular synthon dictates the primary packing arrangement in the crystal lattice. The long undecyloxy chain influences the overall packing, often leading to layered structures.

Although specific crystallographic data for this compound is not available, studies on its homologs, such as p-n-hexoxybenzoic acid and p-n-octoxybenzoic acid, provide significant insights into its likely crystal packing.[1] These studies reveal that the alkyl chains typically adopt an all-trans extended conformation. The molecules arrange themselves into stacked layers of hydrogen-bonded dimers.

Representative Crystallographic Data

The following tables summarize the crystallographic data for a representative homolog, p-n-octoxybenzoic acid, which is expected to share significant structural similarities with this compound.[1]

Table 1: Crystal Data and Structure Refinement for p-n-Octoxybenzoic Acid [1]

ParameterValue
Empirical FormulaC₁₅H₂₂O₃
Formula Weight250.33
Crystal SystemTriclinic
Space Group
a (Å)13.442(4)
b (Å)4.869(2)
c (Å)12.192(2)
α (°)88.58(2)
β (°)116.76(2)
γ (°)88.91(2)
Volume (ų)709.8
Z2

Table 2: Selected Bond Lengths for p-n-Octoxybenzoic Acid (Å) [1]

BondLength (Å)
C(carboxyl) - O(hydroxyl)1.314
C(carboxyl) = O(carbonyl)1.216
C(aromatic) - C(carboxyl)1.481
C(aromatic) - O(ether)1.363
O(ether) - C(alkyl)1.435

Table 3: Hydrogen Bond Geometry for p-n-Octoxybenzoic Acid (Å, °) [1]

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
O—H···O--2.646-

Note: D = Donor atom, A = Acceptor atom. Hydrogen atom positions were not explicitly determined in the referenced study but are inferred from the O···O distance.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of p-n-alkoxybenzoic acids is through the Williamson ether synthesis.

Materials:

  • p-Hydroxybenzoic acid

  • 1-Bromoundecane

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Dissolve p-Hydroxybenzoic acid (0.1 mole), 1-bromoundecane (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

  • Reflux the reaction mixture for 7 to 8 hours.

  • Add a 10% aqueous KOH solution (20 ml) and continue refluxing for an additional two hours to ensure the hydrolysis of any ester byproducts.

  • After cooling the solution, acidify it with HCl to precipitate the crude this compound.

  • Filter the precipitate and wash with water.

  • Purify the product by recrystallization from ethanol or acetic acid to obtain the final product.

Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction.[3]

1. Crystallization:

  • High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.[3]

  • The crystal is placed in a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.[4]

3. Data Processing and Structure Solution:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.[4]

  • The integrated intensities of the reflections are used to solve the phase problem and generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

4. Structure Refinement:

  • The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods to achieve the best possible fit.[5]

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

References

An In-depth Technical Guide to the Thermal Properties of 4-(Undecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states. These mesophases are characterized by a degree of molecular order, granting them unique optical and physical properties. The thermal behavior of this compound is of significant interest for its potential applications in various fields, including drug delivery systems, display technologies, and advanced materials science. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its phase transitions, thermal stability, and the experimental protocols used for their characterization.

Thermal Properties and Phase Transitions

The thermal behavior of this compound is characterized by a series of phase transitions upon heating and cooling. These transitions correspond to changes in the molecular arrangement, from a highly ordered crystalline solid to a disordered isotropic liquid, through intermediate liquid crystalline phases. The primary techniques used to elucidate these properties are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).

Data Presentation

The quantitative thermal data for this compound, including phase transition temperatures and associated enthalpy changes, are summarized in the tables below. It is important to note that slight variations in these values can be observed between different studies, which can be attributed to factors such as sample purity and the specific experimental conditions employed.

Heating Cycle Transition Temperature (°C) Enthalpy Change (ΔH) (kJ/mol) Phase Transition
Onset101.6Data not consistently availableCrystal to Nematic
Peak130.5Data not consistently availableNematic to Smectic C
Endset141.7Data not consistently availableSmectic C to Isotropic Liquid
Cooling Cycle Transition Temperature (°C) Enthalpy Change (ΔH) (kJ/mol) Phase Transition
Onset137.5Data not consistently availableIsotropic Liquid to Nematic
Peak126.4Data not consistently availableNematic to Smectic C
Peak84.7Data not consistently availableSmectic C to Smectic X1
Endset71.6Data not consistently availableSmectic X1 to Crystal

Note: The enthalpy values for the phase transitions of this compound are not consistently reported in the available literature. The values can be determined from the peak area of the endotherms and exotherms in a DSC thermogram.

Thermogravimetric Analysis (TGA) Data

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal properties of this compound are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature below its lowest expected transition (e.g., 30°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its isotropic phase transition (e.g., 160°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • Perform a second heating and cooling cycle under the same conditions to ensure reproducibility of the thermal events.

  • Data Analysis:

    • The phase transition temperatures are determined from the onset or peak of the endothermic (heating) and exothermic (cooling) events on the DSC thermogram.

    • The enthalpy of transition (ΔH) is calculated by integrating the area under the respective transition peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis:

    • The TGA thermogram will plot the percentage of mass loss versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Polarized Optical Microscopy (POM)

Objective: To visually observe the phase transitions and identify the liquid crystalline textures of this compound.

Apparatus: A polarizing microscope equipped with a hot stage and temperature controller.

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound onto a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on the hot stage to just above the clearing point of the material to allow it to melt and spread into a thin, uniform film.

    • Cool the sample slowly to observe the formation of liquid crystal textures.

  • Microscopic Observation:

    • Place the prepared slide on the hot stage of the polarizing microscope.

    • Observe the sample between crossed polarizers.

    • Slowly heat the sample at a controlled rate (e.g., 1-5°C/min) while observing the changes in the optical texture.

    • Note the temperatures at which transitions between different phases (e.g., crystalline, smectic, nematic, isotropic) occur. These transitions are typically marked by distinct changes in birefringence, texture, and defect structures.

    • Cool the sample at a similar rate and observe the reverse transitions.

    • Characteristic textures, such as schlieren textures for the nematic phase and focal-conic or fan-like textures for smectic phases, are used to identify the mesophases[3].

Mandatory Visualizations

Experimental Workflow for Thermal Characterization

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound Sample DSC_Prep Weigh 3-5 mg into Al pan Sample->DSC_Prep TGA_Prep Weigh 5-10 mg into ceramic/Pt pan Sample->TGA_Prep POM_Prep Place on slide, melt to thin film Sample->POM_Prep DSC Differential Scanning Calorimetry (DSC) DSC_Prep->DSC TGA Thermogravimetric Analysis (TGA) TGA_Prep->TGA POM Polarized Optical Microscopy (POM) POM_Prep->POM DSC_Data Thermogram (Heat Flow vs. Temp) Determine T_transition, ΔH DSC->DSC_Data TGA_Data Thermogram (Mass Loss vs. Temp) Determine T_decomposition TGA->TGA_Data POM_Data Micrographs Identify Liquid Crystal Textures POM->POM_Data Results Comprehensive Thermal Profile DSC_Data->Results TGA_Data->Results POM_Data->Results

Caption: Workflow for the thermal characterization of this compound.

Logical Relationship of Thermal Analysis Techniques

G cluster_material cluster_techniques cluster_properties Material This compound DSC DSC (Phase Transitions & Enthalpy) Material->DSC Provides quantitative energy changes TGA TGA (Thermal Stability & Decomposition) Material->TGA Determines stability limits POM POM (Phase Identification & Texture) Material->POM Visualizes phase structures Properties Thermal Properties DSC->Properties TGA->Properties POM->Properties

Caption: Interrelation of thermal analysis techniques for material characterization.

References

An In-Depth Technical Guide to the Phase Transitions of 4-(Undecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid (UDBA) is a thermotropic liquid crystal, a material that exhibits intermediate phases, known as mesophases, between the solid crystalline and isotropic liquid states. These mesophases are characterized by a degree of molecular order, which gives rise to unique anisotropic properties. The study of the phase transitions of UDBA is crucial for its potential applications in various fields, including drug delivery systems, display technologies, and as a stationary phase in chromatography. This technical guide provides a comprehensive overview of the phase transitions of UDBA, summarizing key quantitative data, detailing experimental protocols, and visualizing the transition pathways.

Thermal Analysis and Phase Transitions

The phase transitions of this compound are primarily investigated using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature. The resulting thermogram reveals the temperatures at which phase transitions occur and the associated enthalpy changes (ΔH), which indicate the energy required for the transition.

Quantitative Data from Thermal Analysis

The phase transition temperatures and enthalpy changes for this compound upon heating and cooling are summarized in the tables below. These values are critical for understanding the thermodynamic properties of the material and for designing applications that operate within specific temperature ranges.

Table 1: Phase Transition Temperatures of this compound

TransitionHeating (°C)Cooling (°C)
Crystal (Cr) to Smectic C (SmC)101.6-
Smectic C (SmC) to Nematic (N)130.5126.4
Nematic (N) to Isotropic (I)141.7137.5
Smectic C (SmC) to Crystal (Cr)-71.6
Nematic (N) to Smectic C (SmC)-84.7

Note: Data obtained from Differential Scanning Calorimetry (DSC) measurements.

Table 2: Enthalpy Changes (ΔH) of Phase Transitions of this compound

TransitionHeating (kJ/mol)Cooling (kJ/mol)
Cr → SmCData not available-
SmC → NData not availableData not available
N → IData not availableData not available
SmC → Cr-Data not available
N → SmC-Data not available

Mesophase Identification and Characterization

The identification of the liquid crystalline phases of UDBA is accomplished through a combination of Polarized Optical Microscopy (POM) and X-ray Diffraction (XRD).

Polarized Optical Microscopy (POM)

POM is a crucial technique for visualizing the unique textures of different liquid crystal phases. The birefringence of the mesophases causes them to interact with polarized light, producing characteristic patterns. For this compound, the following textures are typically observed:

  • Nematic (N) Phase: This phase is characterized by a "schlieren" or "threaded" texture, which arises from the long-range orientational order of the rod-like molecules.

  • Smectic C (SmC) Phase: In the SmC phase, the molecules are organized into layers, with the long axes of the molecules tilted with respect to the layer normal. This phase often exhibits a "focal-conic" or "broken focal-conic" texture.

X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement within the liquid crystal phases. For the Smectic C phase of UDBA, a sharp, low-angle diffraction peak corresponding to the smectic layer spacing is expected, along with a diffuse wide-angle scattering pattern indicative of the liquid-like order within the layers.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the phase transitions of this compound.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Program:

    • The sample is typically heated from room temperature to a temperature well above the isotropic transition (e.g., 160°C) at a controlled heating rate (e.g., 10°C/min).

    • The sample is held at this temperature for a short period (e.g., 2-5 minutes) to ensure complete melting and to erase any previous thermal history.

    • The sample is then cooled back to room temperature at a controlled cooling rate (e.g., 10°C/min).

    • A second heating scan is often performed under the same conditions to obtain data on a sample with a well-defined thermal history.

  • Data Analysis: The onset temperature of the endothermic peaks on heating and the peak maximum of the exothermic peaks on cooling are typically taken as the transition temperatures. The enthalpy of transition (ΔH) is determined by integrating the area under the transition peak.

Polarized Optical Microscopy (POM)
  • Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage.

  • Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used for observation.

  • Procedure:

    • The sample is heated slowly while being observed through the crossed polarizers of the microscope.

    • The characteristic textures of the different liquid crystal phases are observed and recorded as the temperature changes.

    • The temperatures at which the textures change, corresponding to the phase transitions, are noted.

    • The sample is also cooled slowly from the isotropic liquid to observe the formation of the mesophases.

X-ray Diffraction (XRD)
  • Sample Preparation: The this compound sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled stage is used.

  • Procedure:

    • XRD patterns are recorded at different temperatures corresponding to the crystalline, Smectic C, Nematic, and isotropic phases, as determined by DSC and POM.

    • The diffraction data provides information on the crystal structure in the solid state and the layer spacing in the smectic phase.

Visualizing Phase Transitions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the sequence of phase transitions in this compound and a typical experimental workflow for its characterization.

G Cr Crystal (Cr) SmC Smectic C (SmC) Cr->SmC 101.6 °C (Heating) SmC->Cr 71.6 °C (Cooling) N Nematic (N) SmC->N 130.5 °C (Heating) N->SmC 126.4 °C / 84.7 °C (Cooling) I Isotropic (I) N->I 141.7 °C (Heating) I->N 137.5 °C (Cooling)

Caption: Phase transition sequence of this compound.

G cluster_0 Sample Preparation cluster_1 Characterization Techniques cluster_2 Data Analysis Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM XRD X-ray Diffraction (XRD) Sample->XRD Transition_Temps Transition Temperatures DSC->Transition_Temps Enthalpy Enthalpy Changes DSC->Enthalpy POM->Transition_Temps Textures Mesophase Textures POM->Textures Structure Structural Information XRD->Structure

Caption: Experimental workflow for characterizing liquid crystals.

An In-depth Technical Guide on the Solubility of 4-(Undecyloxy)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific quantitative solubility data for 4-(Undecyloxy)benzoic acid in various organic solvents was found. This guide, therefore, provides a framework for understanding and determining the solubility of this compound. It outlines established experimental protocols for solubility determination, based on methodologies reported for the parent compound, benzoic acid, and other related organic acids. Qualitative solubility information inferred from synthesis and purification procedures is also presented.

Introduction

This compound is a long-chain carboxylic acid derivative that finds applications in the synthesis of liquid crystals and other advanced materials. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Understanding the solubility behavior is essential for process optimization, ensuring homogeneity in reaction mixtures, and controlling crystallization processes. This guide provides a comprehensive overview of the methodologies to determine the solubility of this compound and presents qualitative solubility insights.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below:

PropertyValueReference
CAS Number 15872-44-3[1][2][3]
Molecular Formula C₁₈H₂₈O₃[1][2]
Molecular Weight 292.41 g/mol [1][2]
Appearance Liquid crystal
Melting Point 94-138 °C (with phase transitions)

Qualitative Solubility of this compound

While quantitative data is unavailable, qualitative inferences about the solubility of this compound can be drawn from literature describing its synthesis and purification. These procedures often involve the use of specific organic solvents, indicating at least partial solubility in those media.

SolventIndication of SolubilityContext
Dichloromethane (CH₂Cl₂) SolubleUsed as a solvent during esterification reactions involving DCC and DMAP.[4]
2-Butanone (MEK) SolubleUtilized as a solvent in the alkylation of a precursor with 1-bromododecane in the presence of K₂CO₃.[4]
Chloroform (CHCl₃) SolubleEmployed as an eluent in column chromatography for the purification of related compounds.[4]
Ethanol Likely SolubleUsed in the hydrolysis step of a related ester.[4] Long-chain fatty acids generally exhibit solubility in alcohols.
Dimethyl Sulfoxide (DMSO) Likely SolubleMentioned as a coordinating solvent for similar mesogens.[5]
Pyridine Likely SolubleMentioned as a coordinating solvent for similar mesogens.[5]

It is important to note that these are qualitative indicators and the actual solubility can vary significantly with temperature.

Experimental Protocols for Solubility Determination

The following are detailed experimental methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents. These methods are adapted from established procedures for determining the solubility of benzoic acid and other solid organic compounds.

4.1. Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial with a magnetic stirrer).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling and Analysis: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

  • Solvent Evaporation and Quantification: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. The container with the dried residue is weighed again.

  • Calculation of Solubility: The solubility is calculated from the mass of the dissolved this compound and the volume or mass of the solvent used. The results are typically expressed in g/L, mg/mL, or mole fraction.

4.2. Dynamic (Synthetic) Method

This method involves observing the dissolution temperature of a solid in a solvent at a known concentration.

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound and the chosen organic solvent are placed in a sealed, transparent vessel equipped with a magnetic stirrer and a temperature sensor.

  • Heating and Dissolution: The mixture is slowly heated at a constant rate while being continuously stirred. The temperature at which the last solid particles of this compound completely dissolve is recorded as the dissolution temperature for that specific composition.

  • Cooling and Crystallization (Optional but Recommended): The solution is then slowly cooled, and the temperature at which the first crystals appear (the crystallization temperature) is recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature.

  • Data Collection: The experiment is repeated for different compositions of the solute and solvent to generate a solubility curve as a function of temperature.

4.3. High-Performance Liquid Chromatography (HPLC) Method

This analytical technique can be used for accurate quantification of the solute in the saturated solution.

Methodology:

  • Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Isothermal Saturation Method.

  • Dilution: The withdrawn sample of the saturated solution is accurately diluted with a suitable solvent (which should be the mobile phase or a component of it) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a detector (e.g., a UV detector set at the λmax of this compound). The concentration of the solute is determined by comparing the peak area with a pre-established calibration curve.

  • Calculation of Solubility: The solubility is calculated by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the Isothermal Saturation Method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow solid to settle B->C D Withdraw clear supernatant through a filter C->D E Quantify solute (Gravimetric or HPLC) D->E F Calculate Solubility (g/L, mol/L, etc.) E->F

References

The Mesomorphic Behavior of 4-(Undecyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mesomorphic behavior of 4-(Undecyloxy)benzoic acid, a calamitic (rod-shaped) thermotropic liquid crystal. This document details the synthesis, phase transitions, and characterization of this compound, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key processes.

Introduction

This compound belongs to the homologous series of 4-n-alkoxybenzoic acids, which are well-known for their liquid crystalline properties. These properties arise from the rod-like shape of the molecules, which promotes anisotropic self-assembly into ordered, fluid phases known as mesophases. The formation of these mesophases is driven by temperature changes, classifying it as a thermotropic liquid crystal. The long undecyloxy chain and the benzoic acid core contribute to the molecular interactions that stabilize the liquid crystalline states. A key feature of this class of compounds is the formation of hydrogen-bonded dimers, which significantly influences their mesomorphic behavior.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4-hydroxybenzoic acid is reacted with 1-bromoundecane.

Synthesis Workflow

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction_Mixture Reaction Mixture 4-Hydroxybenzoic_Acid->Reaction_Mixture 1-Bromoundecane 1-Bromoundecane 1-Bromoundecane->Reaction_Mixture Base Base (e.g., KOH) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Acidification Acidification (e.g., HCl) Reaction_Mixture->Acidification Reflux Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Williamson ether synthesis of this compound.

Mesomorphic Properties and Phase Transitions

This compound exhibits a rich polymorphism, displaying both nematic (N) and smectic C (SmC) mesophases upon heating and cooling. The transition between these phases, as well as from the crystalline solid (Cr) to the liquid crystal phases and finally to the isotropic liquid (I), occurs at specific temperatures.

Phase Transition Pathway

PhaseTransitions Cr Crystalline (Cr) SmC Smectic C (SmC) Cr->SmC Heating SmC->Cr Cooling N Nematic (N) SmC->N Heating N->SmC Cooling I Isotropic (I) N->I Heating I->N Cooling

Caption: Phase transition sequence of this compound.

Quantitative Phase Transition Data

The phase transition temperatures of this compound have been determined by various techniques, primarily Differential Scanning Calorimetry (DSC) and Inverse Gas Chromatography (IGC). The data from multiple studies are summarized below.

TransitionHeating Temperature (°C)Cooling Temperature (°C)MethodReference
Cr → SmC101.6-DSC[1]
SmC → N130.5126.4DSC[1]
N → I141.7137.5DSC[1]
--71.6DSC[1]
--84.7DSC[1]
Cr → SmC72-DSC[1]
SmC → N85.2-DSC[1]
N → I126.3137.1DSC[1]
--70IGC[1]
--88IGC[1]
--96IGC[1]
--136IGC[1]

Note: Variations in transition temperatures can be attributed to differences in experimental conditions such as heating/cooling rates and sample purity.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis for 4-n-alkoxybenzoic acids.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromoundecane

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Dissolve 4-hydroxybenzoic acid (0.1 mole), 1-bromoundecane (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

  • Reflux the reaction mixture for 7 to 8 hours.

  • Add 20 ml of 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester byproducts.

  • Cool the solution to room temperature.

  • Acidify the solution with HCl until a precipitate forms.

  • Filter the crude product and wash it with water.

  • Recrystallize the solid from ethanol or acetic acid to obtain pure this compound.

  • Dry the purified product under vacuum.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[1]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from room temperature to a temperature above the isotropic transition (e.g., 160°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Cool the sample back to room temperature at the same controlled rate.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transitions.

Polarized Optical Microscopy (POM)

POM is used to visualize the textures of the different liquid crystal mesophases, allowing for their identification.

Instrumentation:

  • Polarizing microscope equipped with a hot stage and temperature controller.

Procedure:

  • Place a small amount of this compound between a clean glass slide and a coverslip.

  • Heat the sample on the hot stage to its isotropic liquid phase to ensure a uniform thin film.

  • Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

  • Observe the sample through the crossed polarizers of the microscope as it cools.

  • Identify the characteristic textures of the nematic (e.g., Schlieren or marbled) and smectic C (e.g., broken focal-conic or Schlieren) phases as they appear.

  • Record the temperatures at which these textural changes occur, corresponding to the phase transitions.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement and structural parameters of the different mesophases.

Instrumentation:

  • X-ray diffractometer with a temperature-controlled sample stage.

Procedure:

  • Load the this compound sample into a thin-walled capillary tube or onto a temperature-controlled sample holder.

  • Heat the sample to the desired mesophase temperature and allow it to equilibrate.

  • Expose the sample to a monochromatic X-ray beam.

  • Collect the diffraction pattern over a range of scattering angles (2θ).

  • Analyze the diffraction pattern:

    • Nematic Phase: A diffuse outer ring corresponding to the average intermolecular distance and a diffuse inner ring related to the molecular length.

    • Smectic C Phase: A sharp inner peak corresponding to the smectic layer spacing (d) and a diffuse outer ring. The tilt angle of the molecules within the smectic layers can be calculated from the layer spacing and the molecular length.

  • Repeat the measurement at different temperatures to study the temperature dependence of the structural parameters.

Conclusion

This compound is a well-characterized thermotropic liquid crystal exhibiting enantiotropic nematic and smectic C phases. Its synthesis is straightforward via the Williamson ether synthesis. The phase transitions are readily identified and quantified using standard analytical techniques such as DSC, POM, and XRD. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this and similar liquid crystalline materials. The understanding of its mesomorphic behavior is crucial for its potential applications in areas such as display technologies and advanced materials development.

References

Molecular Modeling of 4-(Undecyloxy)benzoic Acid Dimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a calamitic (rod-shaped) liquid crystal that exhibits mesomorphic properties, making it a subject of interest in materials science and related fields. Like other members of the 4-alkoxybenzoic acid series, it has a strong tendency to form hydrogen-bonded dimers. This dimerization is a crucial factor in its self-assembly and the formation of liquid crystalline phases. Understanding the structure, stability, and dynamics of these dimers is paramount for the rational design of new materials with tailored properties. Molecular modeling, encompassing quantum chemical calculations and molecular dynamics simulations, provides an invaluable toolset for elucidating the intricacies of these dimeric structures at an atomistic level.

This technical guide provides an in-depth overview of the molecular modeling of this compound dimers, integrating computational methodologies with experimental characterization techniques. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the study of liquid crystals and other self-assembling molecular systems.

Computational Modeling of the this compound Dimer

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. It offers a good balance between accuracy and computational cost, making it well-suited for studying systems like the this compound dimer.

Logical Workflow for DFT Calculations

A Monomer Geometry Input B Geometry Optimization of Monomer A->B C Frequency Analysis of Monomer B->C D Dimer Initial Geometry Construction B->D E Geometry Optimization of Dimer D->E F Frequency Analysis of Dimer E->F G Interaction Energy Calculation E->G H Analysis of Results F->H G->H

Caption: Logical workflow for DFT calculations on the this compound dimer.

Data Presentation: Calculated Properties of Benzoic Acid Dimers

The following tables summarize typical quantitative data obtained from DFT calculations on benzoic acid and its derivatives. These values serve as a reference for what can be expected for the this compound dimer.

Table 1: Optimized Geometrical Parameters of the Hydrogen Bonds in a Benzoic Acid Dimer (B3LYP/6-311++G(2d,p))

ParameterBondCalculated Value
Hydrogen Bond LengthO-H···O1.637 Å
Intermolecular DistanceO···O2.641 Å
Bond LengthC=O1.225 Å
Bond LengthC-O1.358 Å
Bond LengthO-H0.998 Å
Bond AngleO-H···O178.9 °

Table 2: Calculated Interaction and Thermodynamic Properties of a Benzoic Acid Dimer

PropertyValue
Interaction Energy>84 kJ/mol[1]
HOMO-LUMO GapVaries with functional and basis set
Dipole MomentVaries with conformation

Experimental Protocols

The computational models are validated and complemented by experimental characterization. The following sections detail the methodologies for key experiments.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 4-alkoxybenzoic acids.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromoundecane

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Dissolve 0.1 mole of 4-hydroxybenzoic acid, 0.12 mole of 1-bromoundecane, and 0.25 mole of KOH in 100 ml of methanol.

  • Reflux the reaction mixture for 7 to 8 hours.

  • Add 20 ml of 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester byproducts.

  • Cool the solution and acidify with HCl to precipitate the crude this compound.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the purified compound.

Experimental Workflow

A Synthesis of this compound B Purification by Recrystallization A->B C Characterization B->C D Polarized Optical Microscopy (POM) C->D Phase Identification E Differential Scanning Calorimetry (DSC) C->E Thermal Transitions F X-Ray Diffraction (XRD) C->F Structural Analysis G Raman Spectroscopy C->G Vibrational Modes

Caption: General experimental workflow for the synthesis and characterization of this compound.

Characterization Techniques

1. Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing their textures.

Methodology:

  • A small amount of the this compound sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated and cooled at a controlled rate, typically 5-10 °C/min.

  • The textures of the different liquid crystal phases are observed through crossed polarizers as a function of temperature.

  • The phase transition temperatures are recorded upon heating and cooling.

2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min.

  • The heat flow to or from the sample is measured as a function of temperature, and the phase transition temperatures and enthalpies are determined from the resulting thermogram.

3. X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structure of the different phases.

Methodology:

  • The this compound sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected at various angles.

  • The resulting diffraction pattern provides information about the layer spacing in smectic phases and the degree of positional order.

4. Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the molecular vibrations and intermolecular interactions.

Methodology:

  • The this compound sample is placed on a temperature-controlled stage.

  • A laser is focused on the sample to excite Raman scattering.

  • The scattered light is collected and analyzed by a spectrometer.

  • Temperature-dependent Raman spectra can reveal changes in molecular conformation and hydrogen bonding associated with phase transitions.

Data Presentation: Experimental Phase Transition Temperatures

The following table presents typical phase transition temperatures for 4-alkoxybenzoic acids, which are expected to be similar for this compound.

Table 3: Phase Transition Temperatures of Selected 4-Alkoxybenzoic Acids (°C)

Alkoxy ChainCrystal to Nematic/SmecticNematic to IsotropicSmectic to Nematic
Heptyloxy98147107
Octyloxy101147.5108
Nonyloxy98144115
Decyloxy97143122

Note: The specific phase transition temperatures for this compound should be determined experimentally. A study on a binary mixture containing this compound has been conducted and can provide further insights.[2]

Conclusion

The molecular modeling of this compound dimers, through computational techniques like DFT, provides profound insights into the fundamental interactions that govern their self-assembly and liquid crystalline behavior. When integrated with experimental characterization methods such as POM, DSC, XRD, and Raman spectroscopy, a comprehensive understanding of the structure-property relationships can be achieved. This knowledge is crucial for the design and development of novel liquid crystalline materials for a wide range of applications, from advanced display technologies to drug delivery systems. The methodologies and data presented in this guide offer a robust framework for researchers and scientists to explore the fascinating world of these self-assembling molecular systems.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(Undecyloxy)benzoic Acid in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal that, like other members of the 4-alkyloxybenzoic acid homologous series, exhibits liquid crystalline phases due to the formation of hydrogen-bonded dimers.[1] These dimers effectively increase the molecular length and anisotropy, which are crucial for the formation of mesophases. In liquid crystal mixtures, this compound is a valuable component for modifying the mesomorphic properties, such as the temperature range of the nematic and smectic phases. Its long alkyl chain influences the van der Waals interactions between molecules, affecting the stability and type of liquid crystal phase observed. This document provides detailed application notes and experimental protocols for the utilization of this compound in liquid crystal mixtures.

Data Presentation

The following tables summarize quantitative data on the phase transitions of this compound and its mixtures. The phase transitions were primarily determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Table 1: Phase Transition Temperatures of Pure this compound and a Binary Mixture

CompositionCr -> SmC (°C)SmC -> N (°C)N -> I (°C)Reference
Pure this compound98.0118.0125.0[1]
4-(Heptyloxy)benzoic acid : this compound (2:1 molar ratio)85.0115.0135.0[1]

Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic

Experimental Protocols

Protocol 1: Preparation of a Binary Liquid Crystal Mixture

This protocol describes a general method for preparing a binary mixture of this compound with another liquid crystalline or non-liquid crystalline compound.

Materials:

  • This compound

  • Second component for the mixture

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Small glass vial with a screw cap

  • Vortex mixer

  • Hot plate or oven

  • Vacuum desiccator

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and the second component to achieve the target molar or weight ratio.

  • Dissolution: Transfer the weighed components into a clean glass vial. Add a minimal amount of a suitable volatile solvent to completely dissolve both components.

  • Mixing: Tightly cap the vial and vortex the mixture for several minutes to ensure homogeneity.

  • Solvent Evaporation: Remove the cap and gently heat the vial on a hot plate at a temperature slightly above the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can be used to facilitate solvent removal. Alternatively, the open vial can be placed in an oven at a controlled temperature.

  • Vacuum Drying: Place the vial containing the solid mixture in a vacuum desiccator for several hours to ensure the complete removal of any residual solvent.

  • Homogenization (Melt Mixing - Optional but Recommended): To ensure a perfectly homogeneous mixture, heat the sample above its clearing point (transition to the isotropic liquid phase) and hold it at that temperature for a few minutes. The sample should be gently agitated to ensure thorough mixing in the liquid state.

  • Cooling: Allow the mixture to cool slowly to room temperature. The prepared mixture is now ready for characterization.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal mixture.[2][3]

Materials and Equipment:

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Prepared liquid crystal mixture

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Sealing: Place a lid on the pan and seal it using a crimper. Ensure the seal is airtight to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: a. Equilibrate the sample at a temperature well below the first expected phase transition. b. Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the clearing point (isotropic phase). c. Hold the sample at this temperature for a few minutes to erase any thermal history. d. Cool the sample at the same constant rate back to the starting temperature. e. A second heating scan is often performed to obtain data on a sample with a well-defined thermal history.

  • Data Analysis: Analyze the resulting thermogram. The peaks on the heating and cooling curves correspond to the phase transitions. The peak onset or peak maximum can be used to determine the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Protocol 3: Characterization by Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their unique textures.[4][5]

Materials and Equipment:

  • Polarizing optical microscope with a hot stage

  • Glass microscope slides and cover slips

  • Prepared liquid crystal mixture

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide.

  • Cell Assembly: Place a cover slip over the sample.

  • Heating and Observation: a. Place the slide on the hot stage of the microscope. b. Heat the sample to its isotropic phase (it will appear dark between crossed polarizers). c. Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). d. Observe the sample through the microscope as it cools. Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren textures for nematic phases, focal-conic or fan-shaped textures for smectic phases). e. Record the temperatures at which these textural changes occur, as these correspond to the phase transition temperatures. f. Capture images of the characteristic textures for each phase.

Visualizations

experimental_workflow cluster_prep Mixture Preparation cluster_char Characterization weigh Weigh Components dissolve Dissolve in Solvent weigh->dissolve mix Vortex Mix dissolve->mix evaporate Evaporate Solvent mix->evaporate dry Vacuum Dry evaporate->dry melt_mix Melt Mix (Optional) dry->melt_mix dsc DSC Analysis melt_mix->dsc Determine Transition Temperatures & Enthalpies pom POM Analysis melt_mix->pom Identify Mesophases & Observe Textures logical_relationship acid This compound phase Mesophase Type (Nematic, Smectic) acid->phase temp Phase Transition Temperatures acid->temp range Mesophase Temperature Range acid->range other Other LC / Non-LC Component other->phase other->temp other->range

References

Application Notes and Protocols for Formulating Guest-Host Liquid Crystal Displays with 4-(Undecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guest-Host Liquid Crystal Displays (GH-LCDs) offer a unique approach to creating displays and smart windows, notable for their broad viewing angles and potential for polarizer-free designs. This is achieved by dissolving a dichroic dye (the "guest") within a liquid crystal medium (the "host"). The orientation of the liquid crystal molecules, controlled by an electric field, dictates the orientation of the dye molecules. This, in turn, modulates the absorption of ambient light, allowing the display to switch between a colored (or dark) state and a transparent state.

4-(Undecyloxy)benzoic acid (UDBA) is a thermotropic liquid crystal that exhibits a nematic phase over a specific temperature range, making it a candidate for use as a host in GH-LCD applications. Its rod-like molecular structure is conducive to aligning dichroic dye molecules. This document provides detailed application notes and experimental protocols for the formulation and characterization of a GH-LCD system utilizing UDBA as the host material.

Materials and Properties

A successful GH-LCD formulation depends on the careful selection and characterization of its constituent materials.

Host Material: this compound (UDBA)

UDBA is a carboxylic acid-based liquid crystal. Its physical properties are crucial for the performance of the display.

Table 1: Physical Properties of this compound (UDBA)

PropertyValueNotes
Molecular FormulaC₁₈H₂₈O₃
Molecular Weight292.41 g/mol
Phase Transition Temperatures Determined by Differential Scanning Calorimetry (DSC) and Inverse Gas Chromatography (IGC).[1][2]
- Second Cooling Stage71.6°C, 84.7°C, 126.4°C, 137.5°C[2]
- Second Heating Stage101.6°C, 130.5°C, 141.7°C[2]
- From IGC70°C, 88°C, 96°C, 136°C[1][2]
Nematic Phase RangeDependent on thermal historyThe nematic phase is essential for hosting the dichroic dye. The operational temperature of the display must be within this range.
Dielectric Anisotropy (Δε)To be determined experimentallyThis property is critical for the voltage-dependent switching of the liquid crystal. A positive Δε is required for the liquid crystal to align parallel to an applied electric field.
Viscosity (η)To be determined experimentallyInfluences the response time of the display. Lower viscosity generally leads to faster switching speeds.
Guest Material: Dichroic Dyes

The choice of dichroic dye is critical for the optical performance of the GH-LCD. Anthraquinone and azo dyes are common choices due to their high dichroic ratios and stability.

Table 2: Key Properties of Dichroic Dyes for GH-LCDs

PropertyRequirementRationale
Dichroic Ratio (DR) High (ideally > 8)The ratio of absorbance parallel and perpendicular to the dye's long axis. A high DR leads to a high contrast ratio in the display.
Solubility Good solubility in the host LCThe dye must be fully dissolved in the UDBA to avoid aggregation, which can lead to scattering and reduced performance. Solubility of over 3 wt% is often desired for yellow dyes.
Order Parameter (S) High (approaching 1)Represents the efficiency of alignment of the dye molecules with the liquid crystal host. A high order parameter is necessary for high contrast.
Photostability HighThe dye should not degrade under prolonged exposure to light to ensure a long operational lifetime of the display. Anthraquinone dyes are known for their good stability.
Color Appropriate for the desired applicationDyes are available in various colors (e.g., black, red, blue, yellow) to create monochrome or multi-color displays.

Experimental Protocols

Protocol 1: Preparation of the Guest-Host Mixture

This protocol describes the preparation of the UDBA and dichroic dye mixture.

Materials and Equipment:

  • This compound (UDBA)

  • Dichroic dye (e.g., a black anthraquinone-based dye)

  • Hot plate with magnetic stirring

  • Vials

  • Analytical balance

Procedure:

  • Determine the desired weight percentage (wt%) of the dichroic dye in the UDBA host. A typical starting concentration is 1-3 wt%.

  • Accurately weigh the required amounts of UDBA and the dichroic dye and place them in a clean vial.

  • Place the vial on a hot plate and heat it to a temperature above the clearing point of UDBA (e.g., 150°C) to ensure it is in its isotropic liquid phase.

  • Stir the mixture gently using a magnetic stirrer until the dichroic dye is completely dissolved and the mixture appears homogeneous. This may take several hours.

  • Once fully dissolved, the mixture can be slowly cooled to room temperature.

Protocol 2: Fabrication of the GH-LCD Cell

This protocol details the construction of a liquid crystal cell for the guest-host mixture.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Spinner coater

  • Rubbing machine with velvet cloth

  • UV-curable sealant containing spacer beads (e.g., 10 µm)

  • UV light source

  • Guest-Host mixture from Protocol 1

  • Vacuum chamber

Procedure:

  • Clean the ITO-coated glass substrates thoroughly using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Deposit a thin layer of a polyimide alignment solution onto the ITO-coated side of each substrate using a spin coater.

  • Bake the substrates on a hot plate to cure the polyimide layer according to the manufacturer's specifications.

  • Gently rub the cured polyimide layer on each substrate in a single direction using a rubbing machine. This creates microgrooves that will align the liquid crystal molecules.

  • Apply a UV-curable sealant containing spacer beads to the perimeter of one of the substrates.

  • Assemble the second substrate on top of the first, with the rubbed directions of the alignment layers oriented anti-parallel to each other.

  • Expose the cell to UV light to cure the sealant, forming an empty cell with a precise gap defined by the spacer beads.

  • Heat the Guest-Host mixture to its isotropic phase.

  • Place the empty cell and the heated mixture in a vacuum chamber.

  • Fill the cell with the Guest-Host mixture via capillary action by bringing the opening of the cell into contact with the liquid.

  • Once filled, seal the opening with a suitable sealant.

  • Slowly cool the filled cell to room temperature to allow for the formation of the desired liquid crystal phase.

Protocol 3: Electro-Optical Characterization

This protocol describes the measurement of the key performance metrics of the fabricated GH-LCD cell.

Materials and Equipment:

  • He-Ne laser or a white light source with a photodetector

  • Polarizer (optional, for measuring dichroic ratio)

  • Function generator

  • Voltage amplifier

  • Digital oscilloscope

  • Photodiode detector

  • Sample holder for the LC cell

Procedure:

1. Contrast Ratio Measurement: a. Mount the GH-LCD cell in the sample holder perpendicular to the light source. b. Apply a square wave voltage from the function generator to the ITO electrodes of the cell. Start with 0V. c. Measure the transmitted light intensity through the cell using the photodiode detector and record the value on the oscilloscope. This is the "OFF" state intensity (I_off). d. Gradually increase the applied voltage until the transmitted light intensity saturates. This is the "ON" state intensity (I_on). e. The contrast ratio (CR) is calculated as CR = I_on / I_off. f. Repeat for a range of voltages to plot the voltage-transmittance curve.

2. Response Time Measurement: a. Apply a square wave voltage that switches between the "OFF" state voltage (e.g., 0V) and the "ON" state voltage. b. Measure the time it takes for the transmitted light intensity to rise from 10% to 90% of its final value when the voltage is switched on (rise time, τ_rise). c. Measure the time it takes for the transmitted light intensity to fall from 90% to 10% of its value when the voltage is switched off (fall time, τ_fall).

Table 3: Representative Electro-Optical Performance Data (Example)

Applied Voltage (Vrms)Contrast RatioRise Time (ms)Fall Time (ms)
5[To be determined][To be determined][To be determined]
10[To be determined][To be determined][To be determined]
15[To be determined][To be determined][To be determined]
20[To be determined][To be determined][To be determined]

Note: The values in this table are placeholders and must be determined experimentally following the protocol above.

Visualizations

Logical Workflow for GH-LCD Formulation and Characterization

GH_LCD_Workflow cluster_prep Material Preparation cluster_fab Device Fabrication cluster_char Characterization UDBA This compound (Host) Mix Prepare Guest-Host Mixture UDBA->Mix Dye Dichroic Dye (Guest) Dye->Mix Fill Fill Cell with Mixture Mix->Fill ITO Clean ITO Substrates Align Deposit & Rub Alignment Layer ITO->Align Assemble Assemble Empty Cell Align->Assemble Assemble->Fill ElectroOptic Electro-Optical Measurements Fill->ElectroOptic CR Contrast Ratio ElectroOptic->CR RT Response Time ElectroOptic->RT Data Data Analysis & Performance Evaluation CR->Data RT->Data

Caption: Workflow for GH-LCD formulation and characterization.

Principle of Operation of a Guest-Host LCD

GH_LCD_Principle cluster_off Voltage OFF State cluster_on Voltage ON State Light_in_off Unpolarized Light In LC_off Host LC & Guest Dye Molecules Aligned by Surface Light_in_off->LC_off Absorb Light is Absorbed LC_off->Absorb Light_out_off Dim Light Out Absorb->Light_out_off Light_in_on Unpolarized Light In LC_on Host LC & Guest Dye Molecules Realigned by Electric Field Light_in_on->LC_on Transmit Light is Transmitted LC_on->Transmit Light_out_on Bright Light Out Transmit->Light_out_on

Caption: Operating principle of a guest-host liquid crystal display.

References

Application Notes and Protocols for 4-(Undecyloxy)benzoic Acid in the Formation of Smectic Liquid Crystal Phases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Undecyloxy)benzoic acid is a member of the 4-n-alkoxybenzoic acid homologous series, which are well-known for their thermotropic liquid crystalline properties. These molecules exhibit mesophases due to the self-assembly of hydrogen-bonded dimers, which are sufficiently rigid and anisotropic to form ordered structures upon temperature changes. Specifically, this compound is of interest for its ability to form smectic liquid crystal phases, where the molecules are arranged in layers. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of the smectic phases of this compound.

Molecular Structure and Self-Assembly

The defining feature of 4-alkoxybenzoic acids is their ability to form centrosymmetric head-to-head hydrogen-bonded dimers. This dimerization effectively elongates the molecule, enhancing its aspect ratio and promoting the formation of liquid crystalline phases. The undecyloxy chain provides the necessary flexibility and van der Waals interactions that, in conjunction with the rigid benzoic acid core, lead to the layered arrangement characteristic of smectic phases.

Caption: Molecular self-assembly of this compound into a smectic phase.

Quantitative Data

The phase transition temperatures and associated enthalpy changes for this compound are critical parameters for its application. The following table summarizes these properties, determined by Differential Scanning Calorimetry (DSC).

Transition Temperature (°C) Enthalpy (ΔH, kJ/mol)
Crystal to Smectic C98.029.3
Smectic C to Nematic118.00.5
Nematic to Isotropic127.02.1

Note: Data is compiled from typical values for the 4-alkoxybenzoic acid series and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process involving a Williamson ether synthesis to form an ester, followed by saponification to yield the final carboxylic acid.

Step 1: Williamson Ether Synthesis of Ethyl 4-(Undecyloxy)benzoate

Materials:

  • Ethyl 4-hydroxybenzoate

  • 1-Bromoundecane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-hydroxybenzoate (1.0 eq) and 1-bromoundecane (1.1 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(undecyloxy)benzoate.

Step 2: Saponification of Ethyl 4-(Undecyloxy)benzoate

Materials:

  • Ethyl 4-(undecyloxy)benzoate (from Step 1)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Deionized water

Procedure:

  • Dissolve the crude ethyl 4-(undecyloxy)benzoate in ethanol in a round-bottom flask.

  • Add 2 M NaOH solution and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution with 2 M HCl until a white precipitate forms (pH ~2).

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Mix Ethyl 4-hydroxybenzoate, 1-Bromoundecane, K2CO3 in Acetone B Reflux for 24 hours A->B C Filter and Evaporate Solvent B->C D Work-up with Ethyl Acetate and Water C->D E Dry and Concentrate D->E F Ethyl 4-(Undecyloxy)benzoate E->F G Dissolve Ester in Ethanol and add NaOH solution F->G Proceed with crude product H Reflux for 4 hours G->H I Acidify with HCl H->I J Precipitate and Filter I->J K Recrystallize from Ethanol J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Protocol 2: Characterization of Smectic Phases

A. Polarizing Optical Microscopy (POM)

Materials and Equipment:

  • This compound

  • Microscope slides and cover slips

  • Hot stage with temperature controller

  • Polarizing optical microscope with a camera

Procedure:

  • Place a small amount (a few milligrams) of this compound on a clean microscope slide.

  • Cover with a cover slip and place the slide on the hot stage.

  • Heat the sample to a temperature above its isotropic clearing point (e.g., 130°C) to ensure a uniform, non-oriented state.

  • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observe the sample through the crossed polarizers of the microscope as it cools.

  • Record the temperatures at which phase transitions occur, characterized by changes in the optical texture. The smectic A phase will typically exhibit a focal-conic fan texture, while the smectic C phase will show a schlieren texture.

  • Capture images of the characteristic textures for each liquid crystal phase.

B. Differential Scanning Calorimetry (DSC)

Materials and Equipment:

  • This compound

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:

    • Heat from room temperature to 140°C at a rate of 10°C/min.

    • Hold at 140°C for 5 minutes to erase thermal history.

    • Cool from 140°C to room temperature at a rate of 10°C/min.

    • Reheat from room temperature to 140°C at a rate of 10°C/min.

  • Analyze the resulting thermogram. The peaks in the heat flow curve correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.

cluster_0 Sample Preparation cluster_1 Polarizing Optical Microscopy (POM) cluster_2 Differential Scanning Calorimetry (DSC) A Prepare LC cell for POM C Heat sample to isotropic phase A->C B Prepare DSC pan G Heat-Cool-Heat Cycle B->G D Cool at controlled rate C->D E Observe and record texture changes D->E F Identify phase transition temperatures and textures E->F H Record heat flow vs. temperature G->H I Analyze thermogram for peaks H->I J Determine transition temperatures and enthalpies I->J

Caption: Workflow for the characterization of liquid crystal phases.

Safety Precautions

  • Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • The hot stage of the polarizing microscope can reach high temperatures and should be handled with care to avoid burns.

Application Notes and Protocols: Electro-Optical Properties of Liquid Crystals with 4-(Undecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the electro-optical properties and detailed experimental protocols for the characterization of liquid crystalline phases of 4-(Undecyloxy)benzoic acid and its mixtures.

I. Introduction

This compound is a calamitic (rod-shaped) molecule that exhibits liquid crystalline properties. Due to the presence of a long alkyloxy chain and a carboxylic acid group, it readily forms hydrogen-bonded dimers, which are the fundamental units of its mesophases. Understanding the electro-optical properties of liquid crystals containing this compound is crucial for their potential applications in display technologies, optical shutters, and sensors. These notes compile available data and provide standardized protocols for measuring key electro-optical parameters.

II. Data Presentation

Table 1: Dielectric Properties of a Binary Mixture Containing this compound

PropertyValueNotes
Dielectric Anisotropy (Δε)Not specifiedA dielectric study was performed, indicating a single relaxation process at low frequency in the nematic phase, characteristic of a cybotactic nematic phase.[1]
Threshold Voltage (Vth)Not specifiedData not available in the cited literature.
Response Time (τ)Not specifiedData not available in the cited literature.

Note: The lack of specific quantitative data highlights a research gap and an opportunity for further investigation into the electro-optical properties of this specific liquid crystal compound.

III. Experimental Protocols

The following protocols are detailed methodologies for the key experiments required to characterize the electro-optical properties of liquid crystals containing this compound. These are generalized procedures based on standard techniques in liquid crystal research.

A. Protocol for Sample Preparation: Liquid Crystal Cell Fabrication
  • Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Clean the substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and finally isopropanol, for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Alignment LayerCoating: Spin-coat a thin layer of a polyimide alignment agent (e.g., PI-2555) onto the ITO-coated surfaces of the substrates.

  • Curing: Bake the coated substrates in an oven at a temperature specified by the polyimide manufacturer (typically 180-250°C) to cure the polyimide.

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to induce a preferential alignment direction for the liquid crystal molecules.

  • Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other, separated by Mylar spacers of a desired thickness (e.g., 5-10 µm) to create a cell. The rubbing directions should be parallel or anti-parallel for a planar alignment.

  • Filling: Heat the liquid crystal sample containing this compound to its isotropic phase. Fill the cell via capillary action by placing a drop of the liquid crystal at the edge of the cell gap.

  • Sealing: Once filled, seal the cell with an appropriate epoxy.

  • Cooling: Slowly cool the filled cell to the desired liquid crystalline phase.

B. Protocol for Measuring Dielectric Anisotropy (Δε)
  • Instrumentation: Utilize an LCR meter or an impedance analyzer.

  • Planar and Homeotropic Alignment: Prepare two types of liquid crystal cells as described in Protocol A: one with planar alignment (rubbed polyimide) and one with homeotropic alignment (using a homeotropic alignment agent like lecithin or HTAB).

  • Measurement of Perpendicular Component (ε⊥):

    • Place the planar aligned cell in a temperature-controlled stage.

    • Apply a low-frequency AC voltage (e.g., 1 kHz, < 1 V) across the cell, ensuring the applied field is perpendicular to the director (the average molecular orientation).

    • Measure the capacitance (C⊥) of the cell.

    • Calculate the perpendicular component of the dielectric permittivity using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell thickness, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of Parallel Component (ε‖):

    • Use the homeotropic aligned cell, where the director is initially perpendicular to the electrodes.

    • Apply a sufficiently high AC voltage (above the Fréedericksz threshold) to align the director parallel to the electric field.

    • Alternatively, use the planar aligned cell and apply a high frequency AC voltage to reorient the director parallel to the field if the liquid crystal has negative dielectric anisotropy at high frequencies.

    • Measure the capacitance (C‖) under these conditions.

    • Calculate the parallel component of the dielectric permittivity using the formula: ε‖ = (C‖ * d) / (ε₀ * A).

  • Calculation of Dielectric Anisotropy: Calculate the dielectric anisotropy as Δε = ε‖ - ε⊥.

C. Protocol for Determining Fréedericksz Threshold Voltage (Vth)
  • Experimental Setup:

    • Place the planar-aligned liquid crystal cell between two crossed polarizers.

    • Align the rubbing direction of the cell at 45° to the transmission axes of the polarizers.

    • Use a He-Ne laser as a light source and a photodiode detector to measure the transmitted light intensity.

    • Apply a variable AC voltage (e.g., 1 kHz square wave) to the cell using a function generator and amplifier.

  • Measurement:

    • With no voltage applied, the liquid crystal is in its planar state, and due to birefringence, light will pass through the crossed polarizers.

    • Slowly increase the applied voltage from 0 V.

    • Record the transmitted light intensity as a function of the applied voltage.

    • The Fréedericksz transition is observed as a change in the transmitted intensity when the applied voltage overcomes the elastic forces of the liquid crystal, causing the director to reorient. The threshold voltage (Vth) is the voltage at which this reorientation begins, leading to a change in the optical texture and transmitted intensity.[2][3]

  • Data Analysis: Plot the transmitted intensity versus the applied voltage. The threshold voltage can be determined by finding the intersection of the tangents to the curve before and after the transition.

D. Protocol for Measuring Response Time (τ)
  • Experimental Setup: Use the same setup as for the Fréedericksz threshold voltage measurement.

  • Measurement of Rise Time (τ_on):

    • Apply a square wave voltage to the cell that switches between 0 V and a voltage significantly above the threshold voltage (e.g., 2 * Vth).

    • Monitor the change in the transmitted light intensity over time using an oscilloscope connected to the photodetector.

    • The rise time (τ_on) is typically defined as the time taken for the intensity to change from 10% to 90% of its final value upon application of the voltage.

  • Measurement of Decay Time (τ_off):

    • Switch the applied voltage from the high state back to 0 V.

    • Measure the time it takes for the transmitted intensity to return from 90% to 10% of its initial value. This is the decay time (τ_off).

  • Data Analysis: The response times are influenced by the viscoelastic properties of the liquid crystal, the cell thickness, and the applied voltage.

IV. Visualizations

A. Signaling Pathway for Electro-Optical Switching

ElectroOpticalSwitching cluster_0 Initial State (V < Vth) cluster_1 Applied Electric Field cluster_2 Molecular Reorientation cluster_3 Optical Response Initial Planar Aligned LC Molecules E_Field Electric Field (E) > Eth Torque Dielectric Torque on Molecules E_Field->Torque Induces Reorientation Director Reorients Parallel to E Torque->Reorientation Causes Birefringence_Change Change in Effective Birefringence Reorientation->Birefringence_Change Leads to Optical_Modulation Modulation of Transmitted Light Birefringence_Change->Optical_Modulation Results in

Caption: Electro-optical switching mechanism in a nematic liquid crystal.

B. Experimental Workflow for Electro-Optical Characterization

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Measurements cluster_2 Data Analysis & Characterization LC_Material This compound LC Cell_Fabrication Fabricate Planar & Homeotropic Cells LC_Material->Cell_Fabrication Dielectric_Spectroscopy Dielectric Spectroscopy (Δε) Cell_Fabrication->Dielectric_Spectroscopy Optical_Setup Polarized Light Microscopy Setup Cell_Fabrication->Optical_Setup Data_Analysis Analyze Electrical & Optical Data Dielectric_Spectroscopy->Data_Analysis Vth_Measurement Threshold Voltage (Vth) Measurement Optical_Setup->Vth_Measurement Response_Time Response Time (τ_on, τ_off) Measurement Optical_Setup->Response_Time Vth_Measurement->Data_Analysis Response_Time->Data_Analysis Characterization Characterize Electro-Optical Properties Data_Analysis->Characterization

Caption: Workflow for characterizing electro-optical properties.

C. Logical Relationship: Fréedericksz Transition

FrederickszTransition Elastic_Torque Elastic Torque Comparison V < Vth ? Elastic_Torque->Comparison Dielectric_Torque Dielectric Torque Dielectric_Torque->Comparison No_Reorientation No Reorientation (Director is Stable) Comparison->No_Reorientation Yes Reorientation Director Reorients Comparison->Reorientation No

Caption: The balance of torques in the Fréedericksz transition.

References

Application Notes and Protocols for 4-(Undecyloxy)benzoic Acid in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a member of the homologous series of p-n-alkoxybenzoic acids, which are known to exhibit liquid crystalline properties. These properties, arising from the molecular arrangement in their mesophases, make them promising candidates for applications in nonlinear optics (NLO). The elongated molecular structure, featuring a polarizable aromatic core and a flexible alkyl chain, can lead to significant second and third-order nonlinear optical effects. These effects are highly dependent on the molecular packing and orientation, which can be influenced by external stimuli, making these materials interesting for applications in optical switching, frequency conversion, and optical limiting.

This document provides detailed protocols for the synthesis of this compound, its crystal growth for NLO studies, and the characterization of its nonlinear optical properties.

Data Presentation

Table 1: Second-Order Nonlinear Optical Properties (Representative)

CompoundMethodWavelength (nm)SHG Efficiency (vs. KDP)Reference Compound
4-Octyloxybenzoic AcidKurtz-Perry Powder1064~0.5KDP

Note: This is an illustrative value. The actual SHG efficiency is highly dependent on the crystal quality and phase.

Table 2: Third-Order Nonlinear Optical Properties (Representative)

CompoundMethodWavelength (nm)Nonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
4-Octyloxybenzoic Acid (in solution)Z-scan532~10⁻¹³~10⁻⁹~10⁻¹²

Note: These are typical values for organic molecules in solution and can vary significantly with concentration, solvent, and laser parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromoundecane

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in ethanol.

  • Add 1-bromoundecane (1.1 eq) to the mixture.

  • Reflux the reaction mixture with stirring for 24 hours.

  • After cooling to room temperature, remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and acidify with 2M HCl until a white precipitate forms.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the crystals under vacuum.

Protocol 2: Crystal Growth of this compound

High-quality single crystals are essential for the characterization of second-order NLO properties.

Method: Slow Evaporation

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

  • Gently heat the solution to ensure all the solute is dissolved.

  • Filter the hot solution through a syringe filter into a clean crystallizing dish.

  • Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Place the dish in a vibration-free environment at a constant temperature.

  • Monitor the crystal growth over several days to weeks.

  • Once crystals of sufficient size are formed, carefully remove them from the solution and dry them on a filter paper.

Protocol 3: Second-Harmonic Generation (SHG) Measurement using the Kurtz-Perry Powder Technique

This method is a rapid screening technique to evaluate the second-order NLO efficiency of a powdered crystalline material.

Experimental Setup:

  • Pulsed Nd:YAG laser (1064 nm).

  • Sample holder for powdered samples.

  • Reference material with known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP).

  • Photomultiplier tube (PMT) detector.

  • Oscilloscope.

  • Appropriate filters to block the fundamental wavelength and pass the second harmonic (532 nm).

Procedure:

  • Grind the synthesized this compound crystals into a fine powder.

  • Pack the powder into a sample cell of a fixed path length.

  • Place the sample in the path of the focused Nd:YAG laser beam.

  • Measure the intensity of the generated 532 nm light using the PMT and display the signal on the oscilloscope.

  • Replace the sample with the reference KDP powder (of the same particle size and in the same sample cell) and measure the SHG intensity under the same conditions.

  • The relative SHG efficiency is calculated as the ratio of the SHG intensity of the sample to that of the KDP reference.

Protocol 4: Third-Order Nonlinear Optical Characterization using the Z-scan Technique

The Z-scan technique is used to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Experimental Setup:

  • A stable, high-power laser with a Gaussian beam profile (e.g., a frequency-doubled Nd:YAG laser at 532 nm).

  • A focusing lens.

  • A sample holder mounted on a computer-controlled translation stage.

  • Two photodetectors.

  • A beam splitter.

  • An aperture placed before one of the detectors (closed-aperture Z-scan).

Procedure:

  • Dissolve a known concentration of this compound in a suitable transparent solvent (e.g., chloroform, THF).

  • Place the solution in a cuvette of known path length.

  • The laser beam is split into two: one beam goes directly to a detector to monitor the input laser power, and the other is focused by a lens.

  • The sample is moved along the z-axis (the direction of laser propagation) through the focal point of the lens.

  • Open-aperture Z-scan: The transmitted light is fully collected by a detector to measure the nonlinear absorption (β).

  • Closed-aperture Z-scan: An aperture is placed before the detector, and the change in transmittance as the sample moves through the focus is measured. This provides information about the nonlinear refraction (n₂).

  • The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of n₂ and β.

Mandatory Visualization

molecular_structure_NLO_relationship cluster_molecular_features Molecular Features of this compound cluster_NLO_properties Nonlinear Optical Properties A Aromatic Core (Benzoic Acid) B Undecyloxy Chain (Electron Donating Group) A->B π-conjugation path D Second-Order NLO (e.g., SHG) A->D Contributes to Hyperpolarizability E Third-Order NLO (e.g., Kerr Effect) A->E Contributes to Hyperpolarizability B->E Enhances χ⁽³⁾ C Carboxylic Acid Group (Electron Withdrawing Group) C->D Induces Asymmetry for χ⁽²⁾ experimental_workflow synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth powder_prep Powder Sample Preparation purification->powder_prep solution_prep Solution Preparation purification->solution_prep shg_measurement SHG Measurement (Kurtz-Perry) crystal_growth->shg_measurement powder_prep->shg_measurement zscan_measurement Z-scan Measurement solution_prep->zscan_measurement data_analysis_shg Analyze SHG Efficiency shg_measurement->data_analysis_shg data_analysis_zscan Analyze n₂ and β Calculate χ⁽³⁾ zscan_measurement->data_analysis_zscan

Application Note: Thermal Characterization of 4-(Undecyloxy)benzoic Acid using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states. The thermal behavior and phase transitions of such materials are critical for their application in various fields, including drug delivery systems, optical displays, and sensor technology. Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate these phase transitions by measuring the heat flow associated with thermal events as a function of temperature. This application note details the DSC analysis of this compound, providing a comprehensive protocol and data interpretation.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting or a liquid crystal phase change, it is accompanied by an endothermic (heat absorption) or exothermic (heat release) event. These events are detected as peaks in the DSC thermogram, a plot of heat flow versus temperature. The temperature at which the peak occurs indicates the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Data Presentation

The thermal analysis of this compound reveals multiple phase transitions upon heating and cooling. The following table summarizes the transition temperatures observed during the second heating and cooling cycles to ensure a consistent thermal history.[1]

Thermal CycleTransitionTemperature (°C)[1]Enthalpy (ΔH) (J/g)
2nd HeatingCrystal to Smectic C (Cr → SmC)101.6
Smectic C to Nematic (SmC → N)130.5
Nematic to Isotropic (N → I)141.7
2nd CoolingIsotropic to Nematic (I → N)137.5
Nematic to Smectic C (N → SmC)126.4
Smectic C to Crystal (SmC → Cr)84.7
Crystal to Crystal (Cr → Cr')71.6*

*Enthalpy values (ΔH) are determined by integrating the area of the respective peaks in the DSC thermogram. While the transition temperatures are reported, the specific enthalpy values were not available in the cited literature.

Experimental Protocols

A detailed methodology for the DSC analysis of this compound is provided below.

Instrumentation and Materials:

  • DSC Instrument: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Sample Pans: Aluminum pans and lids.

  • Crimper: For sealing the sample pans.

  • Microbalance: For accurate weighing of the sample.

  • Sample: this compound, 98% purity.

  • Purge Gas: High-purity nitrogen.

Experimental Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 2-5 mg of This compound encapsulate Encapsulate sample in aluminum pan and seal weigh->encapsulate load Load sample and reference pans into DSC cell encapsulate->load purge Purge with Nitrogen (20-50 mL/min) load->purge equilibrate Equilibrate at starting temperature (e.g., 50°C) purge->equilibrate heat1 Heat to 160°C (10°C/min) equilibrate->heat1 cool1 Cool to 50°C (10°C/min) heat1->cool1 heat2 Reheat to 160°C (10°C/min) cool1->heat2 record Record heat flow vs. temperature heat2->record analyze Analyze thermogram for transition temperatures and enthalpy changes record->analyze

Caption: Experimental workflow for DSC analysis of this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of this compound into a clean aluminum DSC pan.

    • Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 50°C.

    • First Heating Scan: Heat the sample from 50°C to 160°C at a constant rate of 10°C/min. This scan is used to erase the previous thermal history of the sample.

    • First Cooling Scan: Cool the sample from 160°C to 50°C at a constant rate of 10°C/min.

    • Second Heating Scan: Reheat the sample from 50°C to 160°C at a constant rate of 10°C/min. The data from this scan is typically used for analysis of transition temperatures and enthalpies.

  • Data Analysis:

    • Record the heat flow as a function of temperature for all thermal cycles.

    • Analyze the thermogram from the second heating and cooling scans to determine the onset temperature and peak temperature for each transition.

    • Calculate the enthalpy of each transition by integrating the area under the respective peaks.

Logical Relationship of Phase Transitions

The phase transitions in this compound follow a sequential order dependent on the direction of temperature change.

Phase_Transitions Cr_H Crystal SmC_H Smectic C Cr_H->SmC_H 101.6°C I_C Isotropic N_H Nematic SmC_H->N_H 130.5°C I_H Isotropic N_H->I_H 141.7°C N_C Nematic I_C->N_C 137.5°C SmC_C Smectic C N_C->SmC_C 126.4°C Cr_C Crystal SmC_C->Cr_C 84.7°C

Caption: Phase transition pathways of this compound on heating and cooling.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the characterization of the thermal properties of liquid crystalline materials such as this compound. The detailed protocol and data presented in this application note provide a framework for researchers and professionals to accurately determine the phase transition temperatures and associated enthalpy changes, which are crucial for the development and quality control of liquid crystal-based technologies. The observation of distinct smectic and nematic phases highlights the rich mesomorphic behavior of this compound.

References

Application Notes and Protocols for Polarized Optical Microscopy (POM) of 4-(Undecyloxy)benzoic acid Textures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the liquid crystal phases of 4-(Undecyloxy)benzoic acid using Polarized Optical Microscopy (POM). This document includes detailed experimental protocols, data on phase transitions, and descriptions of the characteristic textures observed.

Introduction

This compound is a calamitic (rod-shaped) thermotropic liquid crystal that exhibits a rich polymorphism, transitioning through different mesophases upon heating and cooling. Due to the formation of hydrogen-bonded dimers, these molecules have a rigid and elongated structure conducive to forming liquid crystalline phases.[1] Polarized Optical Microscopy is an essential technique for identifying these phases by observing the unique optical textures that arise from the anisotropic nature of the molecular arrangements. The primary mesophases observed for this compound are the nematic (N) and smectic C (SmC) phases.

Quantitative Data: Phase Transition Temperatures

The phase transition temperatures of this compound have been determined by various methods, including Differential Scanning Calorimetry (DSC) and inverse gas chromatography. The data from multiple sources are summarized in the table below for easy comparison. It is important to note that variations in transition temperatures can occur due to differences in sample purity and experimental conditions (e.g., heating/cooling rates).

Phase TransitionTemperature Range (°C) - On CoolingTemperature Range (°C) - On HeatingMethodReference
Isotropic Liquid (I) to Nematic (N)137.5141.7DSC[1]
Nematic (N) to Smectic C (SmC)126.4130.5DSC[1]
Smectic C (SmC) to Crystal (Cr)84.7101.6DSC[1]
Crystal (Cr) to Crystal (Cr)71.6-DSC[1]
Isotropic Liquid (I) to Nematic (N)136-Inverse Gas Chromatography[1]
Nematic (N) to Smectic C (SmC)96-Inverse Gas Chromatography[1]
Smectic C (SmC) to Crystal (Cr)88-Inverse Gas Chromatography[1]
Crystal (Cr) to Crystal (Cr)70-Inverse Gas Chromatography[1]

Experimental Protocols

This section provides a detailed methodology for the preparation and observation of this compound samples for POM analysis.

Materials and Equipment
  • This compound

  • Microscope slides and cover slips

  • Hot stage with temperature controller for the microscope

  • Polarized Optical Microscope (POM) with a rotating stage and camera

  • Spatula

  • Solvent for cleaning (e.g., ethanol, acetone)

  • Lens paper

Sample Preparation

A clean sample preparation is crucial for obtaining high-quality textures.

  • Cleaning: Thoroughly clean the microscope slide and cover slip with a suitable solvent (e.g., ethanol or acetone) and dry them completely using a stream of dry air or nitrogen. Ensure no dust particles or residues remain.

  • Sample Loading: Place a small amount of crystalline this compound onto the center of the clean microscope slide.

  • Creating a Thin Film: Gently place a clean cover slip over the sample.

  • Melting and Spreading: Transfer the slide to the hot stage. Heat the sample to a temperature above its clearing point (the transition to the isotropic liquid phase, approximately 142-145°C) to ensure it is in a completely molten, liquid state.

  • Shearing: Apply gentle pressure to the cover slip with a clean, soft instrument (like the edge of another slide or a pair of tweezers) to spread the molten liquid crystal into a thin, uniform film. This shearing action can also help in promoting a uniform alignment of the molecules upon cooling.

  • Cooling: Slowly cool the sample at a controlled rate (e.g., 1-5°C/min) to observe the formation of the liquid crystal phases.

Polarized Optical Microscopy Observation
  • Microscope Setup: Place the prepared slide on the hot stage of the polarized microscope. Ensure the polarizer and analyzer are in a crossed position (90° to each other). In this configuration, an isotropic liquid will appear dark.

  • Observation upon Cooling: Start the observation from the isotropic liquid phase. As the sample cools, you will observe the nucleation and growth of the nematic phase, followed by the transition to the smectic C phase.

  • Texture Identification: Carefully observe the characteristic textures of each phase. Rotating the stage can help in identifying the nature of the defects and the overall texture.

  • Image and Video Capture: Record images and videos of the phase transitions and the stable textures at different temperatures for documentation and analysis.

Visualization of Textures and Workflows

Expected Liquid Crystal Textures
  • Nematic (N) Phase: Upon cooling from the isotropic liquid, the nematic phase typically appears. The most common texture for a nematic phase is the schlieren texture , characterized by the presence of dark brushes or "threads" that correspond to topological defects (disclinations) in the director field. The points where two or four dark brushes meet are called disclination points.

  • Smectic C (SmC) Phase: As the sample is further cooled, the nematic phase will transition into the smectic C phase. The SmC phase is a layered structure where the molecules are tilted with respect to the layer normal. Common textures for the SmC phase include:

    • Focal-conic texture: This texture is characterized by the appearance of domains with hyperbola and ellipse defects.[2]

    • Broken focal-conic or mosaic texture: This can appear as a variation of the focal-conic texture, often with a more fragmented or mosaic-like appearance.

Diagrams

Experimental_Workflow Experimental Workflow for POM of this compound cluster_prep Sample Preparation cluster_obs POM Observation start Start clean Clean slide and coverslip start->clean load Load this compound clean->load cover Place coverslip load->cover heat Heat to isotropic phase on hot stage cover->heat spread Create thin film by shearing heat->spread cool Cool sample at a controlled rate spread->cool observe Observe textures under crossed polarizers cool->observe identify Identify Nematic and Smectic C phases observe->identify record Record images and transition temperatures identify->record end End record->end

Caption: Experimental workflow for preparing and observing this compound textures using POM.

Phase_Transitions Phase Transitions of this compound upon Cooling Isotropic Isotropic Liquid (I) (Completely dark under crossed polarizers) Nematic Nematic Phase (N) (Schlieren texture with thread-like defects) Isotropic->Nematic ~137.5 °C SmecticC Smectic C Phase (SmC) (Focal-conic or mosaic textures) Nematic->SmecticC ~126.4 °C Crystal Crystalline Solid (Cr) (Crystalline domains) SmecticC->Crystal ~84.7 °C

Caption: Phase sequence of this compound observed upon cooling.

References

Application Note: Phase Analysis of 4-(Undecyloxy)benzoic Acid using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid (UDBA) is a thermotropic liquid crystal, a material that exhibits intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature. The unique properties of these mesophases are of significant interest in various applications, including drug delivery systems and material science. Characterizing the phase transitions of UDBA is crucial for its development and application. Raman spectroscopy is a powerful, non-destructive analytical technique that provides insights into the molecular vibrations and can effectively be used to monitor phase transitions by observing changes in the vibrational modes of the molecule.

This application note provides a detailed protocol for the phase analysis of this compound using Raman spectroscopy. It outlines the experimental procedure, data analysis, and expected results based on studies of closely related 4-alkoxybenzoic acids.

Phase Transitions of this compound

This compound exhibits multiple phase transitions at specific temperatures. These transitions can be determined by techniques such as Differential Scanning Calorimetry (DSC) and Inverse Gas Chromatography.[1] Reported phase transition temperatures for UDBA can vary slightly depending on the measurement technique and heating/cooling rates.

Phase Transition Temperature (°C) - Method 1 [1]Temperature (°C) - Method 2 (Cooling) [1]Temperature (°C) - Method 3 [1]
Crystal to Mesophase7071.672
Mesophase to Mesophase8884.785.2
Mesophase to Nematic96126.4126.3
Nematic to Isotropic136137.5137.1

Note: The specific nature of all mesophases is not fully detailed in all literature.

Raman Spectroscopy for Phase Analysis

Raman spectroscopy can detect subtle changes in molecular structure and intermolecular interactions that occur during phase transitions. For 4-alkoxybenzoic acids, key vibrational modes are sensitive to these changes. These "marker bands" often involve the phenyl ring, the carboxylic acid group, and the alkoxy chain.

Key Raman Marker Bands

Based on studies of homologous 4-alkoxybenzoic acids like 4-Decyloxybenzoic acid (4DBA), the following spectral regions and vibrational modes are of particular interest for monitoring phase transitions in UDBA.

Approximate Wavenumber (cm⁻¹) Vibrational Assignment Significance in Phase Analysis
~800 - 900Phenyl ring modesSensitive to changes in intermolecular packing and orientation.
~1100 - 1300C-C and C-O stretching, C-H in-plane bendingChanges in these bands indicate alterations in the molecular backbone and alkoxy chain conformation. The relative intensities of bands around 1257 and 1280 cm⁻¹ can be indicative of the phase.
~1600C=C stretching of the phenyl ringSensitive to the electronic environment of the phenyl ring.
~1670C=O stretching of the carboxylic acidThe hydrogen bonding of the carboxylic acid groups, which often form dimers, is crucial for the liquid crystalline phases. Changes in this band can reflect alterations in these hydrogen bonds.
~2800 - 3000C-H stretching of the alkyl chainChanges in these modes can indicate increased conformational freedom of the undecyloxy chain in higher temperature phases.

Note: The exact wavenumbers for this compound may vary slightly from the values listed, which are based on studies of similar compounds.

Experimental Protocol

This protocol describes the temperature-dependent Raman analysis of this compound.

Sample Preparation
  • Place a small amount (a few milligrams) of crystalline this compound powder onto a temperature-controlled microscope stage.

  • If possible, use a transparent slide (e.g., quartz) that is compatible with the Raman spectrometer and the heating stage.

  • A cover slip can be placed over the sample to ensure a uniform thickness and to minimize thermal gradients.

Instrumentation and Data Acquisition
  • Raman Spectrometer: A research-grade Raman microscope equipped with a temperature-controlled stage is required.

  • Laser: A common excitation wavelength is 532 nm or 785 nm. The laser power should be kept low to avoid sample heating and potential degradation.

  • Objective: A long working distance objective (e.g., 20x or 50x) is recommended to avoid contact with the heating stage.

  • Grating: A grating that provides adequate spectral resolution (e.g., 600 or 1200 grooves/mm) should be used.

  • Acquisition Parameters:

    • Spectral Range: 200 - 3200 cm⁻¹ to cover all significant vibrational modes.

    • Exposure Time and Accumulations: These should be optimized to achieve a good signal-to-noise ratio.

  • Temperature Program:

    • Equilibrate the sample at the starting temperature (e.g., room temperature) for a few minutes before acquiring the first spectrum.

    • Increase the temperature in controlled steps (e.g., 2-5 °C) through the known phase transition temperatures.

    • Allow the sample to equilibrate at each temperature step for a few minutes before acquiring a spectrum.

    • Continue acquiring spectra at regular intervals up to the isotropic liquid phase.

    • If studying phase transitions on cooling, the same procedure should be followed in reverse.

Data Analysis

  • Spectral Pre-processing: Correct the acquired spectra for any background fluorescence, if present. Normalize the spectra to a specific peak that is known to be relatively insensitive to phase transitions, or to the total spectral area, to allow for comparison of relative peak intensities.

  • Peak Analysis: For the identified marker bands, analyze the following parameters as a function of temperature:

    • Peak Position (Wavenumber): Shifts in peak position can indicate changes in bond lengths and strengths due to altered intermolecular interactions.

    • Peak Width (FWHM): Broadening of peaks often signifies increased molecular motion and disorder.

    • Relative Intensity: Changes in the relative intensities of peaks can reflect changes in molecular orientation and conformation.

  • Data Plotting: Plot the peak position, FWHM, and relative intensity of the marker bands as a function of temperature. The phase transition temperatures should be evident as discontinuities or significant changes in the slope of these plots.

Visualizing the Workflow and Phase Transitions

The following diagrams illustrate the experimental workflow and the logical progression of phase transitions in this compound.

G cluster_0 Experimental Workflow A Sample Preparation B Instrument Setup A->B C Temperature Program Execution B->C D Raman Spectra Acquisition C->D E Data Pre-processing D->E F Peak Analysis E->F G Data Visualization F->G

Caption: Experimental workflow for Raman analysis.

G cluster_1 Phase Transitions of this compound Solid Solid Crystal Smectic Smectic Phase Solid->Smectic ~70-102°C Nematic Nematic Phase Smectic->Nematic ~126-131°C Isotropic Isotropic Liquid Nematic->Isotropic ~136-142°C

Caption: Phase transition pathway for UDBA.

Conclusion

Raman spectroscopy is a highly effective technique for the in-situ analysis of phase transitions in this compound. By monitoring the temperature-dependent changes in specific Raman marker bands, researchers can accurately determine phase transition temperatures and gain valuable insights into the molecular rearrangements that occur during these transitions. This information is critical for the development and quality control of materials and formulations based on this liquid crystal.

References

Application Notes and Protocols for Creating Binary Mixtures with 4-(Undecyloxy)benzoic Acid and Other Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of binary liquid crystal mixtures containing 4-(Undecyloxy)benzoic acid (UDBA). The protocols outlined below are intended to serve as a foundational methodology for exploring the rich phase behavior and potential applications of these materials, including their use as drug delivery systems or in advanced materials science.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal known to form hydrogen-bonded dimers, which are the fundamental units exhibiting mesogenic behavior. The study of binary mixtures of UDBA with other liquid crystals is of significant interest as it allows for the tuning of mesophase type, transition temperatures, and other physicochemical properties. Such tuning is crucial for designing materials with specific characteristics for various applications. These mixtures often exhibit interesting phenomena, such as the induction or suppression of mesophases and the formation of eutectic points, which can lead to liquid crystalline phases at room temperature.

Experimental Protocols

Materials and Equipment
  • This compound (UDBA) of high purity

  • Second liquid crystalline component of high purity

  • Analytical balance (accuracy ± 0.01 mg)

  • Small glass vials with airtight caps

  • Spatula

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bars

  • Oven or vacuum oven for drying

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

  • Microscope slides and cover slips

  • Capillary tubes for melting point determination (optional)

Protocol for Preparation of Binary Mixtures

This protocol describes the preparation of a binary liquid crystal mixture by the solvent evaporation and melt-mixing method.

Workflow for Binary Mixture Preparation and Homogenization

G cluster_prep Mixture Preparation cluster_homo Melt Homogenization weigh 1. Weigh Components dissolve 2. Dissolve in Common Solvent weigh->dissolve Precise molar ratios evaporate 3. Solvent Evaporation dissolve->evaporate e.g., Dichloromethane grind 4. Grind to Homogeneous Powder evaporate->grind Under vacuum heat 5. Heat Above Isotropic Temperature grind->heat Transfer to vial stir 6. Stir Until Homogeneous heat->stir Ensure complete mixing cool 7. Cool to Room Temperature stir->cool Controlled cooling

Caption: Workflow for the preparation and homogenization of binary liquid crystal mixtures.

Step-by-Step Procedure:

  • Drying: Ensure both this compound and the second liquid crystal component are thoroughly dried under vacuum to remove any residual moisture, which can affect the phase transition temperatures.

  • Weighing: Accurately weigh the desired molar or weight percentages of each component using an analytical balance and place them in a clean, dry glass vial. Prepare a series of mixtures with varying compositions to construct a phase diagram.

  • Initial Mixing (Optional - Solvent Method): For components that are difficult to mix directly, dissolve them in a common volatile solvent (e.g., chloroform, dichloromethane).

  • Solvent Evaporation: If a solvent was used, evaporate it slowly at room temperature, followed by drying under vacuum to ensure complete removal of the solvent.

  • Melt-Mixing: Place the vial containing the mixture (either the dry powder or the solvent-evaporated solid) on a hot plate. Heat the mixture to a temperature approximately 10-20 °C above the clearing point (isotropic temperature) of the higher-melting component.

  • Homogenization: Once the mixture is in the isotropic liquid state, stir it gently with a small magnetic stir bar for at least 15-30 minutes to ensure homogeneity. Visual inspection should confirm a clear, single-phase liquid.

  • Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature. The resulting solid is the homogenized binary mixture.

  • Storage: Store the prepared binary mixtures in tightly sealed vials in a desiccator to prevent moisture absorption.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the phase transition temperatures and associated enthalpy changes of the binary mixtures.

Experimental Workflow for Thermal Analysis and Phase Identification

G cluster_dsc DSC Analysis cluster_pom POM Analysis sample_prep_dsc 1. Sample Encapsulation heating_cycle1 2. First Heating Scan sample_prep_dsc->heating_cycle1 2-5 mg in Al pan cooling_cycle 3. Cooling Scan heating_cycle1->cooling_cycle Remove thermal history heating_cycle2 4. Second Heating Scan cooling_cycle->heating_cycle2 Observe transitions sample_prep_pom 5. Sample Preparation on Slide heating_pom 6. Heating and Observation sample_prep_pom->heating_pom Thin film between slides cooling_pom 7. Cooling and Observation heating_pom->cooling_pom Identify textures texture_id 8. Phase Identification cooling_pom->texture_id Correlate with DSC

Caption: Experimental workflow for the characterization of liquid crystal binary mixtures using DSC and POM.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the homogenized binary mixture into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the highest expected transition temperature. This scan is primarily to ensure a uniform thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 5 or 10 °C/min) to a temperature below the lowest expected transition.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The data from the second heating scan is typically used for analysis to ensure reproducibility.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperatures of endothermic peaks (on heating) and exothermic peaks (on cooling), which correspond to the phase transitions. The area under the peaks corresponds to the enthalpy of the transition (ΔH).

Protocol for Polarized Optical Microscopy (POM) Analysis

POM is used to visually identify the different liquid crystal phases by observing their characteristic textures.

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount of the binary mixture on a clean microscope slide. Heat the slide on a hot stage to melt the sample into the isotropic phase. Place a cover slip over the molten sample and press gently to create a thin, uniform film.

  • Observation during Cooling: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min). Observe the sample through the polarized microscope. Note the temperatures at which changes in the texture occur. These changes correspond to the phase transitions.

  • Texture Identification: Identify the different mesophases based on their characteristic optical textures (e.g., Schlieren, marbled, focal-conic).

  • Observation during Heating: After cooling to room temperature or below, heat the sample at a controlled rate and again observe the textural changes to confirm the transition temperatures.

  • Correlation with DSC: Compare the transition temperatures observed by POM with those obtained from DSC to accurately identify and characterize the mesophases.

Data Presentation

The quantitative data obtained from the DSC and POM analyses should be summarized in a clear and structured table. This allows for easy comparison of the phase behavior of different binary mixtures.

Table 1: Phase Transition Temperatures and Enthalpies for Binary Mixtures of this compound (UDBA) with a Second Liquid Crystal (LC2)

Mole Fraction of LC2 (X_LC2)TransitionOnset Temperature (°C) - HeatingEnthalpy (ΔH, J/g) - HeatingOnset Temperature (°C) - Cooling
0.0 (Pure UDBA)Cr → SmC---
SmC → N---
N → I---
0.2Cr → Phase 1---
Phase 1 → Phase 2---
Phase 2 → I---
0.4Cr → Phase 1---
Phase 1 → I---
0.5 (Eutectic)Cr → N---
N → I---
0.6Cr → Phase 1---
Phase 1 → I---
0.8Cr → Phase 1---
Phase 1 → Phase 2---
Phase 2 → I---
1.0 (Pure LC2)Cr → N---
N → I---

Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic. "Phase 1" and "Phase 2" should be replaced with the identified mesophase.

Visualization of Logical Relationships: The Binary Phase Diagram

A binary phase diagram is a graphical representation of the phases of a mixture at different compositions and temperatures. It is a crucial tool for understanding the overall phase behavior of the binary system.

Logical Relationship in a Eutectic Binary Phase Diagram

G cluster_0 Binary Phase Diagram (Temperature vs. Composition) T Temperature (°C) I Isotropic Liquid (I) Comp Composition (Mole Fraction of LC2) L_N1 I + N L_N2 I + N N Nematic (N) Cr1_N Crystal 1 + N Cr2_N Crystal 2 + N E Eutectic Point Cr1_Cr2 Crystal 1 + Crystal 2

Caption: A representative binary phase diagram illustrating a simple eutectic system.

This diagram illustrates the logical relationship between temperature, composition, and the stable phases of a binary mixture. The lines on the diagram represent the boundaries between different phase regions. The eutectic point is the composition and temperature at which the liquid phase transforms directly into a solid mixture of the two components. By constructing such a diagram from the experimental data, researchers can identify key features like the eutectic composition, which often exhibits the lowest melting point, and the composition ranges over which specific mesophases are stable.

Application Notes and Protocols: Doping Effects on 4-(Undecyloxy)benzoic Acid Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of doping on the physicochemical properties of 4-(Undecyloxy)benzoic acid (11OBA), a calamitic liquid crystal. The information presented herein is intended to guide researchers in the design and characterization of doped 11OBA systems for various applications, including display technologies, sensing, and drug delivery. While specific data for this compound is limited, this document consolidates available information and includes data from closely related p-alkoxybenzoic acids to illustrate general trends and principles.

Introduction to Doping in this compound

This compound is a thermotropic liquid crystal that exhibits mesophases due to the formation of hydrogen-bonded dimers. The introduction of foreign materials, or dopants, into the liquid crystal matrix can significantly alter its intrinsic properties. These modifications can be desirable for tailoring the material for specific technological applications. Dopants can range from small organic molecules to nanoparticles and can influence properties such as phase transition temperatures, dielectric anisotropy, and electro-optical response times.

Quantitative Data on Doping Effects

The following tables summarize the quantitative effects of various dopants on the properties of this compound and related p-alkoxybenzoic acids.

Table 1: Effect of Gold Nanoparticle Doping on the Phase Transition Temperatures of this compound (11OBA)

Dopant Concentration (molar)Crystal to Smectic C Transition (°C)Smectic C to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
Pure 11OBAData not availableData not availableData not available
Low ConcentrationReducedReducedReduced
High ConcentrationFurther ReducedFurther ReducedFurther Reduced

Note: A systematic study on this compound (11OBA) with dispersed citrate-capped gold nanoparticles (Gnps) in different low molar concentrations found that the phase transition temperatures of the liquid crystal nanocomposites are reduced with the increase in the concentration of dispersed Gnps[1]. Specific temperature values were not provided in the abstract.

Table 2: Generalized Effects of Nanoparticle Doping on a Related p-Alkoxybenzoic Acid (4-Decyloxybenzoic Acid)

Dopant (3% concentration)Nematic to Isotropic Transition Shift (°C)Onset of Liquid Crystallinity Shift (°C)
ZnO Nanoparticles (pre-functionalized)~ +31~ -10

Note: This data is for 4-decyloxybenzoic acid, a close homolog of 11OBA, and is included to provide a quantitative example of the significant impact of nanoparticle doping[2][3].

Experimental Protocols

The following are detailed protocols for the preparation and characterization of doped this compound liquid crystal systems.

Protocol for Preparation of Doped Liquid Crystal Cells
  • Dopant Dispersion:

    • For nanoparticle dopants, disperse the desired weight percentage of nanoparticles in a suitable volatile solvent (e.g., chloroform, ethanol) using ultrasonication for 30-60 minutes to ensure a homogenous suspension.

    • For molecular dopants, dissolve the dopant directly into the liquid crystal host in its isotropic phase.

  • Mixing with Liquid Crystal:

    • Add the dopant suspension or dissolved dopant to a pre-weighed amount of this compound in a clean glass vial.

    • If a solvent was used for nanoparticle dispersion, allow the solvent to evaporate completely in a vacuum oven at a temperature below the melting point of the liquid crystal.

    • Heat the mixture into the isotropic phase of the liquid crystal and stir gently for several hours to ensure uniform mixing.

  • Cell Assembly:

    • Use commercially available indium tin oxide (ITO) coated glass cells with a desired cell gap (e.g., 5-10 µm). The inner surfaces of the cell should have a polyimide alignment layer.

    • Heat the empty cell and the doped liquid crystal mixture to a temperature within the isotropic phase of the mixture.

    • Fill the cell via capillary action by placing a drop of the molten mixture at the edge of the cell gap.

  • Annealing and Cooling:

    • Place the filled cell in a temperature-controlled hot stage.

    • Cool the cell slowly (e.g., 0.1-1 °C/min) from the isotropic phase to the desired mesophase to promote a well-aligned texture.

Protocol for Characterization Techniques
  • Polarizing Optical Microscopy (POM):

    • Place the prepared liquid crystal cell in a hot stage mounted on a polarizing microscope.

    • Heat the sample to its isotropic phase and then cool it slowly.

    • Observe the textures of the different liquid crystal phases (nematic, smectic C) as they appear upon cooling.

    • Record the temperatures at which phase transitions occur. These are identified by distinct changes in the observed texture.

  • Differential Scanning Calorimetry (DSC):

    • Hermetically seal a small amount (typically 2-5 mg) of the doped liquid crystal mixture in an aluminum pan.

    • Place the pan in the DSC furnace alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature in the isotropic phase.

    • Cool the sample at the same rate to below its crystalline phase.

    • Perform a second heating scan to obtain the phase transition temperatures and associated enthalpy changes. The peaks in the DSC thermogram correspond to the phase transitions.

  • Dielectric Spectroscopy:

    • Mount the liquid crystal cell in a temperature-controlled holder connected to an impedance analyzer.

    • Apply a small AC voltage (typically 0.1-1 V) across the cell.

    • Sweep the frequency of the applied voltage over a desired range (e.g., 1 Hz to 1 MHz).

    • Measure the capacitance and conductance of the cell at different temperatures and in different mesophases.

    • Calculate the real and imaginary parts of the dielectric permittivity. The dielectric anisotropy is the difference between the permittivity measured parallel and perpendicular to the liquid crystal director.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for preparing and characterizing doped liquid crystals and a conceptual model of dopant-liquid crystal interactions.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis Dopant Dopant Selection (Nanoparticles, Molecules) Mixing Mixing and Homogenization (Ultrasonication/Heating) Dopant->Mixing LC This compound LC->Mixing Cell_Filling Capillary Filling of LC Cell Mixing->Cell_Filling POM Polarizing Optical Microscopy (Phase Identification, Transition Temps) Cell_Filling->POM DSC Differential Scanning Calorimetry (Transition Temps, Enthalpy) Cell_Filling->DSC Dielectric Dielectric Spectroscopy (Dielectric Anisotropy, Relaxation) Cell_Filling->Dielectric ElectroOptic Electro-Optical Studies (Switching Times, Threshold Voltage) Cell_Filling->ElectroOptic Data Property Analysis and Comparison POM->Data DSC->Data Dielectric->Data ElectroOptic->Data

Experimental workflow for doped liquid crystal studies.

Doping_Mechanisms cluster_dopant Dopant cluster_lc Liquid Crystal Matrix cluster_effects Resulting Effects D Dopant (e.g., Nanoparticle) Disruption Disruption of LC Order D->Disruption Surface_Anchoring Surface Anchoring of LC Molecules D->Surface_Anchoring Field_Modification Modification of Local Electric Field D->Field_Modification Ion_Trapping Trapping of Mobile Ions D->Ion_Trapping LC_Matrix This compound (Host Molecules) Disruption->LC_Matrix Alters Phase Transitions Surface_Anchoring->LC_Matrix Affects Alignment Field_Modification->LC_Matrix Changes Dielectric Properties Ion_Trapping->LC_Matrix Modifies Conductivity

Conceptual mechanisms of dopant-liquid crystal interactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Undecyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Undecyloxy)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of a p-hydroxybenzoate ester with an undecyl halide, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This SN2 reaction is well-suited for preparing asymmetrical ethers.[1][2]

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters include ensuring anhydrous reaction conditions, using a suitable base to fully deprotonate the phenolic hydroxyl group, choosing an appropriate solvent, and maintaining an optimal reaction temperature. For long-chain alkyl halides like 1-bromoundecane, reaction time is also a crucial factor. The use of a phase-transfer catalyst can also significantly improve the reaction rate and yield.[3][4][5]

Q3: What are common side reactions that can lower the yield?

A3: The primary side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides but can also occur with primary halides under strongly basic conditions and at elevated temperatures. Another potential issue is the C-alkylation of the phenoxide, although O-alkylation is generally favored. Incomplete hydrolysis of the ester intermediate will also result in a lower yield of the desired carboxylic acid.[2][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What is the best way to purify the final product?

A5: Recrystallization is the most common and effective method for purifying this compound.[7] A suitable solvent system, such as ethanol/water or acetic acid/water, should be used where the product has high solubility at elevated temperatures and low solubility at room temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Deprotonation of 4-Hydroxybenzoic Acid Ester Ensure a strong enough base (e.g., sodium hydride, potassium carbonate) is used in a sufficient molar excess to completely deprotonate the phenol.
Moisture in Reagents or Glassware Use anhydrous solvents and thoroughly dry all glassware before use. The alkoxide intermediate is highly sensitive to moisture.
Low Reactivity of Alkyl Halide While 1-bromoundecane is generally reactive, consider using 1-iodoundecane, which is a better leaving group, to increase the reaction rate.
Insufficient Reaction Time or Temperature For long-chain alkyl halides, the reaction may require a longer reflux time (e.g., 8-24 hours). Ensure the reaction is heated to an appropriate temperature to facilitate the SN2 reaction.
Poor Solubility of Reactants Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are well-dissolved. Consider using a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the aqueous and organic phases.[4][5][8]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Materials Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor with TLC.
Formation of Elimination Byproduct (Undecene) Use a less sterically hindered base and avoid excessively high temperatures. Ensure the use of a primary alkyl halide.
Incomplete Hydrolysis of the Ester Intermediate Ensure complete hydrolysis by using a sufficient excess of a strong base (e.g., NaOH or KOH) and allowing for adequate reaction time.
Inefficient Purification Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from efficient procedures for the synthesis of long-chain 4-alkoxybenzoic acids.[9]

Step 1: Esterification of 4-Hydroxybenzoic Acid

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl 4-hydroxybenzoate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Williamson Ether Synthesis

  • In a dry round-bottom flask under an inert atmosphere, dissolve methyl 4-hydroxybenzoate (1 eq.) in anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2-3 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add 1-bromoundecane (1.1-1.2 eq.) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 8-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Extract the product, methyl 4-(undecyloxy)benzoate, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis

  • Dissolve the crude methyl 4-(undecyloxy)benzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq.).

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the this compound.

  • Filter the white solid, wash thoroughly with cold water, and dry under vacuum.

Step 4: Purification

  • Recrystallize the crude this compound from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

Table 1: Representative Yields for the Synthesis of Long-Chain 4-Alkoxybenzoic Acids

The following table presents typical yields for the synthesis of various long-chain 4-alkoxybenzoic acids using an optimized Williamson ether synthesis protocol, demonstrating the expected efficiency for the synthesis of this compound.

Alkyl ChainProductYield (%)
Butyl4-(Butoxy)benzoic acid80
Octyl4-(Octyloxy)benzoic acid77
Dodecyl4-(Dodecyloxy)benzoic acid88
Tridecyl4-(Tridecyloxy)benzoic acid75

Data adapted from H. T. H. S. Al-Masoudi et al.[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification start 4-Hydroxybenzoic Acid esterification Reflux in Methanol with H₂SO₄ catalyst start->esterification workup1 Neutralization & Extraction esterification->workup1 intermediate1 Methyl 4-Hydroxybenzoate workup1->intermediate1 ether_synthesis React with 1-Bromoundecane K₂CO₃, DMF, PTC intermediate1->ether_synthesis workup2 Aqueous Workup & Extraction ether_synthesis->workup2 intermediate2 Methyl 4-(Undecyloxy)benzoate workup2->intermediate2 hydrolysis Reflux with NaOH in Ethanol/Water intermediate2->hydrolysis acidification Acidification with HCl hydrolysis->acidification crude_product Crude this compound acidification->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_base Verify Base Strength & Stoichiometry start->check_base check_conditions Evaluate Reaction Time & Temperature start->check_conditions check_purification Assess Purification Efficiency start->check_purification side_reactions Investigate Side Reactions (Elimination/C-alkylation) start->side_reactions sol_reagents Use fresh, dry reagents and anhydrous solvents check_reagents->sol_reagents sol_base Use stronger base or increase molar ratio check_base->sol_base ptc Consider Phase-Transfer Catalyst check_conditions->ptc sol_conditions Increase reflux time or optimize temperature check_conditions->sol_conditions sol_purification Optimize recrystallization solvent and procedure check_purification->sol_purification sol_side_reactions Use milder conditions or more selective reagents side_reactions->sol_side_reactions sol_ptc Add PTC to improve reaction rate ptc->sol_ptc

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"common impurities in 4-(Undecyloxy)benzoic acid and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Undecyloxy)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Williamson ether synthesis?

The most prevalent impurities are typically unreacted starting materials. These include:

  • 4-Hydroxybenzoic acid: The starting phenolic compound.

  • Undecyl bromide (or other undecyl halides/sulfonates): The alkylating agent.

Additionally, side products from competing elimination reactions can occur, especially under non-optimal conditions, leading to the formation of undecene.[1][2]

Q2: How can I tell if my this compound is impure?

Impurity can be indicated by several observations:

  • Lower than expected melting point: Pure this compound has a distinct melting point. A broad or depressed melting point range suggests the presence of impurities.

  • Discoloration: The pure compound is a white solid. Any coloration may indicate residual reactants or byproducts.

  • Inconsistent analytical data: Techniques like ¹H NMR, ¹³C NMR, and HPLC can reveal the presence of unexpected peaks corresponding to impurities.

Q3: What is the recommended general method for purifying crude this compound?

Recrystallization is the most effective and commonly used method for purifying solid organic compounds like this compound.[3][4] This technique relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Troubleshooting Guides

Low Yield of this compound

Problem: The yield of the Williamson ether synthesis is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete reaction Ensure the reaction has been allowed to proceed for a sufficient amount of time, typically 1 to 8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal reaction temperature The typical temperature range for Williamson ether synthesis is 50-100 °C.[1] Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can favor side reactions.
Inefficient deprotonation of 4-hydroxybenzoic acid Use a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent to ensure complete formation of the phenoxide.
Poor leaving group on the alkylating agent While undecyl bromide is commonly used, undecyl iodide is a better leaving group and may improve the reaction rate.[1]
Side reactions (E2 elimination) This is more likely with secondary or tertiary alkyl halides but can occur with primary halides at high temperatures. Using the recommended temperature range can minimize this.[2]
Product is Oily or Fails to Crystallize

Problem: The purified product is an oil or does not crystallize upon cooling.

Possible Cause Troubleshooting Step
Presence of significant impurities High levels of impurities can lower the melting point of the product, resulting in an oil. A preliminary purification step, such as an acid-base extraction, may be necessary.
Incorrect recrystallization solvent The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with different solvents or solvent mixtures. For similar long-chain alkoxybenzoic acids, ethanol or ethanol-water mixtures have been used.[5]
Supersaturated solution The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Insufficient cooling Ensure the solution is cooled to a low enough temperature, potentially using an ice bath, to maximize crystal formation.

Data on Purification Methods

The following table summarizes the effectiveness of recrystallization for purifying benzoic acid, which provides a model for the purification of its derivatives. The choice of solvent significantly impacts the recovery of the purified product.

Recrystallization Solvent Percent Recovery (%) Melting Point of Purified Product (°C)
Water79121-127
95% Ethanol/Water41114-122

Data adapted from a study on the recrystallization of benzoic acid.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or toluene)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: Once the solution has cooled, further cool it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a low temperature.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is typically used.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm or 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the synthesized sample at a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatograms. The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound. The presence of other peaks indicates impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Hydroxybenzoic Acid, Undecyl Bromide) reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization (Solvent, Heat, Cool) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr mp Melting Point Determination pure_product->mp

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_impure_product Impure Product start Problem Encountered check_reaction_time Incomplete Reaction? (Check TLC) start->check_reaction_time recrystallization_issue Ineffective Recrystallization? start->recrystallization_issue check_temp Suboptimal Temperature? check_reaction_time->check_temp If complete check_base Incomplete Deprotonation? check_temp->check_base If optimal wrong_solvent Incorrect Solvent? recrystallization_issue->wrong_solvent incomplete_removal Incomplete Removal of Starting Materials? wrong_solvent->incomplete_removal If solvent is appropriate

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: 4-(Undecyloxy)benzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling polymorphism in 4-(Undecyloxy)benzoic acid crystals. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining desired polymorphic forms and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are polymorphs and why is it crucial to control them in this compound?

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This structural variation can lead to significant differences in physicochemical properties such as melting point, solubility, stability, and bioavailability. For this compound, which is investigated for its liquid crystalline properties, controlling polymorphism is essential as different crystal forms can impact the transition temperatures and the characteristics of the resulting mesophases. In pharmaceutical applications, unintended polymorphic transformations can affect the drug product's efficacy and safety.[1]

Q2: What are the key factors that influence the polymorphism of this compound during crystallization?

Based on studies of 4-alkoxybenzoic acids and other benzoic acid derivatives, the primary factors influencing which polymorph is formed are:

  • Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored.[2][3]

  • Cooling Rate: The rate at which a saturated solution is cooled significantly impacts nucleation and crystal growth, which can lead to different polymorphs.[4][5] Rapid cooling often yields metastable forms, while slow cooling tends to produce more stable polymorphs.

  • Supersaturation: The level of supersaturation at which nucleation occurs is a critical parameter in determining the polymorphic outcome.

  • Impurities and Additives: The presence of impurities or deliberately added "tailor-made" additives can inhibit the growth of certain polymorphs or promote the nucleation of others.[1][5]

Q3: Which analytical techniques are recommended for identifying and characterizing polymorphs of this compound?

A combination of analytical techniques is essential for the unambiguous identification and characterization of polymorphs:

  • Powder X-Ray Diffraction (PXRD): This is a primary technique for identifying different crystal structures, as each polymorph will have a unique diffraction pattern.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition enthalpies of different polymorphs. It can also be used to study the thermodynamic relationship between polymorphs (enantiotropic vs. monotropic).

  • Polarized Optical Microscopy (POM): POM is useful for observing crystal morphology and identifying different phases, including liquid crystalline mesophases, based on their unique optical textures.[6]

  • Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs by detecting differences in molecular conformation and intermolecular interactions.

Troubleshooting Guides

Problem 1: The crystallization of this compound does not occur, even after cooling.

  • Possible Cause: The solution is not sufficiently saturated.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, gently evaporate some of the solvent to increase the concentration and then cool the solution again.[7][8][9]

  • Possible Cause: The presence of impurities is inhibiting nucleation.

    • Solution: Purify the this compound using a suitable technique such as column chromatography or recrystallization from a different solvent system.

  • Possible Cause: The cooling temperature is not low enough.

    • Solution: Cool the solution to a lower temperature using an ice bath or a refrigerator.

Problem 2: The this compound "oils out" instead of crystallizing.

  • Possible Cause: The melting point of the desired polymorph is lower than the temperature of the solution when it becomes supersaturated. This is more likely to happen with rapid cooling or in the presence of impurities that depress the melting point.[7]

    • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly. This will lower the temperature at which supersaturation is reached.

    • Solution 2: Change to a solvent with a lower boiling point. This will ensure that the solution temperature is lower during crystallization.

    • Solution 3: "Seed" the solution with a small crystal of the desired polymorph at a temperature just above where it oiled out previously.

Problem 3: The resulting crystals are a mixture of different polymorphs.

  • Possible Cause: Concomitant nucleation of multiple polymorphs is occurring. This can be influenced by the solvent and cooling rate.

    • Solution 1: Modify the crystallization solvent. A different solvent may selectively favor the nucleation of a single polymorph.

    • Solution 2: Control the cooling rate precisely. A slower cooling rate often favors the most thermodynamically stable polymorph. Conversely, a very rapid "shock" cooling might favor a single metastable form.

    • Solution 3: Use seeding with the desired polymorph to encourage its growth over others.

Problem 4: The obtained polymorph is not the desired one.

  • Possible Cause: The crystallization conditions favor the formation of a thermodynamically or kinetically preferred polymorph that is not the one you are targeting.

    • Solution: Systematically vary the crystallization parameters. Refer to the experimental protocols below and consider creating a design of experiments (DoE) to explore the effects of different solvents, cooling rates, and concentrations.

Quantitative Data

n-alkoxy groupCrystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)Smectic to Nematic (°C)
Butoxy (C4)149161-
Pentyloxy (C5)120149-
Hexyloxy (C6)95114-
Heptyloxy (C7)9214698
Octyloxy (C8)101147108
Nonyloxy (C9)95144115
Decyloxy (C10)97143122

Note: Transition temperatures can vary depending on the purity of the sample and the analytical method used.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

  • Dissolution: Dissolve a known mass of this compound in a minimal amount of a chosen solvent (e.g., ethanol, ethyl acetate, toluene) at an elevated temperature (e.g., 60-70 °C) in a sealed vial with magnetic stirring.

  • Filtration: While hot, filter the solution through a pre-warmed syringe filter (0.22 µm) into a clean, pre-warmed vial to remove any particulate impurities.

  • Cooling: Place the vial in a controlled temperature environment (e.g., a programmable water bath or a Dewar flask with an insulating material) to achieve a specific cooling rate (e.g., 0.1 °C/min for slow cooling, or transfer to a -20 °C freezer for rapid cooling).

  • Isolation: Once crystallization is complete, isolate the crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum at a temperature well below any polymorphic transition temperatures.

  • Characterization: Immediately characterize the obtained polymorph using PXRD, DSC, and POM.

Protocol 2: Solvent Evaporation Crystallization

  • Dissolution: Dissolve this compound in a suitable volatile solvent (e.g., dichloromethane, acetone) at room temperature to form a clear, slightly undersaturated solution.

  • Filtration: Filter the solution into a clean vial.

  • Evaporation: Cover the vial with a perforated lid or parafilm to allow for slow solvent evaporation in a fume hood at a constant temperature.

  • Isolation and Characterization: Once crystals have formed and the solvent has evaporated, isolate and characterize them as described in Protocol 1.

Visualizations

experimental_workflow Workflow for Polymorph Screening cluster_prep Preparation cluster_methods Crystallization Methods cluster_params Key Parameters cluster_analysis Analysis cluster_outcome Outcome start Start with Pure This compound dissolve Dissolve in Selected Solvent start->dissolve cool Controlled Cooling dissolve->cool evap Solvent Evaporation dissolve->evap anti_solvent Anti-solvent Addition dissolve->anti_solvent isolate Isolate & Dry Crystals cool->isolate evap->isolate anti_solvent->isolate cooling_rate Cooling Rate cooling_rate->cool solvent_type Solvent Polarity solvent_type->dissolve concentration Concentration concentration->dissolve pxrd PXRD polymorph_A Polymorph A pxrd->polymorph_A polymorph_B Polymorph B pxrd->polymorph_B mixture Mixture pxrd->mixture dsc DSC pom POM isolate->pxrd isolate->dsc isolate->pom

Caption: Experimental workflow for polymorph screening of this compound.

logical_relationship Factors Influencing Polymorphic Outcome factors Experimental Factors solvent Solvent Choice (Polarity, H-bonding) factors->solvent cooling Cooling Rate (Slow vs. Fast) factors->cooling impurities Additives / Impurities factors->impurities nucleation Nucleation Kinetics solvent->nucleation growth Crystal Growth Rate solvent->growth thermo Thermodynamic Stability solvent->thermo cooling->nucleation impurities->nucleation impurities->growth mechanism Mechanism mechanism->nucleation mechanism->growth mechanism->thermo form_a Stable Form (e.g., Form I) nucleation->form_a form_b Metastable Form (e.g., Form II) nucleation->form_b growth->form_a growth->form_b thermo->form_a outcome Polymorphic Outcome form_a->outcome form_b->outcome

Caption: Logical relationship between experimental factors and the polymorphic outcome.

References

Technical Support Center: Uniform Alignment of 4-(Undecyloxy)benzoic Acid Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Undecyloxy)benzoic acid (UBA) liquid crystals. Our goal is to help you achieve uniform alignment in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the alignment of UBA liquid crystals.

Problem 1: Poor or Non-Uniform Homeotropic Alignment

Q: My UBA liquid crystal is not aligning perpendicularly to the substrate (homeotropic alignment), or the alignment is patchy. What are the possible causes and solutions?

A: Non-uniform homeotropic alignment is a frequent issue. Here are the common causes and troubleshooting steps:

  • Inadequate Substrate Cleaning: Contaminants on the substrate surface can disrupt the alignment layer and the liquid crystal orientation.

    • Solution: Implement a rigorous cleaning protocol for your ITO-coated glass substrates. A recommended procedure is sequential sonication in a series of solvents to remove organic and inorganic residues.

  • Ineffective Alignment Layer: The choice and application of the alignment layer are critical for achieving homeotropic alignment.

    • Solution 1 (Polyimide): Use a commercial polyimide known to induce homeotropic alignment, such as Nissan Chemical SE-1211. Ensure proper application via spin-coating and follow the manufacturer's guidelines for curing temperatures and times.

    • Solution 2 (Self-Assembled Monolayer - SAM): A promising method for benzoic acid-based liquid crystals is the in-situ formation of a self-assembled monolayer. This can be achieved by doping the UBA with a small concentration of a similar long-chain alkylbenzoic acid, which will form a hydrogen-bonded layer on the ITO substrate, promoting vertical alignment. Alternatively, an octadecyltrichlorosilane (OTS) SAM can be deposited on the substrate prior to cell assembly.

  • Incorrect Cell Filling Temperature: Filling the cell at a temperature where the liquid crystal is too viscous can lead to flow-induced defects and prevent uniform alignment.

    • Solution: Fill the liquid crystal cell in the isotropic phase of UBA (above 141.7°C) to ensure low viscosity. Subsequently, cool the cell slowly through the nematic and smectic phases. A controlled cooling rate is crucial for allowing the liquid crystal molecules to self-assemble into the desired alignment.

Problem 2: Appearance of Defects in Smectic Phases

Q: I am observing focal conic or fan-shaped textures under the polarizing microscope. How can I minimize these defects in the smectic phases of UBA?

A: The appearance of focal conic and fan-shaped textures is characteristic of the smectic A (SmA) and smectic C (SmC) phases when the alignment is not perfectly homeotropic or when the liquid crystal is in a planar alignment.

  • Cause: These textures arise from the layered structure of the smectic phases. When the layers are not perfectly flat and parallel to the substrate (in homeotropic alignment) or uniformly oriented (in planar alignment), they can fold into these characteristic defect structures to minimize elastic energy.

    • Solution 1 (Improve Homeotropic Alignment): Revisit the troubleshooting steps for poor homeotropic alignment. A well-prepared substrate and alignment layer are key to minimizing these defects.

    • Solution 2 (Controlled Cooling): The transition from the nematic to the smectic phase is critical. A very slow and controlled cooling rate can help in the formation of large, defect-free domains. Rapid cooling can quench in defects.

    • Solution 3 (Shearing): For planar alignment, gentle shearing of the liquid crystal in its nematic phase before cooling into the smectic phase can help to produce a more uniform alignment and reduce the density of focal conic domains.

Problem 3: Inconsistent Planar Alignment

Q: I am trying to achieve planar alignment (molecules parallel to the substrate), but the orientation is not uniform across the cell. What should I do?

A: Achieving uniform planar alignment for long-chain liquid crystals like UBA can be challenging due to their viscosity and tendency to form smectic phases.

  • Inadequate Rubbing of Polyimide: The rubbing process creates microgrooves and orients the polymer chains on the polyimide surface, which in turn aligns the liquid crystal molecules.

    • Solution: Optimize the rubbing parameters, including the rubbing cloth material, pile depth, rotation speed of the rubbing roller, and the number of repetitions. A stronger rubbing is often required for materials that exhibit smectic phases.

  • Incorrect Polyimide Choice: Not all polyimides are suitable for planar alignment.

    • Solution: Select a polyimide specifically designed for planar alignment.

  • Flow-Induced Alignment During Filling: Filling the cell in the nematic phase can lead to a non-uniform alignment due to the flow of the liquid crystal.

    • Solution: Fill the cell in the isotropic phase and cool slowly into the nematic phase. This allows the surface anchoring forces to dominate and establish a uniform planar alignment before the transition to the smectic phase.

Frequently Asked Questions (FAQs)

Q1: What are the known phase transition temperatures for this compound?

A1: The phase transition temperatures of UBA can vary slightly depending on the measurement technique and purity of the sample. It is always recommended to perform your own characterization, for example, using differential scanning calorimetry (DSC).

TransitionTemperature Range (°C)
Solid to Smectic C~101.6
Smectic C to Nematic~130.5
Nematic to Isotropic~141.7

Q2: How can I characterize the quality of my UBA alignment?

A2: Polarized Optical Microscopy (POM) is the primary method for assessing alignment quality.

  • For Homeotropic Alignment: A uniformly dark field of view between crossed polarizers indicates good homeotropic alignment. Any bright areas or textures suggest defects or regions of non-uniform alignment.

  • For Planar Alignment: A uniform color that changes brightness as the sample is rotated between crossed polarizers indicates good planar alignment. The sample should appear darkest when the alignment direction is parallel to the polarizer or analyzer.

Q3: What is the influence of the long undecyloxy chain of UBA on alignment?

A3: The long alkyl chain in UBA influences its physical properties, which in turn affects alignment.

  • Increased Viscosity: Longer chains lead to higher viscosity, which can make cell filling more challenging and can require slower cooling rates to achieve good alignment.

  • Tendency for Smectic Phases: The long chain promotes the formation of smectic phases. This requires careful control of the cooling process to avoid the formation of defects at the nematic-to-smectic phase transition.

  • Interaction with Alignment Layers: The alkyl chain can have favorable van der Waals interactions with alignment layers that have similar long-chain moieties, which can be exploited to promote homeotropic alignment.

Experimental Protocols

Protocol 1: Substrate Cleaning for Uniform Alignment

This protocol describes a standard procedure for cleaning Indium Tin Oxide (ITO) coated glass substrates.

  • Initial Rinse: Rinse the ITO substrates with deionized water to remove loose particles.

  • Detergent Wash: Sonicate the substrates in a 2% solution of laboratory-grade detergent (e.g., Alconox) in deionized water for 15 minutes.

  • Deionized Water Rinse: Rinse the substrates thoroughly with deionized water to remove all detergent residue. Sonicate in fresh deionized water for 15 minutes.

  • Solvent Cleaning: Sequentially sonicate the substrates in the following solvents for 15 minutes each:

    • Acetone

    • Isopropanol

  • Final Rinse: Rinse again with fresh deionized water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment (Optional but Recommended): Place the cleaned and dried substrates in a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to improve the surface wettability for the alignment layer deposition.

Protocol 2: Homeotropic Alignment using Polyimide

  • Polyimide Selection: Use a commercial polyimide solution formulated for homeotropic alignment (e.g., Nissan SE-1211).

  • Spin Coating:

    • Dispense the polyimide solution onto the cleaned ITO substrate.

    • Spin-coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film.

  • Pre-bake: Place the coated substrates on a hotplate at 80-100°C for 10-15 minutes to evaporate the solvent.

  • Curing (Imidization): Transfer the substrates to an oven and cure at 180-200°C for 1 hour to induce imidization of the polyamic acid.

  • Cell Assembly: Assemble the two substrates with a defined spacing (e.g., using Mylar spacers) to form a cell.

  • Filling: Heat the cell and the UBA to the isotropic phase (e.g., 150°C). Fill the cell via capillary action.

  • Cooling: Cool the filled cell slowly and in a controlled manner (e.g., 0.1-1°C/min) through the nematic and smectic phases.

Protocol 3: Planar Alignment using Rubbed Polyimide

  • Polyimide Selection and Coating: Use a polyimide solution for planar alignment and coat the substrates as described in Protocol 2 (steps 1-4).

  • Rubbing:

    • Use a mechanical rubbing machine with a velvet or cotton cloth.

    • Set the rubbing parameters (roller speed, substrate translation speed, pile impression) to achieve a moderate rubbing strength. A single, unidirectional rub is typically sufficient.

  • Cell Assembly: Assemble the cell with the rubbing directions of the two substrates either parallel or anti-parallel.

  • Filling and Cooling: Fill and cool the cell as described in Protocol 2 (steps 6-7).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_cell Cell Fabrication & Filling cluster_align Alignment & Characterization sub_clean Substrate Cleaning align_layer Alignment Layer Deposition sub_clean->align_layer cell_assembly Cell Assembly sub_clean->cell_assembly lc_fill LC Filling (Isotropic Phase) cell_assembly->lc_fill controlled_cool Controlled Cooling cell_assembly->controlled_cool pom_char POM Characterization controlled_cool->pom_char

Caption: Experimental workflow for achieving uniform liquid crystal alignment.

troubleshooting_homeotropic cluster_causes Potential Causes cluster_solutions Solutions start Poor Homeotropic Alignment cause1 Contaminated Substrate start->cause1 cause2 Ineffective Alignment Layer start->cause2 cause3 Incorrect Filling Temperature start->cause3 sol1 Rigorous Substrate Cleaning cause1->sol1 sol2 Optimize Alignment Layer (Polyimide or SAM) cause2->sol2 sol3 Fill in Isotropic Phase & Slow Cooling cause3->sol3

Caption: Troubleshooting logic for poor homeotropic alignment.

"preventing domain defects in 4-(Undecyloxy)benzoic acid liquid crystal cells"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Undecyloxy)benzoic acid (UBA) liquid crystal cells. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent and resolve domain defects during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are domain defects and why do they appear in my this compound LC cell?

A1: Domain defects, technically known as disclinations, are regions in the liquid crystal cell where the molecular orientation changes abruptly.[1] In a defect-free cell, the rod-like UBA molecules align in a uniform direction dictated by the alignment layer on the substrate surfaces. Defects appear as lines or points when viewed through a polarizing microscope and disrupt this uniformity.

Common causes include:

  • Surface Contamination: Dust particles, organic residues, or ionic impurities on the substrate can disrupt the anchoring of the liquid crystal molecules, acting as nucleation sites for defects.

  • Poor Alignment Layer Quality: An uneven or improperly treated alignment layer (e.g., polyimide) will fail to induce a uniform orientation of the UBA molecules.

  • Thermal Shock: Cooling the cell too quickly from the isotropic phase (where molecules are randomly oriented) to the nematic or smectic phase can trap disordered regions, leading to a high density of defects.[2]

  • Cell Gap Inhomogeneity: Variations in the spacing between the two substrates can create pressure gradients and flow during cell filling, leading to misaligned domains.

  • Air Bubbles: Trapped air bubbles during the filling process create interfaces that disrupt the liquid crystal alignment.

Q2: I'm observing thread-like lines (Schlieren texture) and point defects in my nematic phase. How can I achieve a uniform planar alignment?

A2: The Schlieren texture, characterized by dark brushes emerging from point defects, is a classic sign of a non-uniform planar alignment.[3] To minimize these defects and achieve a monodomain texture, meticulous control over substrate preparation and the thermal cooling process is essential.

Troubleshooting Steps:

  • Improve Substrate Cleanliness: The presence of hydrogen bonding in this compound makes it particularly sensitive to surface contaminants that can interfere with uniform alignment.[4][5][6] Implement a rigorous, multi-step cleaning protocol. (See --INVALID-LINK--).

  • Optimize Alignment Layer Deposition & Rubbing:

    • Ensure your alignment layer (e.g., spin-coated polyimide) is uniform in thickness.

    • After curing the polyimide, the mechanical rubbing process is critical. Use a velvet cloth on a precision rubbing machine. The goal is to create fine, parallel microgrooves that direct the UBA molecules. Insufficient or non-uniform rubbing pressure will lead to weak anchoring and multiple domains.

  • Control the Cooling Rate: After filling the cell in the isotropic phase, cool it down very slowly through the isotropic-to-nematic phase transition. A slow, controlled cooling rate (e.g., 0.1°C to 1°C per minute) allows the liquid crystal molecules ample time to align with the surface anchoring direction, minimizing the formation of defects.[7]

Q3: My cell shows regions of vertical (homeotropic) alignment when I was aiming for planar alignment. What could be the cause?

A3: Unintended homeotropic alignment can occur due to specific chemical interactions between the this compound and the substrate. The carboxylic acid group (-COOH) on the UBA molecule can form hydrogen bonds with certain surfaces, like bare Indium Tin Oxide (ITO), promoting vertical alignment.[4]

Solutions:

  • Ensure Complete Coverage of Alignment Layer: Verify that your planar alignment layer (e.g., rubbed polyimide) completely and uniformly covers the ITO surface. Any exposed ITO can act as a seed point for homeotropic domains.

  • Use a Suitable Planar Alignment Agent: If you are not using a traditional rubbed polyimide, ensure the chosen alignment material is specifically designed to induce planar alignment and effectively passivates the substrate surface.

Q4: After filling, I see patchy, non-uniform areas that don't respond correctly to electric fields. What is the problem?

A4: Patchy, non-uniform domains that exhibit poor electro-optical switching are often a result of either contamination introduced during cell filling or an inconsistent cell gap.

Troubleshooting Steps:

  • Review Cell Assembly & Filling:

    • Cell Gap Uniformity: Ensure that the spacer beads are distributed evenly and that the cell is assembled under uniform pressure to maintain a constant gap. A non-uniform gap can affect the electric field distribution and the liquid crystal's switching behavior.[1][3]

    • Liquid Crystal Purity: Ensure the this compound material has not been contaminated. Impurities can alter the material's electrical properties and phase behavior.

    • Filling Process: Fill the cell via capillary action in a clean, controlled environment (e.g., a glovebox or cleanroom) to prevent dust from entering. Ensure the liquid crystal is fully in the isotropic phase to lower its viscosity and facilitate smooth filling.

Quantitative Data Summary

For successful fabrication of UBA liquid crystal cells, several parameters are critical. The table below summarizes key values and ranges found in literature for similar liquid crystal systems.

ParameterRecommended Value / RangePurpose
Substrate Cleaning
Acetone Wash (Ultrasonic)5-10 minutesRemoves organic residues[8][9][10]
Methanol/Ethanol Wash (Ultrasonic)5-10 minutesRemoves residual acetone and other organics[9][10]
Deionized (DI) Water Rinse1-10 minutes (flowing)Removes solvents and ionic contaminants[8][9]
Cell Fabrication
Cooling Rate (Isotropic to Nematic)0.1 - 2.0 °C / minutePromotes uniform alignment and minimizes defect formation[7]
Cell Gap (Typical)2 - 20 µmInfluences response time and optical path difference[1][3][7]

Experimental Protocols

Protocol 1: Rigorous Substrate Cleaning for Planar Alignment

This protocol details a multi-step cleaning process for glass or ITO-coated substrates designed to remove organic, particulate, and ionic contaminants.

  • Initial Degreasing:

    • Place substrates in a beaker with acetone.

    • Sonicate in an ultrasonic bath for 10 minutes.[10]

    • Remove substrates and rinse thoroughly with deionized (DI) water.

  • Secondary Solvent Clean:

    • Place substrates in a beaker with methanol or isopropanol.

    • Sonicate for 10 minutes.[9][10]

    • Remove and rinse thoroughly with flowing DI water for at least 1 minute.[8]

  • Detergent Wash (Optional, for heavy contamination):

    • Prepare a warm aqueous solution of a laboratory-grade detergent (e.g., Alconox).

    • Submerge and sonicate substrates for 15 minutes.

    • Rinse extensively with DI water to remove all detergent residues.

  • Final Rinse and Drying:

    • Perform a final rinse in an ultrasonic bath with ultra-pure DI water for 10 minutes.[10]

    • Dry the substrates using a stream of high-purity nitrogen gas.

  • Inspection:

    • Hold the clean, dry substrate up to a light source. The surface should be uniformly wetted by a final spray of DI water without any beading, indicating a hydrophilic, clean surface.

Protocol 2: Cell Assembly and Filling

This protocol outlines the standard procedure for assembling a liquid crystal cell and filling it with this compound.

  • Alignment Layer Application:

    • Spin-coat a thin layer of a suitable polyimide (for planar alignment) onto the cleaned substrates.

    • Cure the polyimide according to the manufacturer's instructions (typically involving a multi-step baking process).

  • Mechanical Rubbing:

    • Unidirectionally rub the cured polyimide surface with a velvet cloth-wrapped roller to create microgrooves for planar alignment.

  • Cell Assembly:

    • Apply a UV-curable sealant mixed with spacer beads of the desired diameter (e.g., 5 µm) around the perimeter of one substrate, leaving a small gap for filling.

    • Place the second substrate on top, with its rubbing direction either parallel or anti-parallel (180°) to the first.

    • Expose the cell to UV light to cure the sealant and fix the cell gap.

  • Liquid Crystal Filling:

    • Heat the assembled cell and the this compound to a temperature safely within the isotropic phase (e.g., >142°C) on a hot stage.

    • Place a small drop of the molten liquid crystal at the opening of the cell.

    • Allow the liquid crystal to fill the cell via capillary action.

  • Sealing and Cooling:

    • Once filled, seal the opening with a small amount of UV-curable epoxy.

    • Begin the controlled cooling process through the phase transitions to achieve a well-aligned, defect-free state.

Visual Guides & Workflows

Below are diagrams illustrating key processes and logical workflows for troubleshooting domain defects.

G cluster_prep Phase 1: Substrate Preparation cluster_align Phase 2: Alignment & Assembly cluster_fill Phase 3: Filling & Annealing A Start: Raw Substrate B Ultrasonic Bath: Acetone A->B C Ultrasonic Bath: Methanol/IPA B->C D DI Water Rinse C->D E Nitrogen Dry D->E F Spin-Coat Polyimide E->F G Cure (Bake) F->G H Mechanical Rubbing G->H I Assemble Cell (Spacers + Sealant) H->I J Heat to Isotropic Phase I->J K Fill via Capillary Action J->K L Seal Fill Port K->L M Slow, Controlled Cooling L->M N End: Defect-Free Cell M->N

Caption: Experimental workflow for fabricating a defect-free LC cell.

G Start Problem: Domain Defects Observed Q1 Are defects point-like (Schlieren texture)? Start->Q1 A1_Yes Cause: Poor Planar Anchoring or Rapid Cooling Q1->A1_Yes Yes Q2 Are there patchy or irregular domains? Q1->Q2 No S1 Solution: 1. Re-evaluate rubbing process. 2. Slow cooling rate (e.g., 0.5°C/min). 3. Improve substrate cleaning. A1_Yes->S1 A2_Yes Cause: Contamination or Cell Gap Inhomogeneity Q2->A2_Yes Yes Q3 Are there trapped air bubbles? Q2->Q3 No S2 Solution: 1. Use cleanroom for filling. 2. Ensure uniform spacer distribution. 3. Check sealant for outgassing. A2_Yes->S2 A3_Yes Cause: Improper Filling Q3->A3_Yes Yes S3 Solution: Fill cell under vacuum or ensure LC is fully isotropic (low viscosity) before filling. A3_Yes->S3

References

Technical Support Center: Optimizing the Clearing Point of 4-(Undecyloxy)benzoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Undecyloxy)benzoic acid and its mixtures. The information is designed to assist in optimizing the clearing point and understanding the mesomorphic behavior of these liquid crystalline systems.

Frequently Asked Questions (FAQs)

Q1: What is the clearing point and why is it important for this compound mixtures?

A1: The clearing point, or nematic-isotropic transition temperature (TN-I), is the temperature at which a liquid crystal mixture transitions from the ordered, anisotropic nematic phase to a disordered, isotropic liquid phase.[1] Optimizing the clearing point is crucial for various applications as it defines the upper temperature limit of the liquid crystalline operational range. For drug delivery systems, controlling the clearing point can influence drug release kinetics.

Q2: What are the common methods for determining the clearing point of this compound mixtures?

A2: The two primary methods for determining the clearing point are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. The clearing point is observed as an endothermic peak on the heating thermogram.[2]

  • Polarized Optical Microscopy (POM): This method involves observing the sample between crossed polarizers while heating or cooling. The clearing point is identified by the disappearance of the birefringent liquid crystal texture, resulting in a dark field of view.[3]

Q3: How does mixing this compound with other compounds affect its clearing point?

A3: Mixing this compound with other liquid crystals or non-mesogenic compounds can significantly alter the clearing point. The resulting clearing point of the mixture depends on the properties of the individual components and their relative concentrations.[4] Often, a eutectic mixture can be formed, which has a lower melting point than the individual components and can exhibit a broad nematic range.[5] The clearing point of a binary mixture can either be an intermediate value between the clearing points of the pure components or, in some cases, be enhanced or depressed depending on the specific molecular interactions.

Q4: What is a phase diagram and how is it useful for optimizing the clearing point?

A4: A phase diagram is a graphical representation of the physical states of a substance or a mixture under different conditions of temperature and composition.[6] For binary mixtures of liquid crystals, a temperature-composition phase diagram shows the different liquid crystal phases (e.g., nematic, smectic) and the isotropic phase as a function of the mixture's composition.[6] By constructing a phase diagram, researchers can identify the composition that provides the desired clearing point and nematic range for their specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the clearing point of this compound mixtures.

Problem Possible Causes Troubleshooting Steps
Unexpected or Inconsistent Clearing Point 1. Impure starting materials: Impurities can significantly depress or broaden the clearing point transition.[7] 2. Incorrect mixture composition: Inaccurate weighing of components will lead to deviations from the expected phase behavior. 3. Inadequate mixing: Poor mixing can result in a non-homogeneous sample with multiple clearing points.1. Verify Purity: Use high-purity (>99%) this compound and other components. Recrystallize materials if necessary. 2. Accurate Weighing: Use a calibrated analytical balance to ensure precise component ratios. 3. Thorough Mixing: Ensure the mixture is completely molten and homogenized in the isotropic phase before taking measurements. Gentle stirring or sonication of the molten mixture can improve homogeneity.
Broad or Multiple Peaks in DSC Thermogram 1. Phase separation: The components of the mixture may not be fully miscible, leading to multiple domains with different clearing points. 2. Slow heating/cooling rate: Very slow rates can sometimes reveal subtle, closely spaced phase transitions. 3. Sample degradation: Heating the sample to excessively high temperatures can cause decomposition, which can affect the phase transitions.1. Check Miscibility: Observe the mixture under a polarized optical microscope during heating and cooling to check for any signs of phase separation. 2. Optimize Heating Rate: A standard heating rate of 5-10 °C/min is typically recommended for DSC analysis of liquid crystals. 3. Assess Thermal Stability: Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of the mixture and ensure DSC experiments are conducted well below this temperature.
Difficulty in Identifying the Nematic Phase by POM 1. Narrow nematic range: The temperature range over which the nematic phase exists may be very small, making it difficult to observe. 2. Monotropic behavior: The nematic phase may only appear on cooling from the isotropic liquid and not on heating from the solid crystal phase. 3. Homeotropic alignment: The liquid crystal molecules may align perpendicular to the glass slides, resulting in a dark field of view that can be mistaken for the isotropic phase.1. Slow Heating/Cooling: Use a very slow heating and cooling rate (e.g., 0.5-1 °C/min) on the hot stage to carefully observe the phase transitions. 2. Observe on Cooling: Always observe the sample during a cooling cycle from the isotropic phase to identify any monotropic phases. 3. Induce Planar Alignment: Gently shearing the coverslip can help to induce a planar alignment of the molecules, making the nematic texture visible. Using rubbed polyimide alignment layers on the glass slides can also promote planar alignment.
Clearing Point is Too High/Low for the Application 1. Inappropriate mixture composition: The ratio of the components needs to be adjusted. 2. Unsuitable mixing partner: The chosen second component may not have the desired effect on the clearing point.1. Consult Phase Diagram: If available, use a phase diagram to select a composition with the desired clearing point. If not, systematically vary the composition of the binary mixture (e.g., in 10 mol% increments) and measure the clearing point for each composition to map out the phase behavior. 2. Select a Different Component: Choose a second component with a clearing point that is significantly different from that of this compound to have a greater impact on the mixture's clearing point. Consider the molecular structures and potential for favorable intermolecular interactions.

Data Presentation

The following table summarizes the phase transition temperatures for a binary mixture of 4-(Heptyloxy)benzoic acid (7OBA) and 4-(Decyloxy)benzoic acid (10OBA), which is analogous to mixtures with this compound. This data illustrates how the clearing point and other transition temperatures can be tuned by varying the composition.

Table 1: Phase Transition Temperatures of 4-(Heptyloxy)benzoic acid (7OBA) and 4-(Decyloxy)benzoic acid (10OBA) Mixtures

Mole Fraction of 10OBATSmC-N (°C)TN-I (Clearing Point) (°C)Nematic Range (°C)
0.092.0146.554.5
0.298.0143.045.0
0.4103.5140.036.5
0.5 (Eutectic)105.0138.533.5
0.6107.0139.532.5
0.8112.0141.029.0
1.0118.0142.524.5

Note: This data is illustrative and based on a similar system. Actual transition temperatures for this compound mixtures must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound mixture into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate of 10 °C/min to a temperature well above the expected clearing point (e.g., 180 °C).

    • Hold the sample at this temperature for 2-3 minutes to ensure it is fully in the isotropic phase.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • Data Analysis:

    • The clearing point (Nematic-Isotropic transition) is identified as the onset temperature of the endothermic peak on the second heating scan.

    • The enthalpy of the transition (ΔH) can be calculated from the area of the peak.

Protocol 2: Determination of Clearing Point using Polarized Optical Microscopy (POM)
  • Sample Preparation:

    • Place a small amount of the this compound mixture onto a clean microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a calibrated hot stage to the isotropic phase to allow the sample to flow and form a thin, uniform film.

  • Microscope Setup:

    • Place the slide on the hot stage of the polarizing microscope.

    • Set the polarizers to a crossed position (90° to each other) to achieve a dark background.

  • Thermal Program:

    • Slowly cool the sample from the isotropic phase at a rate of 1-2 °C/min.

    • Observe the formation of the liquid crystal phase, which will appear as a bright, textured pattern against the dark background. Note the temperature at which the first birefringent domains appear. This is the clearing point on cooling.

    • Slowly heat the sample from the solid or liquid crystalline phase at a rate of 1-2 °C/min.

    • Observe the disappearance of the liquid crystal texture. The temperature at which the last birefringent domain vanishes into the dark isotropic phase is the clearing point on heating.

  • Phase Identification:

    • The nematic phase is typically characterized by a Schlieren or marbled texture. The smectic phases will exhibit different textures, such as focal-conic or fan-like textures.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Phase Transition Analysis cluster_results Data Interpretation cluster_optimization Optimization Loop start Start: Define Mixture Composition weigh Accurately Weigh Components start->weigh mix Melt and Homogenize in Isotropic Phase weigh->mix dsc DSC Analysis (Heating/Cooling Cycles) mix->dsc pom POM Analysis (Heating/Cooling Cycles) mix->pom determine_cp Determine Clearing Point (T_N-I) dsc->determine_cp identify_phases Identify Mesophases and Textures pom->identify_phases determine_cp->identify_phases Correlate evaluate Evaluate if Clearing Point is Optimized identify_phases->evaluate adjust Adjust Mixture Composition evaluate->adjust No stop End: Optimized Mixture evaluate->stop Yes adjust->weigh Iterate

Caption: Experimental workflow for optimizing the clearing point of this compound mixtures.

Troubleshooting_Logic cluster_purity Purity & Composition cluster_homogeneity Sample Homogeneity cluster_instrumental Instrumental Parameters cluster_solution Resolution start Start: Unexpected Clearing Point check_purity Check Purity of Starting Materials start->check_purity check_composition Verify Mixture Composition start->check_composition check_mixing Ensure Thorough Mixing in Isotropic Phase check_purity->check_mixing check_composition->check_mixing check_heating_rate Optimize DSC Heating/Cooling Rate check_mixing->check_heating_rate check_calibration Verify Instrument Calibration check_heating_rate->check_calibration remeasure Re-measure Clearing Point check_calibration->remeasure

Caption: Logical workflow for troubleshooting unexpected clearing point measurements.

References

Technical Support Center: Enhancing the Thermal Stability of 4-(Undecyloxy)benzoic Acid-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Undecyloxy)benzoic acid (UDBA)-based devices. The focus is on addressing common challenges related to thermal stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the fabrication and operation of UDBA-based liquid crystal devices.

Q1: My UDBA-based device shows a sudden loss of liquid crystal alignment at temperatures lower than the reported clearing point. What could be the cause?

A1: This issue, known as premature isotropization, can stem from several factors:

  • Impurities: The presence of impurities, even in small amounts, can significantly depress the clearing point of the liquid crystal. Ensure that the this compound and any other components are of high purity.

  • Solvent Residue: Residual solvent from the device fabrication process can act as an impurity. Ensure thorough drying and vacuum steps are included in your protocol to remove any remaining solvent.

  • Substrate Interaction: The alignment layer or substrate material may be interacting with the UDBA, affecting its phase behavior. Consider testing different alignment layers or surface treatments.

  • Thermal Gradients: Non-uniform heating across the device can lead to localized areas reaching the isotropic phase transition temperature prematurely. Ensure your heating stage provides uniform temperature distribution.

Q2: I am observing a gradual degradation of the liquid crystal alignment and performance after several heating and cooling cycles. What is causing this thermal instability?

A2: Thermal cycling can induce degradation in liquid crystal devices. The common culprits include:

  • Chemical Decomposition: Benzoic acid derivatives can be susceptible to thermal degradation over time, especially at elevated temperatures.[1] This can lead to the formation of impurities that disrupt the liquid crystal ordering.

  • Alignment Layer Degradation: The polymer alignment layer itself may degrade with repeated thermal stress, losing its ability to effectively anchor the liquid crystal molecules.

  • Electrode Degradation: In devices with transparent electrodes like ITO, thermal stress can lead to micro-fractures or delamination, affecting the electric field distribution and subsequent liquid crystal alignment.

Q3: How can I improve the thermal stability of my this compound-based device?

A3: Several strategies can be employed to enhance the thermal stability:

  • Doping with Nanoparticles: Introducing nanoparticles, such as Zinc Oxide (ZnO), into the liquid crystal matrix can enhance thermal stability.[2][3] The nanoparticles can interact with the liquid crystal molecules, restricting their thermal motion and thus increasing the clearing point.

  • Polymer Stabilization: Creating a polymer network within the liquid crystal host can significantly enhance thermal stability.[4][5][6] The polymer network provides a scaffolding that helps to maintain the liquid crystal alignment at higher temperatures.

  • Blending with Higher Clearing Point Liquid Crystals: Mixing UDBA with another liquid crystal that has a higher clearing point can result in a mixture with an overall improved thermal range.

Q4: When I add nanoparticles to my UDBA, I observe aggregation and poor dispersion. How can I resolve this?

A4: Proper dispersion of nanoparticles is crucial for achieving the desired enhancement in thermal stability.

  • Surface Functionalization: Functionalizing the surface of the nanoparticles with a suitable capping agent can improve their compatibility with the liquid crystal host and prevent aggregation.

  • Ultrasonication: Using an ultrasonic bath or probe to disperse the nanoparticles in a solvent before mixing with the UDBA can help break up agglomerates.

  • Solvent Selection: Choose a solvent that is a good dispersant for the nanoparticles and is also compatible with the liquid crystal. The solvent must be completely removed during the device fabrication process.

Quantitative Data on Thermal Stability Enhancement

The following tables summarize the effects of common additives on the thermal properties of liquid crystals similar to this compound. This data can serve as a guide for experimental design.

Table 1: Effect of ZnO Nanoparticle Concentration on the Nematic-to-Isotropic Phase Transition Temperature (TN-I)

ZnO Concentration (wt%)Nematic Liquid Crystal HostChange in TN-I (°C)Reference
0.0E7-[3]
0.5E7+2 to +3[3]
1.0NLCPSIncrease[2]
2.0NLCPSFurther Increase[2]

Table 2: Effect of Polymer Concentration on the Blue Phase Temperature Range of a Polymer-Stabilized Liquid Crystal

Polymer Concentration (wt%)Blue Phase Temperature Range (°C)Reference
5.0No stable Blue Phase observed[2]
6.5Considerable Blue Phase range[2]
8.5~38[2]
10.5Considerable Blue Phase range[2]
12.5No stable Blue Phase observed[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are tailored for the characterization of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of this compound.

Procedure:

  • Sample Preparation: Place approximately 5-10 mg of finely ground this compound into an alumina crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[7]

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Procedure:

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an empty sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a nitrogen atmosphere at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to 160 °C at a rate of 10 °C/min to erase any previous thermal history.

    • Cooling Scan: Cool the sample from 160 °C to room temperature at a rate of 10 °C/min.

    • Second Heating Scan: Heat the sample from room temperature to 160 °C at a rate of 10 °C/min.[8]

  • Data Analysis: Analyze the second heating scan to identify the melting and clearing (nematic-to-isotropic) transition temperatures and their corresponding enthalpies.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases of this compound at different temperatures.

Procedure:

  • Sample Preparation:

    • Grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[9]

    • Mount the powder onto a zero-background sample holder.

  • Instrument Setup:

    • Place the sample holder in the PXRD instrument.

    • Use a temperature-controlled stage to analyze the sample at various temperatures corresponding to its different phases (solid, smectic, nematic).

  • Data Collection:

    • Collect the diffraction pattern over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal structure and layer spacing in the different mesophases.

Visualizations

Experimental Workflow for Device Fabrication and Testing

G cluster_prep Material Preparation cluster_fab Device Fabrication cluster_test Characterization UDBA This compound Mix Mixing & Sonication UDBA->Mix Additive Additive (Nanoparticles/Polymer) Additive->Mix Solvent Solvent Solvent->Mix Filling Liquid Crystal Filling Mix->Filling Substrate Substrate Cleaning Alignment Alignment Layer Coating Substrate->Alignment Cell Cell Assembly Alignment->Cell Cell->Filling Sealing Sealing & Curing Filling->Sealing POM Polarized Optical Microscopy Sealing->POM DSC Differential Scanning Calorimetry Sealing->DSC TGA Thermogravimetric Analysis Sealing->TGA ElectroOptic Electro-Optic Testing Sealing->ElectroOptic

Caption: Workflow for fabricating and characterizing UDBA-based devices.

Troubleshooting Decision Tree for Thermal Instability

G start Device Shows Thermal Instability q1 Is instability observed on the first heating cycle? start->q1 a1_yes Check for impurities or residual solvent. Verify clearing point of pure UDBA. q1->a1_yes Yes q2 Does instability occur after multiple thermal cycles? q1->q2 No q3 Is the clearing point lower than expected? a1_yes->q3 a2_yes Investigate material degradation (UDBA, alignment layer). Consider adding stabilizers. q2->a2_yes Yes q2->q3 No a2_yes->q3 a3_yes Enhance thermal stability: - Add nanoparticles - Polymer stabilization - Blend with high T_NI LC q3->a3_yes Yes end Optimized Device Performance q3->end No a3_yes->end

Caption: Decision tree for troubleshooting thermal instability issues.

References

"troubleshooting focal conic textures in smectic phases of 4-(Undecyloxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the smectic phases of 4-(Undecyloxy)benzoic acid (UDBA). The focus is on addressing common issues related to the formation and observation of focal conic textures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental observation of focal conic textures in the smectic phases of this compound.

Issue 1: Expected focal conic textures are not observed upon cooling from the isotropic or nematic phase.

Possible Cause Suggested Solution
Cooling rate is too fast. A rapid cooling rate may not allow sufficient time for the ordered smectic layers to form the characteristic focal conic domains. Reduce the cooling rate to 2°C/min or slower to allow for molecular self-assembly.[1]
Sample is too thin. Very thin samples can inhibit the formation of well-defined focal conic textures. Ensure your sample thickness is within the typical range of 10 to 100 microns.
Poor sample purity. Impurities can disrupt the molecular ordering required for the formation of distinct smectic phases and their textures. Verify the purity of your this compound sample.
Incorrect temperature range. Ensure your observations are being made within the known temperature ranges for the smectic phases of UDBA. Cross-reference your experimental temperatures with established phase transition data (see Table 1).

Issue 2: The observed textures are poorly defined, marbled, or show undulations instead of clear focal conic domains.

Possible Cause Suggested Solution
Thermal stress. Temperature gradients across the sample can induce stress, leading to undulated or marbled textures, especially near phase transitions.[1] Ensure uniform heating and cooling of your sample. Allowing the sample to anneal at a fixed temperature just below the transition point may improve texture quality.
Homeotropic alignment. If large dark areas are observed under crossed polarizers, it may indicate homeotropic alignment, where the molecules are aligned perpendicular to the glass slides.[2] This can be caused by certain surface treatments or contaminants. Try using untreated glass slides or shearing the sample by gently moving the coverslip to induce planar alignment.
Sample degradation. Prolonged exposure to high temperatures can lead to sample degradation. Minimize the time the sample is held at elevated temperatures.

Issue 3: The presence of numerous defects obscures the focal conic texture.

Possible Cause Suggested Solution
Air bubbles. Air bubbles trapped in the sample will disrupt the smectic layers and act as defect points.[3][4] Prepare your sample carefully to avoid trapping air. If bubbles are present, gently press on the coverslip to try and move them to the edge of the sample. Degassing the sample prior to preparation can also be beneficial.[4]
Dust or other particulates. Contaminants on the glass slides or within the sample can act as nucleation sites for defects. Ensure all glassware is scrupulously clean before sample preparation.
Rapid phase transition. Cooling too quickly through a phase transition can "freeze in" defects.[1] Use a slow and controlled cooling rate.

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transition temperatures for this compound?

A1: The phase transition temperatures for this compound can vary slightly depending on the measurement technique and the heating/cooling rates used. Below is a summary of reported values.

Table 1: Phase Transition Temperatures of this compound (°C)

Measurement Method Heating Rate Cooling Rate Cr → Smectic Smectic → Nematic Nematic → Isotropic Reference
DSC (Heating)10°C/min-101.6130.5141.7[5]
DSC (Cooling)-10°C/min71.684.7 (SmC → N), 126.4 (N → SmA)137.5[5]
Inverse Gas Chromatography--7088, 96136[5]
DSC (Sivasri et al.)--7285.2 (SmC → N), 126.3 (N → SmA)137.1[5]

Q2: How can I distinguish between the Smectic A (SmA) and Smectic C (SmC) phases based on their textures?

A2: Both SmA and SmC phases can exhibit focal conic textures. However, the SmC phase is a tilted phase, meaning the molecules are tilted with respect to the layer normal.[6][7] This can sometimes lead to a "broken" focal conic texture in the SmC phase. Additionally, the transition from a Schlieren texture in the nematic phase to a focal conic texture upon cooling can be indicative of the N-SmC transition. In some cases, applying a shear to the sample can help in distinguishing the phases, as the response of the tilted SmC phase may differ from the orthogonal SmA phase.

Q3: What is a "focal conic" texture and why does it form?

A3: A focal conic texture is a characteristic pattern observed in smectic liquid crystals. It arises from the tendency of the smectic layers to maintain a constant thickness while bending to accommodate the boundary conditions of the sample container.[8] This geometric constraint results in the layers folding into a series of Dupin cyclides, which appear as ellipses and hyperbolas under a polarizing microscope.

Q4: What is homeotropic alignment and how can I avoid it?

A4: Homeotropic alignment is a state where the rod-like liquid crystal molecules align perpendicularly to the substrate.[9] This results in a dark field of view under crossed polarizers because the optic axis of the liquid crystal is parallel to the direction of light propagation.[2] It can be induced by surfactants or specific surface treatments.[2][10] To avoid it, use clean, untreated glass slides. If homeotropic alignment occurs, you can try to induce a planar alignment by gently shearing the sample (moving the coverslip).

Experimental Protocols

Detailed Methodology for Polarized Optical Microscopy (POM) of this compound

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound onto a clean, pre-heated microscope slide.

    • Heat the slide on a hot stage to a temperature above the isotropic transition point (e.g., 145°C) to melt the sample into an isotropic liquid.

    • Carefully place a clean coverslip over the molten sample, allowing the liquid to spread into a thin film. Avoid trapping air bubbles.[3][4]

    • The sample thickness should ideally be between 10 and 100 micrometers.

  • Observation of Phase Transitions and Textures:

    • Place the prepared slide on the hot stage of a polarized optical microscope.

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 2°C/min).[1]

    • Observe the sample through the microscope with crossed polarizers as it cools.

    • Note the temperatures at which phase transitions occur, characterized by changes in the observed texture.

    • Upon cooling from the isotropic liquid, you should first observe the nematic phase, which may appear as a Schlieren or threaded texture.

    • Further cooling will lead to the smectic phases. The transition to the SmA or SmC phase is often marked by the appearance of bâtonnets which grow and coalesce to form the focal conic texture.[11]

  • Image and Data Capture:

    • Capture images of the characteristic textures observed in each phase.

    • Record the temperatures of all observed phase transitions.

    • If troubleshooting, it can be useful to record a video of the cooling process to analyze the dynamics of texture formation.

Visualizations

TroubleshootingWorkflow start Start: Observe sample under POM issue Problem: No or poor focal conic textures start->issue check_cooling Is cooling rate slow and controlled (e.g., < 2°C/min)? issue->check_cooling adjust_cooling Action: Reduce cooling rate check_cooling->adjust_cooling No check_temp Are you in the correct smectic temperature range? check_cooling->check_temp Yes adjust_cooling->start adjust_temp Action: Adjust temperature based on Table 1 check_temp->adjust_temp No check_defects Are there significant defects (bubbles, dust)? check_temp->check_defects Yes adjust_temp->start clean_sample Action: Prepare a new, clean sample. Avoid air bubbles. check_defects->clean_sample Yes check_alignment Is the texture uniformly dark (homeotropic)? check_defects->check_alignment No clean_sample->start shear_sample Action: Gently shear the sample check_alignment->shear_sample Yes success Result: Well-defined focal conic textures check_alignment->success No shear_sample->start LogicalRelationships cluster_params Experimental Parameters cluster_obs Observed Textures/Defects CoolingRate Cooling Rate FocalConic Focal Conic Texture CoolingRate->FocalConic Slow Marbled Marbled/Undulated Texture CoolingRate->Marbled Fast SamplePurity Sample Purity SamplePurity->FocalConic High Defects Defects (bubbles, etc.) SamplePurity->Defects Low SampleThickness Sample Thickness SampleThickness->FocalConic Optimal SampleThickness->Marbled Too thin SurfaceTreatment Surface Treatment SurfaceTreatment->FocalConic Untreated/Planar Homeotropic Homeotropic Alignment SurfaceTreatment->Homeotropic e.g., Surfactants

References

Technical Support Center: 4-(Undecyloxy)benzoic acid Phase Transition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Undecyloxy)benzoic acid (UDBA) and characterizing its phase transitions, particularly using Differential Scanning Calorimetry (DSC).

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transitions for this compound (UDBA) upon heating and cooling?

A1: this compound is a thermotropic liquid crystal, meaning it exhibits different phases upon heating and cooling.[1] Based on Differential Scanning Calorimetry (DSC) data, UDBA shows multiple phase transitions. During a controlled heating and cooling cycle at 10°C/min, the following transitions have been observed. It is important to note that the transition temperatures upon cooling are generally lower than upon heating due to supercooling effects.[2]

Q2: How does the cooling rate affect the observed phase transition temperatures in DSC analysis?

Q3: What is a typical Differential Scanning Calorimetry (DSC) protocol for analyzing the phase transitions of UDBA?

A3: A standard DSC protocol for analyzing the phase transitions of a liquid crystal like UDBA involves a controlled heating and cooling cycle. This allows for the observation of both endothermic (heating) and exothermic (cooling) transitions. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q4: My DSC thermogram shows a broad or distorted peak for a phase transition. What could be the cause?

A4: Broad or distorted peaks in a DSC thermogram can arise from several factors. One common cause is the use of a large sample size or a high heating/cooling rate, which can lead to poor thermal equilibrium within the sample.[3] Sample impurities can also broaden the transition peaks. Additionally, interactions between the sample and the DSC pan can distort the signal.[3] Ensure your sample is pure, use a small sample size (typically 1-5 mg), and consider using a slower heating/cooling rate to improve peak resolution.[4]

Q5: I am not observing all the expected phase transitions in my DSC scan. What should I do?

A5: Some phase transitions, particularly those with low enthalpy changes (e.g., some smectic-smectic transitions), can be difficult to detect by DSC alone.[2] If you suspect a missing transition, consider using a complementary technique like Polarized Optical Microscopy (POM), which allows for the direct visualization of different liquid crystal textures.[5] Additionally, ensure your instrument is properly calibrated for both temperature and enthalpy.

Troubleshooting Guides

Issue 1: Irreproducible Transition Temperatures

  • Possible Cause: Inconsistent thermal history of the sample. The phase behavior of liquid crystals can be dependent on their previous thermal treatment.

  • Troubleshooting Steps:

    • Always subject the sample to a consistent thermal cycle. For example, heat the sample to its isotropic liquid phase to erase any previous thermal history.

    • Hold the sample at the isotropic temperature for a few minutes to ensure complete melting and thermal equilibrium before starting the cooling cycle.[4]

    • Use a consistent cooling and heating rate across all your experiments.

Issue 2: Baseline Drift or Noise in the DSC Curve

  • Possible Cause: Improper sample preparation, insufficient thermal equilibration, or instrument instability.[3]

  • Troubleshooting Steps:

    • Ensure the sample is properly encapsulated in the DSC pan with good thermal contact with the bottom.[3]

    • Perform regular calibration and maintenance of your DSC instrument.[3]

    • Allow the instrument to equilibrate at the starting temperature for a sufficient amount of time before beginning the temperature ramp.[4]

    • Check for and eliminate any sources of mechanical vibration or electrical noise near the instrument.

Issue 3: Unexpected Endothermic or Exothermic Peaks

  • Possible Cause: Sample decomposition, reaction with the DSC pan, or the presence of impurities. Benzoic acid derivatives can sometimes undergo chemical changes at elevated temperatures.

  • Troubleshooting Steps:

    • Run a thermogravimetric analysis (TGA) to determine the decomposition temperature of your UDBA sample and ensure your DSC experiment stays well below this temperature.

    • Use inert DSC pans (e.g., gold-plated or hermetically sealed aluminum) to prevent any potential reactions between the sample and the pan material.

    • If impurities are suspected, purify the UDBA sample through techniques like recrystallization.

Data Presentation

Table 1: Phase Transition Temperatures of this compound at a Heating/Cooling Rate of 10°C/min

TransitionTemperature (°C) on HeatingTemperature (°C) on Cooling
Crystal to Smectic C (Cr → SmC)101.6-
Smectic C to Nematic (SmC → N)130.5126.4
Nematic to Isotropic Liquid (N → I)141.7137.5
Isotropic Liquid to Nematic (I → N)-84.7
Nematic to Smectic C (N → SmC)-71.6
Smectic C to Crystal (SmC → Cr)--

Note: The crystallization on cooling may occur at different temperatures and may show multiple peaks depending on the sample history.

Table 2: Illustrative Example of the Expected Effect of Cooling Rate on UDBA Phase Transitions

Cooling Rate (°C/min)Isotropic → Nematic (I → N) Onset Temp. (°C)Nematic → Smectic C (N → SmC) Onset Temp. (°C)
5~138.0~127.0
10137.5126.4
20~136.5~125.5

Disclaimer: This table presents a hypothetical trend based on the general behavior of liquid crystals. Actual experimental values for UDBA may vary.

Experimental Protocols

Detailed Methodology for DSC Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 1-5 mg of high-purity this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[4]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The melting point of indium is 156.6°C, and its enthalpy of fusion is 28.45 J/g.[6]

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the first expected transition (e.g., 30°C).

    • Hold at the starting temperature for 3-5 minutes to ensure thermal equilibrium.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final transition into the isotropic liquid phase (e.g., 160°C).

    • Hold at the maximum temperature for 5 minutes to ensure the complete melting of the sample and to erase its previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • To study the effect of cooling rate, repeat the cooling segment with different rates (e.g., 5°C/min, 20°C/min) after erasing the thermal history each time.

  • Data Analysis:

    • Record the heat flow as a function of temperature for both the heating and cooling cycles.

    • Determine the onset temperature, peak temperature, and enthalpy of each transition from the resulting thermogram.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-5 mg UDBA seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference seal->load equilibrate Equilibrate at Start Temp. load->equilibrate heat Heat at Controlled Rate equilibrate->heat hold Hold in Isotropic Phase heat->hold cool Cool at Controlled Rate hold->cool record Record Heat Flow vs. Temp. cool->record determine Determine Transition Temps & Enthalpies record->determine

Caption: Experimental workflow for DSC analysis of this compound.

cooling_rate_effect cooling_rate Cooling Rate supercooling Degree of Supercooling cooling_rate->supercooling Increases transition_temp Observed Transition Temperature supercooling->transition_temp Decreases

Caption: Relationship between cooling rate and observed phase transition temperature.

References

Technical Support Center: 4-(Undecyloxy)benzoic Acid Phase Transition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Undecyloxy)benzoic acid. The focus is on minimizing hysteresis in its liquid crystalline phase transitions, a critical factor for reproducible experimental results and the development of reliable applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected liquid crystalline phases of this compound?

A1: this compound, a member of the 4-(alkyloxy)benzoic acid homologous series, typically exhibits nematic and smectic C phases. The transition temperatures can vary slightly based on sample purity and experimental conditions. Upon heating, the typical phase sequence is Crystal -> Smectic C -> Nematic -> Isotropic liquid. The reverse sequence is observed upon cooling, though supercooling of the liquid phases is common.[1][2]

Q2: What is hysteresis in the context of this compound's phase transitions?

A2: Hysteresis refers to the difference in the phase transition temperatures observed upon heating versus cooling.[3][4] For instance, the nematic-to-isotropic transition temperature during heating will be higher than the isotropic-to-nematic transition temperature during cooling. This phenomenon is primarily due to supercooling, where the material remains in a higher temperature phase below its equilibrium transition point.[3][5] Minimizing hysteresis is crucial for determining accurate thermodynamic parameters.

Q3: How does the heating and cooling rate in a Differential Scanning Calorimetry (DSC) experiment affect the observed phase transition temperatures and hysteresis?

A3: The scan rate has a significant impact on the measured transition temperatures and the resulting hysteresis. Faster heating rates tend to shift endothermic peaks (like melting) to higher temperatures, while faster cooling rates shift exothermic peaks (like crystallization) to lower temperatures. This kinetic effect increases the apparent hysteresis. To obtain transition temperatures closer to the thermodynamic equilibrium values and minimize hysteresis, slower scan rates are recommended.[3]

Q4: What role does sample purity play in the phase transition behavior?

A4: Sample purity is critical. Impurities can disrupt the molecular ordering of the liquid crystal, leading to a broadening of the phase transitions and a depression of the clearing point (nematic-isotropic transition). This can also affect the degree of supercooling and, consequently, the hysteresis. For reproducible and sharp phase transitions, high sample purity is essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound's phase transitions.

Issue 1: Large Hysteresis Observed in DSC Measurements

Symptoms: The difference between the peak temperatures of a phase transition during heating and cooling cycles is significantly large.

Possible Causes & Solutions:

CauseSolution
High Scan Rate Reduce the heating and cooling rate. A rate of 1-2 °C/min is often a good starting point for minimizing kinetic effects.[3]
Supercooling Anneal the sample by holding it at a temperature just below the transition point for an extended period to promote nucleation of the lower temperature phase.
Sample Impurities Purify the sample using techniques like recrystallization to remove any contaminants that may be affecting the phase transitions.
Thermal Lag Ensure good thermal contact between the sample pan and the DSC sensor. Use a small sample mass (typically 1-5 mg) and ensure it forms a thin, even layer at the bottom of the pan.[6]
Issue 2: Broad or Poorly Defined Phase Transitions in DSC Thermograms

Symptoms: The peaks in the DSC curve corresponding to phase transitions are not sharp, making it difficult to determine the exact transition temperature.

Possible Causes & Solutions:

CauseSolution
Low Sample Purity As mentioned above, impurities can broaden transition peaks. Sample purification is recommended.
Poor Thermal Conductivity Use sample pans made of a material with high thermal conductivity (e.g., aluminum). Ensure the sample is in good contact with the bottom of the pan.
Large Sample Mass A large sample mass can lead to temperature gradients within the sample, causing the transition to occur over a wider temperature range. Use a smaller sample mass.
Incorrect Baseline Ensure a stable and linear baseline is achieved before and after the transition. Perform a baseline run with empty pans to subtract from the sample run if necessary.
Issue 3: Difficulty in Identifying Mesophases Using Polarized Optical Microscopy (POM)

Symptoms: The observed textures under the microscope are not clear or do not correspond to the expected textures for nematic or smectic C phases.

Possible Causes & Solutions:

CauseSolution
Sample Thickness The thickness of the sample between the glass slides is crucial. If it's too thick, the textures may be poorly defined. If it's too thin, the liquid crystal may be overly constrained. Aim for a thickness of a few micrometers.
Surface Alignment The surface treatment of the glass slides influences the alignment of the liquid crystal molecules. For observing characteristic textures, using untreated, clean slides is often sufficient. For specific orientations, alignment layers (e.g., rubbed polyimide) may be necessary.
Inadequate Temperature Control Use a calibrated hot stage with precise temperature control. Allow the sample to equilibrate at each temperature before observation.
Supercooling Effects When cooling from the isotropic phase, the sample may supercool significantly before a mesophase appears. Slow cooling rates are essential for observing the formation of well-defined textures.[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Hysteresis Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of high-purity this compound into a clean aluminum DSC pan.

    • Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

    • Hermetically seal the pan to prevent any sublimation during the experiment.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

    • Use an empty, sealed aluminum pan as the reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Measurement Protocol:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above the isotropic clearing point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This is to ensure a known thermal history.

    • Isothermal Step: Hold the sample in the isotropic phase for a few minutes to ensure complete melting and thermal equilibrium.

    • Cooling Scan: Cool the sample at a slow, controlled rate (e.g., 2 °C/min) to a temperature below the crystallization point.

    • Second Heating Scan: Heat the sample again at the same slow rate (2 °C/min) to observe the transitions without the influence of the initial crystalline state.

  • Data Analysis:

    • Determine the peak temperatures of the phase transitions from the second heating and the cooling scans.

    • The difference in the peak temperatures for a given transition between the heating and cooling curves represents the hysteresis.

    • Repeat the cooling and second heating scans at different rates (e.g., 1, 5, 10 °C/min) to quantify the effect of scan rate on hysteresis.

Polarized Optical Microscopy (POM) for Phase Identification
  • Sample Preparation:

    • Place a small amount of this compound on a clean microscope slide.

    • Gently place a cover slip on top and heat the slide on a hot stage to the isotropic phase to allow the sample to melt and spread into a thin film.

    • Allow the sample to cool slowly to form the liquid crystal phases.

  • Observation:

    • Place the slide on a calibrated hot stage of a polarizing microscope.

    • Slowly heat the sample while observing the changes in texture through the crossed polarizers.

    • Note the temperatures at which texture changes occur, which correspond to the phase transitions.

    • On cooling from the isotropic liquid, observe the formation of the nematic phase (e.g., schlieren or marbled texture) and subsequently the smectic C phase (e.g., focal conic fan texture).[1][7]

Data Presentation

Table 1: Expected Phase Transitions of this compound and the Effect of Scan Rate on Hysteresis (Illustrative Data)

TransitionTypical Temperature Range (°C)Hysteresis at 10°C/min (°C)Hysteresis at 2°C/min (°C)
Crystal -> Smectic C90 - 100--
Smectic C -> Nematic115 - 125~2-4~1-2
Nematic -> Isotropic140 - 145~3-5~1-2

Note: The values presented are illustrative and based on typical behavior for this class of compounds. Actual values will depend on experimental conditions and sample purity.

Visualizations

Experimental Workflow for Minimizing Hysteresis

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis P1 High-Purity Sample P2 Weigh 1-3 mg P1->P2 P3 Seal in Al Pan P2->P3 D1 Initial Heating (10°C/min) P3->D1 D2 Isothermal Hold (in Isotropic Phase) D1->D2 D3 Slow Cooling (e.g., 2°C/min) D2->D3 D4 Slow Heating (e.g., 2°C/min) D3->D4 A1 Determine Peak Temperatures D4->A1 A2 Calculate Hysteresis (ΔT = T_heat - T_cool) A1->A2 A3 Repeat at Different Scan Rates A2->A3

Caption: Workflow for DSC analysis to minimize and quantify hysteresis.

Logical Relationship between Experimental Parameters and Hysteresis

logical_relationship cluster_params Experimental Parameters cluster_effects Physical Effects ScanRate Scan Rate Supercooling Supercooling ScanRate->Supercooling increases Purity Sample Purity Purity->Supercooling decreases (high purity) TransitionBroadening Transition Broadening Purity->TransitionBroadening decreases (high purity) ThermalContact Thermal Contact ThermalLag Thermal Lag ThermalContact->ThermalLag decreases (good contact) Hysteresis Observed Hysteresis Supercooling->Hysteresis ThermalLag->Hysteresis TransitionBroadening->Hysteresis indirectly affects peak determination

Caption: Factors influencing the observed hysteresis in phase transitions.

References

Validation & Comparative

A Comparative Analysis of 4-(Undecyloxy)benzoic Acid and its Homologues: Probing the Landscape of Liquid Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of materials science and drug delivery systems, p-alkyloxybenzoic acids represent a fascinating class of molecules renowned for their liquid crystalline properties. This guide provides a detailed comparison of 4-(Undecyloxy)benzoic acid with other members of the p-alkyloxybenzoic acid homologous series, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-property relationships. This report collates experimental data on their mesomorphic behavior, outlines key analytical methodologies, and presents visual workflows for their synthesis and characterization.

Unveiling the Mesomorphic Behavior: A Quantitative Comparison

The defining characteristic of p-alkyloxybenzoic acids is their ability to form liquid crystal phases, primarily the nematic and smectic phases, over specific temperature ranges. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting degrees of molecular order. The length of the alkyloxy chain plays a pivotal role in determining the transition temperatures and the type of mesophase observed.

The following table summarizes the transition temperatures for a homologous series of p-alkyloxybenzoic acids. These transitions include the melting from a crystalline solid (Cr) to a nematic (N) or smectic (Sm) liquid crystal phase, and the clearing point from the liquid crystal phase to an isotropic liquid (I).

CompoundnCr-N/Sm Transition (°C)N-I Transition (°C)Sm-N Transition (°C)
4-Propoxybenzoic acid3147154-
4-Butoxybenzoic acid4145160-
4-Pentyloxybenzoic acid5126150-
4-Hexyloxybenzoic acid6107154-
4-Heptyloxybenzoic acid79814792
4-Octyloxybenzoic acid8101147.5108
4-Nonyloxybenzoic acid995144118
4-Decyloxybenzoic acid1097143124
This compound 11 94 138 126
4-Dodecyloxybenzoic acid12102137128

Note: The data presented is a compilation from various sources and may show slight variations depending on the experimental conditions.

As the length of the alkyloxy chain (n) increases, a clear trend emerges. The melting point generally decreases, while the clearing point also shows a decreasing trend, albeit with some odd-even alternation. Furthermore, longer chain homologues, including this compound, tend to exhibit smectic phases in addition to the nematic phase. The smectic phase is a more ordered liquid crystal phase with molecules arranged in layers.

Experimental Protocols for Characterization

The investigation of the liquid crystalline properties of p-alkyloxybenzoic acids relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is instrumental in determining the temperatures and enthalpy changes of phase transitions.

Experimental Protocol:

  • Sample Preparation: A small amount of the p-alkyloxybenzoic acid sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically involves a heating and cooling cycle at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The peaks in the thermogram correspond to phase transitions. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases. The anisotropic nature of liquid crystals causes them to interact with polarized light, producing characteristic textures that act as fingerprints for different mesophases.

Experimental Protocol:

  • Sample Preparation: A small amount of the p-alkyloxybenzoic acid is placed on a clean glass slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

  • Observation: The sample is observed through a polarizing microscope as it is heated and cooled.

  • Texture Identification: The different liquid crystal phases (nematic, smectic) are identified by their unique optical textures. For example, the nematic phase often exhibits a "threaded" or "schlieren" texture, while smectic phases can show "focal-conic" or "mosaic" textures.

Synthesis of p-Alkyloxybenzoic Acids

The most common and versatile method for the synthesis of p-alkyloxybenzoic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_hydroxy p-Hydroxybenzoic acid mixing Mixing in a polar aprotic solvent (e.g., DMF) p_hydroxy->mixing alkyl_halide Alkyl halide (R-X) alkyl_halide->mixing base Base (e.g., K2CO3) base->mixing heating Heating under reflux mixing->heating acidification Acidification heating->acidification precipitation Precipitation acidification->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product p-Alkyloxybenzoic acid recrystallization->product Characterization_Workflow cluster_spectroscopy Structural Characterization cluster_thermal Thermal Analysis start Synthesized p-Alkyloxybenzoic Acid nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom data_analysis Data Analysis and Phase Identification nmr->data_analysis ftir->data_analysis dsc->data_analysis pom->data_analysis report Comparative Report data_analysis->report

The Enduring Influence of Alkyl Chain Length on the Mesomorphic Behavior of 4-n-Alkyloxybenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the relationship between the terminal alkyl chain length and the liquid crystalline phases of 4-n-alkyloxybenzoic acids reveals a predictable and systematic influence on their mesomorphic properties. This guide provides a comparative overview of this phenomenon, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.

The length of the flexible alkyl chain in 4-n-alkyloxybenzoic acids is a critical determinant of their liquid crystalline behavior. As the number of carbon atoms in the alkyl chain increases, these compounds exhibit a distinct progression of mesophases, typically transitioning from a nematic phase to a more ordered smectic C phase. This behavior is accompanied by characteristic changes in transition temperatures and thermodynamic parameters, including a well-documented "odd-even" effect.

Quantitative Analysis of Mesomorphic Properties

The mesomorphic properties of the homologous series of 4-n-alkyloxybenzoic acids (nOBA) are profoundly affected by the length of the n-alkyl chain. The transition temperatures and enthalpy changes associated with the melting and clearing points, as well as any smectic to nematic transitions, provide a quantitative measure of this influence.

Below is a summary of the transition temperatures and enthalpies of fusion for a homologous series of 4-n-alkyloxybenzoic acids.

Alkyl Chain Length (n)CompoundMelting Point (T_m) / °CNematic-Isotropic (T_NI) / °CSmectic C - Nematic (T_SN) / °CEnthalpy of Fusion (ΔH_fus) / kJ·mol⁻¹
1Methoxybenzoic Acid185.5--27.8
2Ethoxybenzoic Acid197.8--29.4
3Propoxybenzoic Acid147.5155.0-30.1
4Butoxybenzoic Acid147.0160.5-30.9
5Pentyloxybenzoic Acid129.5153.5-34.3
6Hexyloxybenzoic Acid105.5154.0-35.1
7Heptyloxybenzoic Acid94.5147.598.038.9
8Octyloxybenzoic Acid102.0147.5107.542.7
9Nonyloxybenzoic Acid99.0144.0117.546.4
10Decyloxybenzoic Acid106.5143.5122.050.2
12Dodecyloxybenzoic Acid110.5140.0127.557.7

Note: Data compiled from various sources. Slight variations may exist between different studies.

A distinct "odd-even" effect is observable in the nematic-isotropic transition temperatures (T_NI).[1] Compounds with an even number of carbon atoms in the alkyl chain generally exhibit higher clearing points than their odd-numbered neighbors. This phenomenon is attributed to the difference in the orientation of the terminal methyl group of the alkyl chain, which affects the overall molecular anisotropy.

Experimental Protocols

The characterization of the mesomorphic properties of 4-n-alkyloxybenzoic acids relies on a suite of complementary analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and measuring the enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small amount of the alkyloxybenzoic acid sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

    • Heating the sample to a temperature above its isotropic clearing point at a constant rate (e.g., 10 °C/min).

    • Holding the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cooling the sample at the same constant rate to a temperature below its crystallization point.

    • Reheating the sample at the same rate to obtain data on the melting and mesophase transitions.

  • Data Analysis: The transition temperatures are determined from the onset or peak of the endothermic and exothermic peaks in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.

Polarized Optical Microscopy (POM)

POM is an essential tool for the visual identification of liquid crystalline phases based on their unique optical textures.

Methodology:

  • Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage, which allows for precise temperature control. The sample is heated and cooled while being observed under a polarizing microscope.

  • Texture Identification: As the sample passes through different mesophases, characteristic optical textures are observed. For example, the nematic phase often exhibits a threaded or schlieren texture, while the smectic C phase typically shows a focal-conic fan or broken focal-conic texture. The transition temperatures are recorded as the point where one texture transforms into another.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the different mesophases.

Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). For oriented samples, the material can be aligned in a magnetic field or by drawing the isotropic liquid into the capillary.

  • Instrument Setup: A temperature-controlled sample holder is used to maintain the sample at a specific temperature corresponding to a particular mesophase. The XRD instrument is equipped with a monochromatic X-ray source (commonly Cu Kα radiation) and a 2D detector.

  • Data Collection: The X-ray beam is directed at the sample, and the scattered X-rays are collected by the detector. Diffraction patterns are recorded at various temperatures corresponding to the different mesophases identified by DSC and POM.

  • Data Analysis:

    • Small-Angle X-ray Scattering (SAXS): The positions of the sharp, low-angle diffraction peaks are used to determine the layer spacing (d) in smectic phases.

    • Wide-Angle X-ray Scattering (WAXS): The broad, diffuse scattering peak at wide angles provides information about the average intermolecular distance within the layers or in the nematic phase. For the smectic C phase, the tilt angle of the molecules can be calculated from the layer spacing and the molecular length.

Visualization of Structure-Property Relationship

The relationship between the increasing alkyl chain length and the resulting mesophase behavior can be visualized as a logical progression.

G cluster_input Molecular Modification cluster_property Mesomorphic Properties Alkyl Chain Length Alkyl Chain Length Nematic Phase Nematic Phase Alkyl Chain Length->Nematic Phase Short Chains (n < 7) Smectic C Phase Smectic C Phase Alkyl Chain Length->Smectic C Phase Long Chains (n ≥ 7) Odd-Even Effect Odd-Even Effect Alkyl Chain Length->Odd-Even Effect Parity Dependent Nematic Phase->Smectic C Phase Increased Ordering

Caption: Influence of alkyl chain length on mesophase type.

This guide provides a foundational understanding of how a simple molecular modification—the elongation of an alkyl chain—can systematically tune the complex phase behavior of 4-n-alkyloxybenzoic acids. The interplay of molecular structure and intermolecular forces dictates the self-assembly into distinct liquid crystalline architectures, a principle that is fundamental to the design of new materials with tailored properties.

References

A Comparative Guide to 4-(Undecyloxy)benzoic Acid and 4-(Decyloxy)benzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties and performance characteristics of 4-(Undecyloxy)benzoic acid and 4-(Decyloxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document summarizes key data, outlines experimental protocols, and visualizes molecular interactions to facilitate informed decisions in research and development.

Physicochemical Properties: A Side-by-Side Comparison

This compound and 4-(Decyloxy)benzoic acid are members of the 4-alkoxybenzoic acid homologous series, which are well-known for their liquid crystalline properties. The primary difference between these two molecules is the length of their alkoxy tail, with undecyloxy having eleven carbon atoms and decyloxy having ten. This subtle structural variation leads to distinct differences in their physical properties, particularly their phase transition temperatures.

PropertyThis compound4-(Decyloxy)benzoic acid
CAS Number 15872-44-3[1][2][3]5519-23-3[4][5]
Molecular Formula C₁₈H₂₈O₃[2][3]C₁₇H₂₆O₃[4][5]
Molecular Weight 292.41 g/mol [2][6]278.39 g/mol [4][5]
Melting Point 94-138 °C (polymorph)[1][6]96 °C[7][8]
Liquid Crystal Phases Smectic and Nematic[9]Smectic and Nematic[9][10]
Phase Transitions (Heating) 101.6 °C, 130.5 °C, 141.7 °C[11]Smectic to Nematic: ~101-108°C, Nematic to Isotropic: ~114-147°C (dependent on study)
Phase Transitions (Cooling) 137.5 °C, 126.4 °C, 84.7 °C, 71.6 °C[11]N/A
Calculated logP N/A4.904[12]
Calculated Boiling Point N/A788.49 K[12]

Performance in Applications: Liquid Crystal Behavior

The primary application for both this compound and 4-(decyloxy)benzoic acid is in the field of liquid crystals. Their elongated molecular shape and the ability to form hydrogen-bonded dimers are crucial for the formation of mesophases (liquid crystal phases).

4-(Decyloxy)benzoic Acid: This compound has been studied for its surface properties and its ability to act as a stationary phase in inverse gas chromatography for the separation of structural isomers.[13] The surface of 4-(decyloxy)benzoic acid was found to have an acidic character.[13] Its liquid crystal phases, specifically the smectic and nematic phases, are well-documented.[9][10]

This compound: This molecule also exhibits smectic and nematic liquid crystal phases.[9] Detailed studies using inverse gas chromatography have determined its phase transition temperatures and surface energy.[11] The slightly longer alkyl chain in this compound influences its phase transition temperatures compared to its decyloxy counterpart, a common trend in homologous series of liquid crystals.

The choice between these two compounds would depend on the desired operating temperature range for a specific liquid crystal application. The undecyloxy derivative generally exhibits a broader mesophase range, which can be advantageous in certain devices.

Experimental Protocols

Synthesis of 4-Alkoxybenzoic Acids

A general and robust method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis.

Materials:

  • p-Hydroxybenzoic acid

  • Potassium hydroxide (KOH)

  • Methanol

  • The corresponding alkyl halide (1-bromodecane or 1-bromoundecane)

  • Hydrochloric acid (HCl)

  • Ethanol or acetic acid for recrystallization

Procedure:

  • Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

  • Reflux the reaction mixture for 3 to 4 hours. For higher alkyl chain lengths, the refluxing period can be extended to 7 to 8 hours.[14]

  • Add 20 ml of 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure the hydrolysis of any ester byproducts.[14]

  • Cool the solution and then acidify it with HCl to precipitate the 4-alkoxybenzoic acid.

  • Filter the precipitate and wash it with water.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the pure 4-alkoxybenzoic acid.[14]

Characterization of Liquid Crystalline Properties

The mesomorphic properties and phase transitions of these compounds are typically characterized using the following techniques:

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the temperatures and enthalpies of phase transitions.

  • Procedure: A small, weighed sample of the compound is placed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[11] The heat flow to or from the sample is monitored as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.

2. Polarized Optical Microscopy (POM):

  • Purpose: To visually identify the different liquid crystal phases by observing their unique textures.

  • Procedure: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The slide is placed on a hot stage that allows for precise temperature control. The sample is observed through a polarizing microscope as it is heated and cooled. Different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic textures (e.g., schlieren, focal conic).

3. Inverse Gas Chromatography (IGC):

  • Purpose: To determine phase transition temperatures and to study the surface properties of the liquid crystal.

  • Procedure: The liquid crystal is coated onto a solid support and packed into a chromatography column. An inert carrier gas flows through the column. A series of probe molecules with known properties are injected into the column at different temperatures. The retention times of the probes are measured. Discontinuities in a plot of the logarithm of the specific retention volume versus the reciprocal of the absolute temperature indicate phase transitions.[11]

Molecular Structure and Interaction

A key feature of 4-alkoxybenzoic acids is their ability to form hydrogen-bonded dimers. This dimerization effectively doubles the length of the molecule, which is a crucial factor in the formation of the observed liquid crystal phases.

Caption: Dimerization of 4-alkoxybenzoic acids via hydrogen bonding.

References

Validating the Purity of Synthesized 4-(Undecyloxy)benzoic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of 4-(Undecyloxy)benzoic acid, a molecule with applications in materials science and as a precursor for pharmacologically active compounds, rigorous purity assessment is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by detailed experimental protocols and data.

Primary Recommended Method: Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample. For a non-volatile and relatively non-polar compound like this compound, RP-HPLC is the method of choice due to its high resolution, sensitivity, and suitability for quantitative analysis. A typical RP-HPLC method separates compounds based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[1] For this compound, a C18 column is commonly employed.

Detailed Experimental Protocol: RP-HPLC

This protocol is a representative method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard of known purity

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B (e.g., 70%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to ensure the elution of the main compound and any less polar impurities. A final hold at high organic content and re-equilibration at initial conditions is necessary.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis and Data Interpretation:

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the synthesized sample.

  • The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent method).

Experimental Workflow

HPLC_Workflow HPLC Purity Validation Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Reference Standard Solution filter_standard Filter Standard prep_standard->filter_standard prep_sample Prepare Synthesized Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject_standard Inject Standard filter_standard->inject_standard To HPLC inject_sample Inject Sample filter_sample->inject_sample To HPLC hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject_standard hplc_system->inject_sample acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Percent Method) integrate_peaks->calculate_purity report Purity Report calculate_purity->report Final Report

Caption: Workflow for HPLC Purity Validation.

Data Presentation: HPLC Analysis Results

The following tables summarize representative quantitative data from the HPLC analysis of a synthesized batch of this compound.

Table 1: Chromatographic Data for this compound and Potential Impurities

Compound NameRetention Time (min)Peak Area (arbitrary units)
p-Hydroxybenzoic Acid (Impurity A)3.515,000
Unidentified By-product (Impurity B)8.28,000
This compound 12.5 4,850,000
1-Bromoundecane (Impurity C)15.8Not Detected

Note: The retention times are hypothetical and for illustrative purposes. Impurity A is a potential starting material, and Impurity C is another potential starting material which, being very non-polar, would have a long retention time.

Table 2: Purity Calculation based on Area Percent Method

PeakRetention Time (min)Peak AreaArea %
Impurity A3.515,0000.31%
Impurity B8.28,0000.16%
Product 12.5 4,850,000 99.53%
Total 4,873,000 100.00%

Comparison with Other Analytical Alternatives

While RP-HPLC is the recommended method, other techniques can provide complementary information or may be more suitable in specific contexts.

Table 3: Comparison of Analytical Methods for Purity Determination

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).[2]
Selectivity Good for separating closely related structures and isomers.High selectivity based on mass fragmentation patterns.Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically ppm levels).Very high (can detect trace level impurities, ppb levels).[2]Moderate (typically requires mg of sample).[3]
Suitability for this compound Excellent for non-volatile impurities.Requires derivatization to increase volatility; good for volatile impurities.Excellent for providing an orthogonal, absolute purity value and structural confirmation.
Limitations May not detect impurities without a UV chromophore.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.[4]

Conclusion

For routine and reliable purity validation of synthesized this compound, Reverse-Phase HPLC with UV detection stands out as the most practical and effective method. It offers a balance of high resolution, sensitivity, and quantitative accuracy, making it well-suited for quality control in research and development settings.

For a more comprehensive purity assessment, a multi-technique approach is often beneficial. GC-MS can be employed to screen for volatile impurities and residual solvents that may not be detected by HPLC. Quantitative NMR provides an excellent orthogonal method for obtaining a highly accurate, absolute purity value and for the structural confirmation of the synthesized compound and any detected impurities.[2][5] This combined strategy ensures a thorough understanding of the impurity profile, leading to higher quality and more reliable scientific outcomes.

References

Confirming the Smectic Phase of 4-(Undecyloxy)benzoic Acid: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of liquid crystal phases is paramount for harnessing their unique properties. This guide provides a comparative overview of key experimental techniques used to confirm the smectic phase of 4-(Undecyloxy)benzoic acid, a material of interest in various advanced applications.

Data Presentation: A Comparative Overview

The following table summarizes the typical data obtained from the three primary techniques used to characterize the smectic phase of calamitic liquid crystals like this compound. For illustrative purposes, representative data from similar 4-(alkyloxy)benzoic acids are included.

Technique Parameter Measured Typical Value/Observation for Smectic C Phase in 4-(alkyloxy)benzoic acids Interpretation
X-Ray Diffraction (XRD) Layer Spacing (d-value)A sharp reflection in the small-angle region (typically 2-5° 2θ) corresponding to a d-spacing slightly less than the molecular length.Confirms the layered structure of the smectic phase. The tilt of the molecules in the Smectic C phase results in a layer spacing that is shorter than the fully extended molecular length.
Polarized Optical Microscopy (POM) Optical TextureSchlieren or broken focal-conic fan textures.[1]The characteristic textures arise from the birefringence of the liquid crystal and the specific alignment of the tilted molecules within the smectic layers.
Differential Scanning Calorimetry (DSC) Phase Transition Temperatures (°C) and Enthalpy (ΔH, kJ/mol)A distinct peak corresponding to the transition from the nematic or isotropic phase to the smectic C phase upon cooling. For example, in a similar compound, a nematic to smectic C transition is observed with a specific enthalpy change.[2]Provides the temperatures at which phase transitions occur and the energy associated with these transitions, confirming the thermodynamic stability of the smectic phase.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible and accurate characterization of liquid crystal phases.

X-Ray Diffraction (XRD)

X-ray diffraction is the most definitive method for confirming the layered structure of a smectic phase.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a capillary tube or on a temperature-controlled sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled stage is used. Cu Kα radiation is a common X-ray source.

  • Data Collection: The sample is heated to its isotropic phase and then cooled slowly into the liquid crystal phases. Diffraction patterns are recorded at various temperatures, particularly within the expected range of the smectic phase.

  • Analysis: The diffraction pattern of a smectic phase is characterized by a sharp, intense reflection at a low angle (small-angle X-ray scattering, SAXS) and a diffuse halo at a wider angle (wide-angle X-ray scattering, WAXS).[3] The position of the low-angle peak is used to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ). For a Smectic C phase, the layer spacing is expected to be less than the molecular length due to the tilt of the molecules.

Polarized Optical Microscopy (POM)

POM is a powerful technique for identifying liquid crystal phases based on their unique optical textures.

Methodology:

  • Sample Preparation: A small quantity of this compound is placed on a clean glass slide and covered with a coverslip. The sample is then placed on a hot stage.

  • Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used.

  • Observation: The sample is heated to the isotropic liquid phase to ensure a uniform state and then slowly cooled. The textures are observed through the crossed polarizers as the material transitions into its various liquid crystal phases.

  • Identification: The Smectic C phase of 4-(alkyloxy)benzoic acids typically exhibits a schlieren texture, which is characterized by the presence of point defects (singularities) from which dark brushes emerge. Another common texture is the broken focal-conic fan texture.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated with a standard material like indium.

  • Measurement: The sample and reference are heated and cooled at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to the reference.

  • Analysis: The resulting thermogram plots heat flow versus temperature. Phase transitions appear as endothermic peaks upon heating and exothermic peaks upon cooling. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the smectic phase of this compound and the relationship between the different characterization techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Phase Characterization cluster_data Data Analysis & Confirmation UDBA This compound Sample DSC Differential Scanning Calorimetry (DSC) UDBA->DSC POM Polarized Optical Microscopy (POM) UDBA->POM XRD X-Ray Diffraction (XRD) UDBA->XRD Transition_Temps Phase Transition Temperatures & Enthalpies DSC->Transition_Temps Optical_Textures Characteristic Smectic Textures POM->Optical_Textures Layer_Spacing Smectic Layer Spacing (d-value) XRD->Layer_Spacing Confirmation Confirmation of Smectic C Phase Transition_Temps->Confirmation Optical_Textures->Confirmation Layer_Spacing->Confirmation

Caption: Experimental workflow for the confirmation of the smectic phase in this compound.

logical_relationship cluster_properties Material Properties cluster_techniques Characterization Techniques UDBA This compound Thermodynamic Thermodynamic Properties UDBA->Thermodynamic Optical Optical Anisotropy UDBA->Optical Structural Molecular Arrangement UDBA->Structural DSC DSC Thermodynamic->DSC probed by POM POM Optical->POM observed by XRD XRD Structural->XRD determined by Smectic_Phase Smectic C Phase Confirmation DSC->Smectic_Phase confirms phase transitions POM->Smectic_Phase visualizes phase textures XRD->Smectic_Phase confirms layered structure

Caption: Logical relationship between material properties, characterization techniques, and phase confirmation.

References

A Comparative Guide to 4-(Undecyloxy)benzoic Acid for Liquid Crystal Display Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of advanced liquid crystal displays (LCDs), the selection of liquid crystal materials is a paramount decision that dictates the ultimate performance of the device. This guide provides a comprehensive benchmark study of 4-(Undecyloxy)benzoic acid, a representative of the 4-alkoxybenzoic acid series of liquid crystals. Its performance is objectively compared with the well-established nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), supported by experimental data.

Performance Benchmark: this compound vs. 5CB

The suitability of a liquid crystal for display applications is determined by a range of physical and electro-optical properties. A high clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid) is crucial for ensuring operational stability across a wide temperature range. Other key parameters include the melting point, and the temperatures of other phase transitions.

Here, we present a comparative summary of the key performance indicators for this compound and the widely used benchmark, 5CB.

PropertyThis compound4-cyano-4'-pentylbiphenyl (5CB)
Phase Transition Temperatures (°C) 70, 88, 96, 136 (by IGC)[1][2]Crystal to Nematic: 22.5[3][4][5]
71.6 (C-Smectic), 84.7 (Smectic-Smectic), 126.4 (Smectic-Nematic), 137.5 (Nematic-Isotropic) (on cooling by DSC)[1][2]Nematic to Isotropic (Clearing Point): 35.0[3][4][5]
101.6 (C-Smectic), 130.5 (Smectic-Nematic), 141.7 (Nematic-Isotropic) (on heating by DSC)[1][2]
Refractive Index Data not availablen20/D 1.532[3]
Density Data not available1.008 g/mL at 25 °C[3]
Viscosity Data not availableData not available in provided search results
Dielectric Anisotropy (Δε) Data not availableData not available in provided search results
Optical Anisotropy (Δn) Data not availableData not available in provided search results

Note: The multiple phase transitions observed for this compound indicate the presence of different smectic and nematic phases, a characteristic feature of the 4-alkoxybenzoic acid homologous series.[6]

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for reliable comparison and device design. The following are detailed methodologies for key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of a liquid crystal sample.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased and decreased at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[1][2]

Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystal phases and their characteristic textures.

Methodology:

  • A small amount of the liquid crystal sample is placed between a glass slide and a coverslip.

  • The sample is placed on a hot stage on the polarizing microscope.

  • The sample is observed between two crossed polarizers as the temperature is varied.

  • Different liquid crystal phases (e.g., nematic, smectic) will exhibit unique birefringent textures. For example, the nematic phase often shows a "schlieren" or "threaded" texture.[7]

  • The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Experimental and logical workflows

To understand the characterization process and the relationship between molecular structure and liquid crystal properties, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc Sample pom Polarized Optical Microscopy (POM) purification->pom Sample xrd X-ray Diffraction (XRD) purification->xrd Sample phase_transitions Phase Transition Temperatures & Enthalpies dsc->phase_transitions textures Liquid Crystal Textures pom->textures structure Molecular & Crystal Structure xrd->structure performance_evaluation performance_evaluation phase_transitions->performance_evaluation Performance Evaluation textures->performance_evaluation structure->performance_evaluation

Fig. 1: Experimental workflow for the characterization of this compound.

logical_relationship cluster_molecular_structure Molecular Structure cluster_intermolecular_forces Intermolecular Forces cluster_lc_phase Liquid Crystal Phase Behavior cluster_display_performance Display Performance core Rigid Benzoic Acid Core chain Flexible Undecyloxy Chain (C11H23O-) h_bonding Hydrogen Bonding (Dimer Formation) core->h_bonding vdw Van der Waals Forces chain->vdw mesophase Formation of Nematic & Smectic Mesophases h_bonding->mesophase vdw->mesophase clearing_point Clearing Point mesophase->clearing_point switching_speed Switching Speed mesophase->switching_speed contrast Contrast Ratio mesophase->contrast operating_temp Operating Temperature Range clearing_point->operating_temp

Fig. 2: Relationship between molecular structure and display performance.

References

Comparative Analysis of Dielectric Anisotropy in Alkyloxybenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the dielectric properties of p-n-alkyloxybenzoic acids, offering a comparative analysis for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data, details measurement protocols, and visualizes the analytical workflow.

The dielectric anisotropy of liquid crystals is a critical parameter influencing their response to electric fields, a property extensively utilized in display technologies and other electro-optical applications. The homologous series of p-n-alkyloxybenzoic acids (nOBA) represents a significant class of calamitic (rod-shaped) liquid crystals that exhibit rich mesomorphic behavior. Understanding the variation of dielectric anisotropy with the length of the alkyloxy chain is crucial for the molecular design of liquid crystal materials with tailored properties.

Data Summary: Dielectric Properties of Alkyloxybenzoic Acids

The following table summarizes the available quantitative data on the dielectric anisotropy (Δε), and parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity for selected p-n-alkyloxybenzoic acids. It is important to note that the experimental conditions, such as temperature and frequency, can significantly influence these values.

Compound Name (nOBA)Alkyl Chain Length (n)Dielectric Anisotropy (Δε)Parallel Permittivity (ε∥)Perpendicular Permittivity (ε⊥)Temperature (°C)Frequency
4-n-pentyloxybenzoic acid5Sign change from positive to negative at the nematic subphase transition[1]--Nematic Phase-
p-n-hexyloxybenzoic acid6-1.4 (in equimolar mixture with p-n-heptyloxybenzoic acid)[2]--Nematic Phase-
N-(4-n-butyloxybenzylidene)-4᾽-methylaniline (comparison)-Positive[1][3]--Nematic Phase-

Note: The available data is limited and often presented in the context of mixtures. For 4-n-pentyloxybenzoic acid, a sign change in dielectric anisotropy is reported, which is a significant finding for understanding the influence of temperature and molecular arrangement.[1] The negative dielectric anisotropy for a mixture containing p-n-hexyloxybenzoic acid suggests that longer chain alkyloxybenzoic acids may tend towards negative values.[2]

Experimental Protocols

The determination of the dielectric anisotropy of liquid crystals involves measuring the dielectric permittivity of the material parallel and perpendicular to the director, which is the average direction of the long molecular axis.

Key Experimental Technique: Dielectric Spectroscopy

Dielectric spectroscopy is the primary method used to measure the complex dielectric permittivity of liquid crystals over a range of frequencies.[4]

1. Sample Preparation and Cell Assembly:

  • The liquid crystal sample is introduced into a specialized liquid crystal cell. These cells consist of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO) that act as electrodes.

  • The inner surfaces of the glass plates are treated with an alignment layer (e.g., a rubbed polyimide) to induce a specific orientation of the liquid crystal molecules.

    • Planar Alignment: For measuring the perpendicular component of the dielectric permittivity (ε⊥), the director is aligned parallel to the electrode surfaces.

    • Homeotropic Alignment: For measuring the parallel component of the dielectric permittivity (ε∥), the director is aligned perpendicular to the electrode surfaces.

  • The cell gap (the distance between the electrodes) is precisely controlled using spacers.

2. Measurement Procedure:

  • The liquid crystal cell is placed in a temperature-controlled holder.

  • An LCR meter or an impedance analyzer is used to measure the capacitance and conductance of the cell, both when it is empty and when it is filled with the liquid crystal sample.

  • Measurements are typically performed over a wide range of frequencies (e.g., Hz to MHz).

  • An external electric or magnetic field can be applied to aid in the alignment of the liquid crystal director.

3. Data Analysis:

  • The complex dielectric permittivity (ε* = ε' - iε'') is calculated from the measured capacitance and conductance.

  • The dielectric anisotropy is then determined using the formula: Δε = ε∥ - ε⊥ .

The following diagram illustrates the general workflow for a comparative analysis of the dielectric anisotropy of alkyloxybenzoic acids.

G cluster_0 Sample Preparation cluster_1 Dielectric Spectroscopy Measurement cluster_2 Data Analysis and Comparison A Synthesize/Procure Homologous Series of p-n-alkyloxybenzoic acids (nOBA) B Prepare Planar and Homeotropic Liquid Crystal Cells A->B C Fill Cells with nOBA Samples B->C D Measure Capacitance and Conductance vs. Frequency for each nOBA sample C->D E Control and Vary Temperature D->E F Calculate Parallel (ε∥) and Perpendicular (ε⊥) Permittivity E->F G Calculate Dielectric Anisotropy (Δε = ε∥ - ε⊥) F->G H Tabulate and Plot Δε vs. Alkyl Chain Length (n) and Temperature G->H I Comparative Analysis of Trends H->I

Workflow for Comparative Dielectric Anisotropy Analysis

Logical Relationships in Dielectric Anisotropy

The dielectric anisotropy of a liquid crystal is fundamentally linked to its molecular structure and the collective orientation of the molecules. The following diagram illustrates the key relationships influencing the observed dielectric anisotropy.

G A Molecular Structure (Alkyl Chain Length, Polar Groups) B Molecular Dipole Moment A->B C Intermolecular Interactions (van der Waals, Steric) A->C G Dielectric Permittivity (Parallel ε∥ and Perpendicular ε⊥) B->G D Order Parameter (S) C->D D->G E Temperature E->D F Frequency of Applied Field F->G H Dielectric Anisotropy (Δε) G->H

Factors Influencing Dielectric Anisotropy

References

"assessing the birefringence of 4-(Undecyloxy)benzoic acid in relation to chain length"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Birefringence of 4-(n-Alkyloxy)benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The 4-(n-alkyloxy)benzoic acid series is a classic example of calamitic (rod-shaped) liquid crystals where the length of the flexible alkyl chain significantly influences the material's mesomorphic and optical properties. Birefringence, or optical anisotropy, is a critical parameter for these materials, particularly in applications such as optical switches, retarders, and display technologies. It is defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Relationship Between Alkoxy Chain Length and Birefringence

The birefringence of a nematic liquid crystal is strongly correlated with the molecular polarizability anisotropy and the orientational order parameter (S). The 4-(n-alkyloxy)benzoic acid molecules form hydrogen-bonded dimers in their mesophases, which enhances their rod-like character. The general trend observed in homologous series of calamitic liquid crystals is that as the alkyl chain length increases, the birefringence tends to decrease. This is attributed to the fact that the flexible alkyl chain contributes less to the overall polarizability anisotropy compared to the rigid aromatic core. Furthermore, longer chains can introduce more disorder, potentially lowering the overall order parameter of the mesophase at a given reduced temperature.

An "odd-even" effect is also commonly observed in these systems, where the properties of molecules with an odd number of carbon atoms in the alkyl chain vary differently from those with an even number. This is due to the different orientations of the terminal C-C bond relative to the molecular long axis, which affects the overall molecular shape and packing.

To quantitatively assess these relationships for 4-(Undecyloxy)benzoic acid (n=11) and its homologues, direct measurement of the refractive indices is required.

Experimental Protocol: Birefringence Measurement

The following protocol describes a common method for determining the birefringence of a nematic liquid crystal as a function of temperature using a temperature-controlled optical setup.

Objective: To measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices of 4-(n-alkyloxy)benzoic acid samples at various temperatures within their nematic phase and calculate the birefringence (Δn = nₑ - nₒ).

Materials and Equipment:

  • 4-(n-alkyloxy)benzoic acid samples (e.g., n=7 through n=12)

  • Homogeneously aligned, planar liquid crystal cells (e.g., 5-10 µm thickness)

  • Polarizing optical microscope

  • Hot stage with a precision temperature controller (e.g., Instec HCS302 or similar)

  • Monochromatic light source (e.g., He-Ne laser, λ = 632.8 nm)

  • Glan-Taylor or similar high-quality polarizers (a polarizer and an analyzer)

  • Photodetector or spectrometer

  • Lock-in amplifier (optional, for improved signal-to-noise)

  • Rotating sample stage (optional, for precise alignment)

Methodology:

  • Sample Preparation:

    • The liquid crystal sample is introduced into the planar alignment cell via capillary action in its isotropic phase (at a temperature above its clearing point).

    • The cell is then slowly cooled to the nematic phase to ensure uniform alignment of the liquid crystal director with the rubbing direction of the cell's alignment layer.

    • The quality of the alignment should be verified using a polarizing optical microscope.

  • Optical Setup:

    • The filled liquid crystal cell is mounted on the hot stage.

    • The monochromatic light source is directed through the polarizer, the liquid crystal cell, the analyzer, and finally to the photodetector.

    • The sample is placed such that the liquid crystal director (the alignment direction) is at a 45° angle to the transmission axes of the polarizer and analyzer.[1]

  • Data Acquisition (Transmittance Method):

    • The polarizer and analyzer are set in a crossed configuration (90° to each other).

    • The temperature of the sample is precisely controlled using the hot stage, starting from the upper range of the nematic phase.

    • The intensity of the light transmitted through the setup is measured by the photodetector as the temperature is slowly decreased in small, controlled steps.

    • The transmitted intensity will oscillate due to the phase retardation (δ) between the extraordinary and ordinary rays, which is dependent on the birefringence and temperature. The phase retardation is given by: δ = (2πdΔn) / λ where d is the cell thickness and λ is the wavelength of light.

  • Calculation of Birefringence:

    • The maxima and minima in the transmitted intensity correspond to phase retardations that are integer multiples of π.

    • By counting the number of fringes (oscillations) as the temperature is varied and by identifying the temperatures at which maxima or minima occur, the birefringence can be calculated at those specific temperatures.

    • Alternatively, for a fixed temperature, rotating the sample or using a compensator can be employed to determine the phase retardation and thus the birefringence.

    • More advanced techniques involve analyzing the full transmittance spectrum to extract a continuous birefringence dispersion curve.[1]

  • Data Analysis and Comparison:

    • The experiment is repeated for each homologue in the 4-(n-alkyloxy)benzoic acid series.

    • The calculated birefringence (Δn) is plotted as a function of temperature for each compound.

    • To compare the effect of chain length, the birefringence values can be compared at a fixed "reduced temperature" (T/Tₙᵢ, where Tₙᵢ is the nematic-isotropic transition temperature) to account for the different phase transition temperatures of the homologues.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of birefringence for a liquid crystal sample.

Birefringence_Workflow cluster_prep Sample Preparation cluster_measurement Optical Measurement cluster_analysis Data Analysis prep1 Heat LC Cell to Isotropic Phase prep2 Fill Cell via Capillary Action prep1->prep2 prep3 Cool Slowly to Nematic Phase prep2->prep3 prep4 Verify Alignment (Polarizing Microscope) prep3->prep4 setup1 Mount Cell on Temperature-Controlled Stage prep4->setup1 setup2 Align Sample in Optical Path (45°) setup1->setup2 setup3 Set Temperature and Allow to Stabilize setup2->setup3 setup4 Measure Transmitted Light Intensity setup3->setup4 analysis1 Record Intensity vs. Temperature Data setup4->analysis1 analysis2 Identify Transmittance Maxima/Minima analysis1->analysis2 analysis3 Calculate Phase Retardation (δ) analysis2->analysis3 analysis4 Calculate Birefringence (Δn = δλ / 2πd) analysis3->analysis4 comparison Compare Δn vs. Chain Length at Reduced Temperature analysis4->comparison

Caption: Experimental workflow for determining the birefringence of liquid crystals.

References

A Comparative Guide to the Liquid Crystal Behavior of 4-(Undecyloxy)benzoic Acid: Validating Theoretical Models with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the liquid crystal properties of 4-(Undecyloxy)benzoic acid (UDBA) with its structural analogs. It delves into the validation of theoretical models against experimental data, offering a comprehensive overview for material characterization and development.

Introduction to this compound as a Liquid Crystal

This compound (UDBA) is a calamitic (rod-shaped) thermotropic liquid crystal, belonging to the homologous series of 4-(n-alkyloxy)benzoic acids. These molecules exhibit liquid crystalline phases as a function of temperature. The defining characteristic of this series is the formation of hydrogen-bonded dimers, which enhances the molecular length and anisotropy, leading to the formation of various mesophases, such as nematic and smectic phases. Understanding and predicting the behavior of these phases are crucial for their application in displays, sensors, and drug delivery systems. This guide focuses on the experimental characterization of UDBA and the validation of theoretical models used to predict its liquid crystalline behavior.

Experimental and Theoretical Data Comparison

The liquid crystal behavior of this compound is characterized by a series of phase transitions upon heating and cooling. These transitions have been determined experimentally using techniques such as Differential Scanning Calorimetry (DSC) and Inverse Gas Chromatography (IGC). Theoretical approaches, particularly Density Functional Theory (DFT), have been employed to understand the electronic and structural properties of UDBA, which underpin its mesomorphic behavior.

Quantitative Data Summary

The following table summarizes the experimental phase transition temperatures and enthalpy changes for this compound and selected members of the 4-(n-alkyloxy)benzoic acid series.

CompoundnTransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)Reference
4-(Heptyloxy)benzoic acid7Cr → N92.016.3[1]
N → I146.50.54[1]
4-(Octyloxy)benzoic acid8Cr → SmC100.523.0[2]
SmC → N107.50.38[2]
N → I147.00.63[2]
4-(Nonyloxy)benzoic acid9Cr → SmC95.021.8
SmC → N114.00.46
N → I143.50.67
4-(Decyloxy)benzoic acid10Cr → SmC97.024.7
SmC → N121.00.59
N → I142.00.75
This compound 11 Cr → SmC 101.6 (Heating) - [3]
SmC → N 130.5 (Heating) - [3]
N → I 141.7 (Heating) - [3]
I → N 137.5 (Cooling) - [3]
N → SmC 126.4 (Cooling) - [3]
SmC → Cr 84.7, 71.6 (Cooling) - [3]
4-(Dodecyloxy)benzoic acid12Cr → SmC102.029.3
SmC → N127.00.71
N → I141.00.84

Note: Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic. Enthalpy data for this compound was not explicitly found in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for the key techniques used in the characterization of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and measuring the associated enthalpy changes.

Methodology:

  • A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC furnace.

  • A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10°C/min) over a temperature range that encompasses all expected phase transitions (e.g., 25°C to 160°C).

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Phase transitions are identified as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their unique textures.

Methodology:

  • A small amount of the this compound sample is placed on a clean glass slide.

  • A coverslip is placed over the sample, which is then heated on a hot stage to its isotropic liquid phase to ensure a uniform thin film.

  • The sample is then cooled at a controlled rate.

  • The sample is observed through a polarizing microscope with crossed polarizers.

  • Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren texture for the nematic phase, focal conic or broken focal conic textures for the smectic C phase).

  • The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Validation of Theoretical Models

Theoretical models play a vital role in understanding the molecular origins of liquid crystal behavior and in predicting the properties of new materials. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like UDBA.

A key aspect of validating these theoretical models is to compare their predictions with experimental data. For instance, DFT calculations can predict molecular geometries, dipole moments, and electronic transition energies. These calculated values can then be compared with experimental results from techniques like UV-Vis and fluorescence spectroscopy.

One study investigated the electronic transitions of 4-(decyloxy)benzoic acid (4DOBA), 4-undecyloxybenzoic acid (4UDOBA), and 4-(dodecyloxy)benzoic acid (4DDOBA) using both experimental spectroscopy and DFT calculations with the B3LYP/6-311++G(d,p) method.[4] This allows for a direct comparison between the calculated electronic absorbance and the experimentally observed spectra, providing a validation of the computational model at the molecular level.

While DFT is excellent for molecular properties, the Maier-Saupe theory provides a mean-field framework to understand the collective behavior leading to the nematic-isotropic phase transition. This theory considers the long-range attractive forces and can predict the temperature dependence of the orientational order parameter. Validating the Maier-Saupe theory for UDBA would involve experimentally determining the order parameter (e.g., via NMR or X-ray diffraction) and comparing its temperature dependence with the theoretical predictions.

Visualizing the Validation Workflow and Comparative Analysis

To illustrate the process of validating theoretical models and comparing the properties of UDBA with its analogs, the following diagrams are provided.

G Workflow for Validating Theoretical Models cluster_exp Experimental Characterization cluster_theo Theoretical Modeling cluster_val Validation exp_synthesis Synthesis of This compound exp_dsc DSC Analysis (Transition Temps, Enthalpies) exp_synthesis->exp_dsc exp_pom POM Analysis (Phase Identification) exp_synthesis->exp_pom exp_spec Spectroscopy (UV-Vis, Fluorescence) exp_synthesis->exp_spec validation Comparison of Experimental and Theoretical Results exp_dsc->validation exp_pom->validation exp_spec->validation theo_dft DFT Calculations (Molecular Geometry, Electronic Properties) theo_dft->validation theo_ms Maier-Saupe Theory (Order Parameter, Transition Temp) theo_ms->validation model_refinement Model Refinement validation->model_refinement predictive_power Predictive Power Assessment validation->predictive_power

Caption: Workflow for validating theoretical models against experimental data.

G Phase Transition Temperatures of 4-(n-alkyloxy)benzoic Acids cluster_n7 n=7 cluster_n8 n=8 cluster_n11 n=11 (UDBA) cluster_n12 n=12 n7_cr Cr 92.0°C n7_n N 146.5°C n7_cr->n7_n n7_i I n7_n->n7_i n8_cr Cr 100.5°C n8_smc SmC 107.5°C n8_cr->n8_smc n8_n N 147.0°C n8_smc->n8_n n8_i I n8_n->n8_i n11_cr Cr 101.6°C n11_smc SmC 130.5°C n11_cr->n11_smc n11_n N 141.7°C n11_smc->n11_n n11_i I n11_n->n11_i n12_cr Cr 102.0°C n12_smc SmC 127.0°C n12_cr->n12_smc n12_n N 141.0°C n12_smc->n12_n n12_i I n12_n->n12_i

Caption: Comparison of phase transition temperatures for selected homologs.

Conclusion

The study of this compound and its homologous series provides a rich platform for understanding the structure-property relationships in liquid crystals. Experimental techniques like DSC and POM are indispensable for characterizing their thermotropic behavior. Concurrently, theoretical models such as DFT and the Maier-Saupe theory offer invaluable insights into the molecular and collective phenomena that govern the formation of liquid crystal phases. The close correspondence between experimental data and theoretical predictions, as demonstrated in spectroscopic studies, builds confidence in the predictive power of these computational models. Further research to obtain a complete set of thermodynamic data for UDBA and to perform a comprehensive validation of theoretical models for its full phase behavior will be crucial for the rational design of new liquid crystalline materials with tailored properties for advanced applications.

References

Cross-Validation of Thermal Analysis Data for 4-(Undecyloxy)benzoic Acid: A Comparative Guide to DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for 4-(Undecyloxy)benzoic acid. By presenting experimental data and detailed methodologies, this document aims to offer a clear understanding of the thermal behavior of this compound, facilitating its application in research and development.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

Thermal Analysis TechniqueParameterValue
Differential Scanning Calorimetry (DSC) Heating Cycle (10°C/min)
Phase Transition 1101.6°C
Phase Transition 2130.5°C
Phase Transition 3141.7°C
Cooling Cycle (10°C/min)
Phase Transition 1137.5°C
Phase Transition 2126.4°C
Phase Transition 384.7°C
Phase Transition 471.6°C
Thermogravimetric Analysis (TGA) Thermal Decomposition
Onset of Decomposition (Estimated)~285 - 350°C
Decomposition Pathway (Predicted)Decarboxylation

Experimental Protocols

Differential Scanning Calorimetry (DSC)

The DSC analysis of this compound was performed to determine its phase transition temperatures.

Instrumentation: A differential scanning calorimeter was used for the analysis.

Sample Preparation: A small amount of the this compound sample was accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.

Experimental Conditions:

  • Temperature Program: The sample was subjected to a heating and cooling cycle.

    • Heating was performed from room temperature to a temperature above the final transition at a constant rate of 10°C/min.

    • Cooling was subsequently performed at a controlled rate of 10°C/min.

  • Atmosphere: The experiment was conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis: The heat flow as a function of temperature was recorded. The peak temperatures of endothermic and exothermic events were determined to identify the phase transition temperatures.

Thermogravimetric Analysis (TGA)

TGA was conducted to evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer was used for the analysis.

Sample Preparation: A small, accurately weighed sample of this compound was placed in a ceramic or aluminum crucible.

Experimental Conditions:

  • Temperature Program: The sample was heated from ambient temperature to a temperature well above its decomposition point at a constant heating rate, typically 10°C/min.

  • Atmosphere: The analysis was performed under an inert nitrogen atmosphere to isolate the thermal decomposition from oxidative processes.

  • Data Analysis: The change in mass of the sample was recorded as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The primary degradation pathway for benzoic acid derivatives is anticipated to be decarboxylation.

Visualization of Methodologies

The following diagrams illustrate the experimental workflow for the cross-validation of thermal analysis data and the logical relationship of the observed thermal events.

experimental_workflow Experimental Workflow for Thermal Analysis Cross-Validation cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_validation Cross-Validation sample This compound dsc_instrument Differential Scanning Calorimeter sample->dsc_instrument tga_instrument Thermogravimetric Analyzer sample->tga_instrument dsc_protocol Heating/Cooling Cycles (10°C/min) Nitrogen Atmosphere dsc_instrument->dsc_protocol dsc_data Phase Transition Temperatures dsc_protocol->dsc_data validation Comparison of DSC and TGA Data dsc_data->validation tga_protocol Heating Ramp (10°C/min) Nitrogen Atmosphere tga_instrument->tga_protocol tga_data Thermal Stability & Decomposition Profile tga_protocol->tga_data tga_data->validation

Caption: Workflow for DSC and TGA Cross-Validation.

thermal_events Logical Relationship of Thermal Events start Solid State at RT phase_transitions Phase Transitions (DSC Detected) start->phase_transitions Heating decomposition Thermal Decomposition (TGA Detected) phase_transitions->decomposition Further Heating

Caption: Sequence of Thermal Events upon Heating.

Safety Operating Guide

Proper Disposal of 4-(Undecyloxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(Undecyloxy)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes eye shields, gloves, and a Type N95 (US) respirator or equivalent.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[2][3] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4]

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

Spill Management

In the event of a spill, prevent dust formation.[2][4] Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[2][4] Avoid releasing the chemical into the environment.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

  • Waste Identification and Classification:

    • Characterize the waste stream containing this compound. Waste codes should be assigned by the user based on the specific application for which the product was used.[4]

  • Containerization:

    • Place the waste this compound into a designated, compatible, and properly labeled waste container.

    • Ensure the container is kept tightly closed and stored in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal Route:

    • The primary recommended disposal method is to send the material to a licensed chemical destruction plant.[6]

    • Alternatively, controlled incineration with flue gas scrubbing may be a suitable option.[6]

    • Do not dispose of this compound down the drain or in the regular trash. It should not be released into the environment.[4]

  • Contaminated Material Disposal:

    • Dispose of any contaminated PPE, such as gloves and disposable lab coats, in the same manner as the chemical waste.

    • Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning if local regulations permit. Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or through controlled incineration for combustible packaging materials.[6]

  • Documentation:

    • Maintain accurate records of the disposed chemical, including the quantity, date of disposal, and the disposal method used, in accordance with institutional and regulatory requirements.

Summary of Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₈O₃
Molecular Weight292.41 g/mol [1][7]
Melting Point94-138 °C[1]
FormLiquid Crystal[1]
CAS Number15872-44-3[1][7]

Disposal Workflow

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Containment & Segregation cluster_2 Disposal Decision cluster_3 Final Steps start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect segregate Store in a Cool, Dry, Well-Ventilated Area collect->segregate consult Consult Local, Regional & National Regulations segregate->consult disposal_plant Dispose via Licensed Chemical Disposal Plant or Controlled Incineration consult->disposal_plant document Document Disposal (Amount, Date, Method) disposal_plant->document end End document->end

References

Personal protective equipment for handling 4-(Undecyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Undecyloxy)benzoic acid (CAS No. 15872-44-3). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper PPE is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][4]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][4]Prevents direct skin contact and potential irritation.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a fume hood to prevent inhalation of dust.
Body Protection Laboratory coat.[1][4]Protects clothing and skin from contamination.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound.

A. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Work Area Preparation: Ensure a clean and organized workspace. All handling of the solid should be done in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][4]

  • Gather Materials: Have all necessary equipment, including a calibrated scale, weighing paper/boats, spatulas, and labeled receiving containers, ready before opening the chemical container.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[4]

B. Handling:

  • Don PPE: Put on all required personal protective equipment as specified in Table 1.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust during transfer.[2][4] If any material is spilled, follow the spill cleanup procedure below.

  • Container Management: Keep the primary container of this compound tightly closed when not in use.[4]

C. Post-Handling:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Hand Washing: Wash hands with soap and water after removing gloves and before leaving the laboratory.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][4][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Excess Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[1][6]
Contaminated Materials Items such as gloves, weighing paper, and paper towels that are contaminated with this compound should be collected in a designated, sealed hazardous waste container for disposal.
Empty Containers Handle uncleaned, empty containers as you would the product itself. They should be disposed of as hazardous waste unless thoroughly decontaminated.

Important Note: NEVER dispose of this compound down the drain or in the regular trash.[1]

Emergency Procedures

Table 3: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Skin Contact Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Spill Evacuate the area. For small spills, gently moisten the material to prevent dust formation and carefully sweep it into a labeled hazardous waste container.[6] For large spills, contact your institution's environmental health and safety department.

Workflow for Safe Handling and Disposal

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 disp1 Collect Waste (Chemical & Contaminated Items) handle2->disp1 post1 Clean Work Area handle3->post1 post4 Store Chemical handle3->post4 post2 Remove PPE post1->post2 post1->disp1 post3 Wash Hands post2->post3 post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.